molecular formula C14H10N2O2 B121737 Disperse Violet 1 CAS No. 128-95-0

Disperse Violet 1

Cat. No.: B121737
CAS No.: 128-95-0
M. Wt: 238.24 g/mol
InChI Key: FBMQNRKSAWNXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disperse Violet 1, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Diaminoanthraquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-diaminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMQNRKSAWNXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041252
Record name 1,4-Diaminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS]
Record name 1,4-Diaminoanthraquinone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9746
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

128-95-0, 71775-54-7
Record name Disperse Violet 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,4-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminoanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Diaminoanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,4-diamino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Diaminoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diaminoanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Disperse Violet 9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE VIOLET 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21HDQ0TKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Disperse Violet 1: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, also known by its chemical name 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is registered under the CAS number 128-95-0.[3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and spectral properties. It also outlines detailed experimental protocols for its synthesis, purification, and characterization, and explores its potential applications in drug development as a kinase and protease inhibitor, as well as in materials science for solar cell technology.

Chemical Structure and Identification

This compound is characterized by a central anthraquinone core with two amino groups substituted at the C1 and C4 positions.

  • Chemical Name: 1,4-diaminoanthracene-9,10-dione[4]

  • Synonyms: 1,4-Diaminoanthraquinone, Disperse Violet 2R, Acetate Red Violet R[5]

  • Molecular Formula: C₁₄H₁₀N₂O₂[4]

  • Molecular Weight: 238.24 g/mol [4]

  • CAS Number: 128-95-0[3]

  • Chemical Structure:

    • SMILES: C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N[4]

    • InChI: InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2[4]

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Physical StateDark violet to black solid/powder[4][5]
Melting Point265-270 °C[6]
SolubilitySoluble in benzene, pyridine; slightly soluble in hot aniline acetate, ethanol.[6]
Vapor Pressure<1 hPa (25 °C)
pKa1.17 ± 0.20 (Predicted)
LogP3.000
Table 2: Spectral Properties of this compound
Spectral Data TypeKey Features and ParametersReferences
¹H NMR Spectrum available.[7]
¹³C NMR Spectra have been measured and chemical shifts assigned.[8]
FT-IR Spectra available (KBr-Pellet and ATR-Neat).[4]
UV-Vis λmax (Xylenes): 598 nm (ε 14200), 642 nm (ε 15600)[3]
Mass Spectrometry m/e 370 (M+), 327 (M-C₃H₇), 299 (327-CO) for a derivative.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as protocols for evaluating its biological and materials science applications.

Synthesis of 1,4-Diaminoanthraquinone

A common method for the synthesis of 1,4-diaminoanthraquinone involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with a source of ammonia. The following protocol is a representative example.

Materials:

  • 1,4-dihydroxyanthraquinone (quinizarin)

  • Hydrazine hydrate (85%)

  • Anhydrous dimethylformamide (DMF)

  • Ammonia gas

  • Nitrogen gas

  • High-pressure autoclave

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a 1000 mL high-pressure autoclave, combine 120 g (0.5 mol) of 1,4-dihydroxyanthraquinone, 17.7 g (0.3 mol) of 85% hydrazine hydrate, and 400 g of DMF.[9]

  • Seal the autoclave and purge once with nitrogen gas, followed by a purge with ammonia gas.

  • Begin stirring and introduce ammonia gas until the pressure reaches 0.4 MPa.

  • Heat the mixture to 80°C while maintaining the pressure at 0.4 MPa.

  • Continue the reaction for 3-4 hours, supplying a total of 28-32 g of ammonia gas.

  • After the reaction is complete, close the ammonia inlet and slowly vent the excess ammonia gas through a water trap until the pressure returns to ambient.

  • Increase the temperature to 100°C and continue stirring for 1 hour to remove residual ammonia.

  • Cool the reaction mixture with stirring for approximately 1 hour to 5-10°C and hold at this temperature for 1 hour to promote crystallization.

  • Collect the precipitated product by filtration.

  • Wash the filter cake with 50 g of water.

  • Dry the product in a blasting oven at 70-75°C for 5 hours to yield the leuco form of 1,4-diaminoanthraquinone.[9]

  • The leuco form can be oxidized to 1,4-diaminoanthraquinone by heating in an inert organic diluent in the presence of a dehydrogenation catalyst.[10]

Synthesis_Workflow cluster_synthesis Synthesis of 1,4-Diaminoanthraquinone reactants 1,4-Dihydroxyanthraquinone + Hydrazine Hydrate + DMF autoclave Reaction in Autoclave (80°C, 0.4 MPa NH3) reactants->autoclave crystallization Cooling and Crystallization autoclave->crystallization filtration Filtration and Washing crystallization->filtration drying Drying filtration->drying leuco_product Leuco-1,4-diaminoanthraquinone drying->leuco_product oxidation Oxidation leuco_product->oxidation final_product This compound oxidation->final_product

Fig. 1: Synthesis Workflow for this compound.
Purification by Recrystallization

Materials:

  • Crude 1,4-diaminoanthraquinone

  • Ethanol

  • Deionized water

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude 1,4-diaminoanthraquinone in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Once fully dissolved, add a small amount of deionized water to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven.

Purification_Workflow cluster_purification Purification by Recrystallization crude_product Crude this compound dissolution Dissolve in hot Ethanol crude_product->dissolution add_water Add Deionized Water dissolution->add_water cooling Slow Cooling & Ice Bath add_water->cooling filtration Vacuum Filtration & Washing cooling->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product

Fig. 2: Recrystallization Workflow for this compound.
Characterization Methods

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector.

  • A suitable reversed-phase column (e.g., C18).

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used. The specific gradient will depend on the column and system.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution at a wavelength corresponding to the maximum absorbance of this compound (around 548 nm or 254 nm).[11]

  • Determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or 600 MHz).

Sample Preparation:

  • Dissolve the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) can be used as an internal standard.[12]

Acquisition Parameters:

  • For ¹H NMR, standard acquisition parameters are typically sufficient.

  • For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.[12]

  • Refer to published spectra for expected chemical shifts.[7][8]

Instrumentation:

  • FT-IR spectrometer.

Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[13][14]

  • Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.[4][14]

Analysis:

  • Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Identify characteristic peaks corresponding to functional groups present in the molecule, such as N-H stretches, C=O stretches, and aromatic C-H and C=C vibrations.[12]

Potential Applications and Experimental Protocols

Inhibition of HIV-1 Protease

This compound has been investigated as a potential inhibitor of HIV-1 protease. A common method to assess this is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Materials:

  • Recombinant HIV-1 protease

  • FRET-based HIV-1 protease substrate (e.g., containing a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.7)

  • This compound (test inhibitor)

  • Known HIV-1 protease inhibitor (positive control, e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted this compound solutions, a positive control inhibitor, and a no-inhibitor control.

  • Add a solution of HIV-1 protease to each well (except for a blank control).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity over time in a kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.[16]

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

  • Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

HIV_Protease_Assay cluster_assay HIV-1 Protease Inhibition Assay (FRET) prepare_reagents Prepare Reagents: - Diluted this compound - Controls - HIV-1 Protease - FRET Substrate plate_setup Add Inhibitor/Controls and Enzyme to 96-well Plate prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add FRET Substrate pre_incubation->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence data_analysis Calculate Reaction Rates and IC50 Value measure_fluorescence->data_analysis

Fig. 3: Workflow for HIV-1 Protease Inhibition Assay.
Inhibition of Protein Kinase CK1 Delta

The inhibitory activity of this compound against protein kinase CK1 delta can be assessed using a variety of kinase assay formats, such as those that measure the phosphorylation of a substrate.

Materials:

  • Recombinant protein kinase CK1 delta

  • Specific peptide substrate for CK1 delta

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • This compound (test inhibitor)

  • Known CK1 delta inhibitor (positive control)

  • Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay)

  • 96-well plate

  • Plate reader (luminescence or fluorescence, depending on the assay format)

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the diluted this compound, a positive control inhibitor, and a no-inhibitor control.

  • Add the peptide substrate and protein kinase CK1 delta to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Application in Dye-Sensitized Solar Cells (DSSCs)

This compound can be explored as a sensitizer in DSSCs. The following is a general workflow for the fabrication and testing of such a solar cell.

Materials:

  • Conductive glass substrates (e.g., FTO or ITO glass)

  • Titanium dioxide (TiO₂) paste

  • This compound

  • A suitable solvent for the dye (e.g., ethanol or a mixture of solvents)

  • Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple)

  • Counter electrode (e.g., platinum-coated conductive glass)

  • Sealing material

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Photoanode Preparation:

    • Deposit a thin layer of TiO₂ paste onto the conductive side of a glass substrate using a technique like screen printing or doctor-blading.

    • Sinter the TiO₂ film at high temperature (e.g., 450°C) to create a porous, crystalline structure.

  • Dye Sensitization:

    • Immerse the cooled TiO₂-coated electrode in a solution of this compound for a sufficient time (e.g., 12-24 hours) to allow for dye adsorption.[17]

    • Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.

  • Assembly of the DSSC:

    • Assemble the dye-sensitized photoanode with a counter electrode, separated by a thin spacer.

    • Introduce the electrolyte solution into the gap between the electrodes via capillary action.

    • Seal the cell to prevent electrolyte leakage.

  • Photovoltaic Characterization:

    • Expose the assembled DSSC to simulated sunlight from a solar simulator.

    • Measure the current-voltage (I-V) characteristics of the cell using a potentiostat/galvanostat to determine key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

DSSC_Fabrication cluster_fabrication DSSC Fabrication and Testing Workflow prepare_photoanode Prepare TiO2 Photoanode dye_sensitization Sensitize with This compound Solution prepare_photoanode->dye_sensitization assemble_cell Assemble with Counter Electrode and Electrolyte dye_sensitization->assemble_cell photovoltaic_testing Measure I-V Characteristics under Solar Simulator assemble_cell->photovoltaic_testing performance_metrics Determine Voc, Jsc, FF, PCE photovoltaic_testing->performance_metrics

Fig. 4: Workflow for Dye-Sensitized Solar Cell Fabrication.

Conclusion

This compound is a well-characterized anthraquinone dye with established physicochemical and spectral properties. Beyond its traditional use as a colorant, its chemical structure lends itself to further investigation in the fields of medicinal chemistry and materials science. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize, purify, and characterize this compound, as well as to explore its potential as a bioactive agent and a functional material in photovoltaic devices. Further research into its specific mechanisms of action and optimization of its performance in various applications is warranted.

References

An In-depth Technical Guide to Disperse Violet 1 (CAS No. 128-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Violet 1, identified by CAS number 128-95-0, is an anthraquinone-based dye known chemically as 1,4-Diaminoanthraquinone.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, toxicological profile, and analytical procedures. Primarily utilized in the textile industry for dyeing synthetic fibers and as a non-oxidative colorant in hair dye formulations, its molecular characteristics and biological interactions are of significant interest to researchers in material science and toxicology.[4][5] This document consolidates quantitative data into structured tables, details key experimental protocols, and presents logical workflows through diagrams to serve as a vital resource for the scientific community.

Physicochemical Properties

This compound is a synthetic organic compound characterized as a dark violet crystalline solid or powder.[1][2][5] It is soluble in various organic solvents such as acetone, ethanol, and benzene, but insoluble in water.[4][5] This solubility profile is fundamental to its application as a disperse dye for hydrophobic materials.

PropertyValueSource(s)
IUPAC Name 1,4-diaminoanthracene-9,10-dione[2][6]
Synonyms C.I. This compound, 1,4-Diaminoanthraquinone, Solvent Violet 11[1][2]
CAS Number 128-95-0[2]
Molecular Formula C₁₄H₁₀N₂O₂[2][6]
Molecular Weight 238.24 g/mol [2][6]
Appearance Dark violet solid / Black powder[1][2][4]
Melting Point 268 °C[1][5]
Solubility Soluble in acetone, ethanol, benzene; Insoluble in water[4][5]
Chemical Class Anthraquinone Dye[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several chemical pathways. A prevalent industrial method involves the reductive amination of 1,4-dihydroxyanthraquinone (Quinizarin) to form the leuco intermediate, 1,4-diamino-2,3-dihydroanthraquinone, which is subsequently oxidized to yield the final product.[7][8] Another documented method involves the reduction of 1-amino-4-nitro-anthraquinone.[9]

G cluster_synthesis General Synthesis Workflow of this compound Reactant 1,4-Dihydroxyanthraquinone or 1-Amino-4-nitro-anthraquinone Intermediate Leuco-1,4-diaminoanthraquinone (Intermediate) Reactant->Intermediate Reductive Amination or Reduction Product This compound (1,4-Diaminoanthraquinone) Intermediate->Product Oxidation

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from 1-Amino-4-nitro-anthraquinone

This protocol is adapted from a documented laboratory procedure for the synthesis of 1,4-diaminoanthraquinone.[9]

  • Reaction Setup: In a suitable reaction vessel, combine 14 parts of 1-amino-4-nitro-anthraquinone, 100 parts of dimethyl sulphoxide (DMSO), 100 parts of water, and 7 parts of hydrazine hydrate.

  • Heating: Stir the mixture and gradually heat to 60°C over a period of 50 minutes.

  • pH Adjustment: Adjust the pH of the reaction mass to 9-10 by the addition of a 30% aqueous sodium hydroxide solution.

  • Reaction Completion: Continue stirring the mixture at 70°C for approximately 4 hours, monitoring for the disappearance of the starting material via chromatography (e.g., TLC).

  • Precipitation: Pour the reaction mass into 800 parts of water to precipitate the product.

  • Isolation and Purification: Filter the precipitate and wash with water until the filtrate is neutral and colorless.

  • Drying: Dry the purified solid to obtain 1,4-diamino-anthraquinone. The expected melting point of the product is in the range of 258°-260°C.[9]

Toxicological Profile

The toxicological profile of this compound indicates concerns related to skin sensitization and potential genotoxicity. It is classified as a skin irritant and a skin sensitizer.[1][3][10] In vivo and in vitro studies have been conducted to assess its safety profile, particularly in the context of its use in cosmetic products.

Table 1: Acute and Repeated-Dose Toxicity Data
EndpointSpeciesRouteValue / ObservationSource(s)
Acute Oral Toxicity (LD₅₀) RatOral5,790 mg/kg[1]
Sub-chronic Toxicity (13-week) RatOral (diet)No adverse effects observed at 500 ppm.[3][5]
Sub-chronic Toxicity (90-day) RatOralLiver hypertrophy and increased cholesterol in males at 20 mg/kg/day.[3]
No-Observed-Adverse-Effect Level (NOAEL) RatOral1.21 mg/kg/day (from sub-chronic studies)[5]
Irritation -Skin/EyeCauses skin and eye irritation.[1]
Table 2: Genotoxicity and Sensitization Data
Assay TypeSystemResultSource(s)
Gene Mutation Bacteria (Ames Test)Genotoxic (mutagenic)[11]
Unscheduled DNA Synthesis Rat Hepatocytes (in vivo)Study conducted, indicates genotoxicity assessment.[11]
Skin Sensitization Mouse (LLNA)Positive (Skin sensitizer)[3]
Skin Sensitization Human (HRIPT)Positive (1-3% of subjects showed sensitization)[5]

Analytical Methods

The detection and quantification of this compound in various matrices are typically performed using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common method for semi-quantitative screening.[12] High-performance liquid chromatography (HPLC) coupled with detectors like mass spectrometry (LC-MS) is also employed for analysis.

G cluster_analysis GC-MS Analytical Workflow for this compound cluster_prep Sample Preparation Sample Sample Material (e.g., Textile Auxiliary) Prep1 Headspace Analysis (~10 mg sample) Sample->Prep1 Prep2 Solvent Extraction (~100 mg sample) Sample->Prep2 Heat Heat at 120°C for 25 min Prep1->Heat Extract Sonicate in Acetone at 40°C for 10 min Prep2->Extract Analysis GC-MS Analysis Heat->Analysis Vapor Injection Filter Filter Extract Extract->Filter Filter->Analysis Liquid Injection Data Data Interpretation & Semi-Quantification Analysis->Data

Caption: Analytical workflow for screening this compound using GC-MS.

Experimental Protocol: GC-MS Screening Analysis

The following protocols are for the semi-quantitative determination of this compound in textile auxiliary samples.[12]

A. Headspace Analysis

  • Sample Preparation: Weigh approximately 10 mg of the sample into a 20-22 mL headspace vial.

  • Sealing: Securely cap and crimp the vial with a PTFE/Silicone septum.

  • Incubation: Heat the sealed vial at 120°C for 25 minutes in the headspace sampler.

  • Analysis: Inject the resulting vapor from the vial into the GC-MS for analysis.

B. Acetone Extraction Analysis

  • Sample Preparation: Weigh approximately 100 mg of the sample into a glass vial.

  • Extraction: Add 5.0 mL of acetone to the vial and cap tightly. Sonicate the sample in a bath at 40°C for 10 minutes.

  • Filtration: Filter an aliquot of the acetone extract using a 0.45 µm PTFE syringe filter into a 2 mL analysis vial.

  • Analysis: Inject the filtered liquid extract into the GC-MS for analysis.

Applications and Mechanism of Action

The primary application of this compound is as a colorant. Its utility stems from its chemical structure, which allows it to impart a stable and vibrant violet color to various substrates.

Table 3: Summary of Applications
IndustryApplicationMechanism of ActionSource(s)
Textile Dyeing of synthetic fibers (Polyester, Nylon, Acetate)As a non-ionic, non-polar molecule, it is applied as an aqueous dispersion. It diffuses into the hydrophobic fiber structure and is retained by intermolecular forces.[4]
Cosmetics Non-oxidative hair dyeActs as a direct dye, physically lodging in or on the hair shaft without a chemical reaction (oxidation) to develop the color.[5][13]
Specialty Colored smoke formulationsUsed in combination with other dyes to produce colored smoke for signals and pyrotechnics.[7]

Safety and Handling

Based on available safety data, this compound requires careful handling to minimize exposure. It is identified as a substance that may cause skin and eye irritation, respiratory irritation, and allergic skin reactions.[1][10] Additionally, as a fine powder, it may form combustible dust concentrations in the air.[1]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[10]

  • H315+H320: Causes skin and eye irritation.[1]

  • H317: May cause an allergic skin reaction.[10]

  • H335: May cause respiratory irritation.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[10]

Precautionary Measures:

  • Use only in a well-ventilated area.[1]

  • Avoid breathing dust.[1]

  • Wear protective gloves, clothing, and eye protection.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[10]

References

Disperse Violet 1: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular and Safety Profile of C.I. Disperse Violet 1

This compound, also known by its chemical name 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate, owing to its vibrant color and good fastness properties.[3][4] Additionally, it finds application in semi-permanent hair dye formulations.[5] This technical guide provides a comprehensive overview of its chemical properties, and a summary of key experimental methodologies for its analysis and safety assessment, targeted towards researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

This compound is characterized by the following molecular and physical properties. The quantitative data is summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀N₂O₂[1][2][6][7][8]
Molecular Weight 238.24 g/mol [1][2][6][7]
CAS Number 128-95-0[1][4][6]
Appearance Dark violet solid or black powder[2]
Melting Point 266.9 – 267.4 °C[5]
Solubility Soluble in acetone, ethanol, benzene, and linseed oil; Insoluble in water.[3][9]

Experimental Protocols and Methodologies

The safety and application of this compound have been evaluated through various toxicological and analytical studies. While complete, step-by-step protocols are often proprietary or detailed within specific regulatory submissions, the following sections outline the methodologies for key experiments based on available scientific literature and regulatory documents.

Chromatographic Analysis in Textiles

A common method for the detection and quantification of synthetic dyes like this compound in textile samples is Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). The following is a generalized protocol that can be adapted for this compound.

Objective: To screen and quantify this compound in a textile matrix.

Instrumentation:

  • UHPLC system coupled with a triple quadrupole mass spectrometer (LCMS).

  • A suitable C18 analytical column.

Sample Preparation:

  • Extract a known weight (e.g., 1 gram) of the textile sample with a suitable solvent such as methanol.

  • Facilitate extraction using sonication at an elevated temperature (e.g., 50°C) for a set duration (e.g., 30 minutes).

  • Centrifuge the sample to separate the solid matrix from the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

  • Evaporate the solvent and reconstitute the residue in a mobile phase-compatible diluent before injection into the LC/MS/MS system.

LC/MS/MS Conditions:

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and an organic solvent like methanol or acetonitrile (B).

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.

  • Detection: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific to this compound.

Toxicological Assessment: Skin Sensitization

The potential of this compound to cause skin sensitization has been a key area of investigation, often following OECD guidelines. A Human Repeated Insult Patch Test (HRIPT) is a common method.

Objective: To determine the potential of a substance to induce skin sensitization in human subjects.

Methodology Outline (based on HRIPT principles):

  • Induction Phase: A solution or patch containing this compound at a specific concentration in a suitable vehicle is applied repeatedly to the same site on the skin of volunteers for a number of applications over several weeks.

  • Rest Period: A period of about two weeks with no application of the substance follows the induction phase.

  • Challenge Phase: A patch containing the test substance is applied to a new skin site.

  • Evaluation: The challenge site is observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 24 and 48 hours) after patch removal and scored according to a standardized scale.

Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The mutagenic potential of this compound has been evaluated using the Ames test, which follows OECD Guideline 471.

Objective: To assess the potential of a substance to induce gene mutations in bacteria.

Methodology Outline:

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking histidine. The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Logical Workflow for Safety Assessment

The following diagram illustrates a general logical workflow for the safety assessment of a chemical substance like this compound, based on the types of studies mentioned in regulatory evaluations.

Safety_Assessment_Workflow cluster_physchem Physico-Chemical Characterization cluster_tox Toxicological Evaluation cluster_exposure Exposure Assessment cluster_risk Risk Characterization PhysChem_ID Identity & Purity PhysChem_Props Physical Properties (Solubility, Melting Point) PhysChem_ID->PhysChem_Props Risk Hazard Identification & Dose-Response Assessment PhysChem_ID->Risk Genotox Genotoxicity/Mutagenicity (e.g., Ames Test) PhysChem_Props->Genotox DermalTox Dermal Toxicity & Irritation Genotox->DermalTox SystemicTox Systemic Toxicity (e.g., 90-day oral study) DermalTox->SystemicTox Sensitization Skin Sensitization (e.g., HRIPT) SystemicTox->Sensitization Sensitization->Risk Exposure Intended Use & Exposure Scenarios Absorption Dermal Absorption Exposure->Absorption Absorption->Risk Conclusion Safety Conclusion & Regulatory Decision Risk->Conclusion

Fig. 1: A logical workflow for the safety assessment of a chemical substance.

References

The Solubility Profile of Disperse Violet 1 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class. Its vibrant violet hue and stability make it a compound of interest in various industrial applications, including textiles and plastics. For researchers, scientists, and professionals in fields such as drug development, understanding the solubility of this compound in a range of organic solvents is crucial for its application in experimental assays, as a staining agent, or as a model compound in formulation studies. This technical guide provides a comprehensive overview of the known solubility of this compound, detailed experimental protocols for its determination, and a workflow for solubility assessment.

Core Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,4-diaminoanthracene-9,10-dione
Synonyms C.I. 61100, Solvent Violet 11[1]
CAS Number 128-95-0
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
Appearance Dark violet to black powder[2]
Melting Point 265-269 °C (decomposes)[3]

Quantitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a critical consideration for its use in solution-based applications. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical FormulaSolubilityTemperature (°C)Reference
Water H₂O0.16 mg/L20[4]
Ethanol C₂H₅OH0.1% (w/w)Not Specified[4]
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO9% (w/w)Not Specified[4]
Acetone C₃H₆OSolubleNot Specified[5][6]
Benzene C₆H₆SolubleNot Specified[3][6]
Pyridine C₅H₅NSolubleNot Specified[2][3]
Aniline (hot) C₆H₅NH₂Slightly SolubleNot Specified[2][3]
Linseed Oil N/ASolubleNot Specified[7][8]
Nitrobenzene C₆H₅NO₂SolubleNot Specified[1]

Experimental Protocol: Determination of Solubility via UV-Vis Spectroscopy

The following protocol outlines a reliable method for the quantitative determination of this compound solubility in an organic solvent of interest, adapted from methodologies used for similar anthraquinone derivatives.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of choice (analytical grade)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • UV-Vis spectrophotometer

  • Thermostatically controlled shaker or water bath

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • After the equilibration period, allow the solution to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to prevent scattering effects during spectrophotometric analysis.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound in the same organic solvent with a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Absorbance Measurement of the Saturated Solution:

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted saturated solution.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_result Result prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter_sample Filter supernatant settle->filter_sample measure_abs Measure absorbance of filtered saturated solution filter_sample->measure_abs prep_standards Prepare standard solutions gen_cal_curve Generate calibration curve (Abs vs. Conc) prep_standards->gen_cal_curve calc_conc Calculate concentration from calibration curve gen_cal_curve->calc_conc measure_abs->calc_conc determine_sol Determine solubility (apply dilution factor) calc_conc->determine_sol report_sol Report solubility (e.g., g/L or mol/L) determine_sol->report_sol end_process End report_sol->end_process

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

logical_relationships cluster_factors Influencing Factors cluster_process Experimental Process cluster_outcome Outcome Solvent Solvent Polarity Equilibrium Solid-Liquid Equilibrium Solvent->Equilibrium Temp Temperature Temp->Equilibrium Purity Compound Purity Purity->Equilibrium Measurement Spectroscopic Measurement Equilibrium->Measurement Solubility Quantitative Solubility Value Measurement->Solubility

Caption: Key factors influencing the determination of solubility.

References

Disperse Violet 1: A Technical Guide to Photophysical and Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical and spectral properties of Disperse Violet 1 (C.I. 61100), a synthetic anthraquinone dye.[1] Known chemically as 1,4-diaminoanthraquinone, this compound is utilized in various industrial applications, including as a colorant for synthetic fibers like polyester and in semi-permanent hair dye formulations.[2][3] Its molecular structure, characterized by an anthraquinone core with two amino substituents, is the basis for its distinct color and spectral behavior.[1]

Molecular Structure and Identifiers:

  • IUPAC Name: 1,4-diaminoanthracene-9,10-dione[4]

  • CAS Number: 128-95-0[1][4]

  • Molecular Formula: C₁₄H₁₀N₂O₂[1][4]

  • Molecular Weight: 238.24 g/mol [1][4]

  • Synonyms: C.I. 61100, 1,4-Diaminoanthraquinone, Solvent Violet 11[1][4][5]

Photophysical and Spectral Characteristics

The photophysical properties of this compound are governed by its electronic structure. The anthraquinone skeleton acts as the chromophore, and the electron-donating amino groups (-NH₂) function as auxochromes, which modify the absorption and emission characteristics of the molecule.

UV-Visible Absorption and Solvatochromism

This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its bright purple color.[1] The position of the maximum absorption wavelength (λ_max) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6][7] In different solvents, the extent of stabilization of the electronic ground and excited states changes, leading to a shift in the energy gap and, consequently, a shift in the absorption peak.[7] Generally, for dyes with intramolecular charge-transfer (ICT) character, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption spectrum.[7]

Table 1: UV-Visible Absorption Data for 1,4-Diaminoanthraquinone Derivatives

Solvent λ_max (nm) Molar Absorptivity (ε) Notes
Dichloromethane ~590-620 Not Reported Data for π-extended DAAQ derivatives.[8]
Poly(methyl methacrylate) 601.5 11,640,000 (a₁cm¹%) For a polymeric dye derived from 1,4-diaminoanthraquinone and maleic acid.[9]
Poly(methyl methacrylate) 591.0 11,610,000 (a₁cm¹%) For a polymeric dye derived from 1,4-diaminoanthraquinone and succinic acid.[9]

| Poly(methyl methacrylate) | 589.0 | 11,560,000 (a₁cm¹%) | For a polymeric dye derived from 1,4-diaminoanthraquinone and adipic acid.[9] |

Note: Data for this compound in common monomeric solvents is not extensively detailed in the literature. The table presents data for closely related derivatives to illustrate typical absorption ranges.

Fluorescence Properties

While many simple anthraquinones are weakly fluorescent, the presence of amino substituents can enhance fluorescence emission.[10] Key parameters include the emission wavelength (λ_em), Stokes shift (the difference between λ_max of absorption and emission), and fluorescence quantum yield (Φ_f), which measures the efficiency of the fluorescence process. The fluorescence of aminoanthraquinones is also subject to solvatochromic effects, often showing a significant red shift in emission wavelength with increasing solvent polarity due to stabilization of the charge-transfer excited state.[11][12]

Quantitative fluorescence data such as quantum yield and lifetime for this compound are not widely reported, suggesting it may have a low quantum yield, a common characteristic for dyes with efficient non-radiative decay pathways.[13]

Table 2: Fluorescence Emission Data for Related Aminoanthraquinone Derivatives

Compound Solvent Excitation λ_ex (nm) Emission λ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_f)
RBS3 (Anthraquinone Derivative) Deionized Water 420 556 - Not Reported
CE8 (Anthraquinone Derivative) Deionized Water 276 406 - Not Reported

| 1,5-Diaminoanthracene | Various | ~480-500 | ~510-570 | ~2000-2600 | 0.12–0.53 |

Note: This table includes data for other fluorescent anthraquinone derivatives to provide context due to the scarcity of specific data for this compound.[12][14]

Experimental Protocols

The following sections detail generalized protocols for measuring the spectral properties of dyes like this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum.[10]

  • Sample Preparation:

    • Accurately weigh a small quantity of this compound powder.

    • Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, DMSO, chloroform) to create a stock solution of known concentration (typically 10⁻³ to 10⁻⁴ M).[10]

    • From the stock solution, prepare a dilute sample solution with a final concentration that results in a maximum absorbance between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation and Measurement:

    • Power on the UV-Vis spectrophotometer and allow the lamps to stabilize.[10]

    • Set the desired wavelength scan range (e.g., 200–800 nm).[10]

    • Fill a clean quartz cuvette with the pure solvent to serve as the blank/reference.

    • Perform a baseline correction or "auto zero" with the blank cuvette in the spectrophotometer's beam path.[10]

    • Replace the blank cuvette with a matched cuvette containing the sample solution.

    • Acquire the absorption spectrum of the sample.[10]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.[10]

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

This protocol describes the measurement of a fluorescence emission spectrum.[10]

  • Sample Preparation:

    • Prepare a very dilute solution of the dye in a fluorescence-grade solvent.

    • The concentration must be low enough to ensure the absorbance at the excitation wavelength is less than 0.1.[10] This is critical to avoid inner-filter effects, where emitted light is reabsorbed by other dye molecules.

  • Instrumentation and Measurement:

    • Turn on the spectrofluorometer and allow the excitation lamp (typically Xenon) to stabilize.[10]

    • Set the excitation monochromator to a wavelength where the dye absorbs light, often its λ_max.

    • Set the emission monochromator to scan a wavelength range starting just above the excitation wavelength to the near-infrared region.

    • Acquire the emission spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence intensity (λ_em).

    • Calculate the Stokes shift in nanometers (λ_em - λ_abs) or convert to wavenumbers (cm⁻¹) for a more accurate energy representation.

Visualized Workflow and Logical Relationships

While this compound is not involved in biological signaling pathways, its characterization follows a well-defined experimental workflow. The following diagram illustrates the logical process for analyzing its photophysical properties.

Photophysical_Characterization_Workflow Workflow for Photophysical Characterization of this compound cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_uvvis Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_reporting Phase 3: Data Interpretation prep Sample Preparation (Dissolve Dye in Appropriate Solvent) uv_inst UV-Vis Spectrophotometer Setup prep->uv_inst fluor_inst Spectrofluorometer Setup prep->fluor_inst uv_acq Acquire Absorption Spectrum uv_inst->uv_acq uv_data Determine λ_max uv_acq->uv_data analysis Calculate Stokes Shift (λ_em - λ_max) uv_data->analysis fluor_acq Acquire Emission Spectrum fluor_inst->fluor_acq fluor_data Determine λ_em fluor_acq->fluor_data fluor_data->analysis report Final Data Reporting & Analysis analysis->report

Caption: Experimental workflow for the photophysical analysis of this compound.

References

"Disperse Violet 1" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for Disperse Violet 1 (CAS No. 128-95-0). The information is compiled from various safety data sheets and scientific reviews to ensure a thorough understanding of the potential hazards and necessary safety measures when working with this compound.

Chemical and Physical Properties

This compound, also known as 1,4-diaminoanthraquinone, is a dark violet to black solid.[1][2] It is primarily used as a dye, particularly in the textile industry for synthetic fibers.

PropertyValueSource(s)
Chemical Formula C₁₄H₁₀N₂O₂[1][3]
Molecular Weight 238.24 g/mol [1][3]
CAS Number 128-95-0[1][4]
Appearance Dark violet solid / Black powder[1]
Melting Point 266.9 – 267.4 °C / 270°C (lit.)[2][5]
Solubility Water: 0.16 mg/L; Ethanol: 0.1 weight %; DMSO: 9 % (w/w). Soluble in acetone, benzene, and pyridine.[2][3][5]
Vapor Pressure <1 hPa (25 °C)[2]
Density 1.456 g/cm³[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance with acute oral toxicity, the potential for skin sensitization, and the risk of organ damage through prolonged or repeated exposure.[4]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[4][6]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure.[4]

GHS Pictograms:

alt text
alt text
alt text

Signal Word: Danger

[4]### 3. Toxicological Information

Acute oral toxicity studies have been conducted on rats and mice. W[5]hile some mutagenic activity was observed in one bacterial test, a long-term dermal application study of a hair dye formulation containing this compound was not found to be carcinogenic.

[7]| Toxicity Data | Value | Species | Source(s) | |---|---|---|---| | Acute Oral LD50 | 3.50 g/kg bw | Female Rats | |[5] | Acute Oral LD50 | 3.30 g/kg bw | Male Rats | |[5] | Acute Oral LD50 | 820 mg/kg bw | Mice | |[5]

Experimental Protocols

Detailed experimental protocols for the toxicological studies were not fully available in the public domain. However, summaries from regulatory bodies provide some insight into the methodologies used.

Sub-chronic Oral Toxicity Study (Summary): A 13-week oral toxicity study was performed on Wistar rats. The animals were administered 1,4-Diamino-anthraquinone in their diet at a concentration of 500 ppm. Another study on Sprague-Dawley rats involved a dye formulation containing 16% 1,4-Diamino-anthraquinone administered in the diet at concentrations of 0.01%, 0.0316%, and 0.1%. O[8]bservations included clinical signs, body weight, food consumption, and pathological changes. No mortality was observed, though staining of the fur was noted at mid and high doses.

[8]### 5. Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood. *[9][10] Ensure eyewash stations and safety showers are readily accessible.

[9][10]Personal Protective Equipment:

PPESpecificationPurposeSource(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Skin and Body Protection Impervious clothing, such as a lab coat.To minimize skin exposure.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.To prevent inhalation of dust or aerosols.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing. *[11] Do not eat, drink, or smoke when using this product. *[4] Wash hands thoroughly after handling. *[4][11] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

[4][6]### 6. Emergency Procedures

Immediate and appropriate action is required in case of accidental exposure or release.

First Aid Measures:

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical help.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion IF SWALLOWED: Get emergency medical help immediately. Rinse mouth with water. Do NOT induce vomiting.

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation. A[9]void dust formation. U[4]se personal protective equipment. F[4]or containment, vacuum or sweep up the material and place it into a suitable disposal container. P[9]revent the product from entering drains.

[9]### 7. Logical Workflow for Handling a this compound Spill

The following diagram illustrates the logical steps to be taken in the event of a this compound spill.

Spill_Response_Workflow start Spill Detected assess Assess the Spill (Size and Immediate Risk) start->assess evacuate Evacuate Immediate Area assess->evacuate notify Notify Lab Supervisor / EHS evacuate->notify ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator, Lab Coat) notify->ppe contain Contain the Spill (Use inert absorbent for liquids) ppe->contain cleanup Clean Up Spill (Sweep or vacuum solid, absorb liquid) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Labeled, Sealed Container decontaminate->dispose report Complete Incident Report dispose->report end End report->end

Caption: Workflow for a this compound spill response.

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area. K[9][10]eep containers tightly closed and locked up.

[4][9]Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

References

Unveiling the Toxicological Profile of Disperse Violet 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Disperse Violet 1 (C.I. 61100; CAS No. 128-95-0), an anthraquinone-based dye. The information is compiled from scientific literature and regulatory assessments to support safety and risk evaluations.

Chemical and Physical Properties

This compound is a synthetic dye characterized by its violet powder appearance. It is soluble in organic solvents such as acetone and ethanol but insoluble in water.[1][2]

PropertyValueReference
Chemical Name 1,4-diaminoanthracene-9,10-dione[3]
Synonyms C.I. 61100, 1,4-Diaminoanthraquinone[3][4]
CAS Number 128-95-0[4]
Molecular Formula C₁₄H₁₀N₂O₂[1][4]
Molecular Weight 238.24 g/mol [3][4]
Physical State Dark violet solid/Black powder[3]
Solubility Soluble in acetone, ethanol, benzene; Insoluble in water[1][2]

Toxicological Data

Acute Toxicity

This compound exhibits low acute oral toxicity.

SpeciesRouteEndpointValueReference
Rat (male)OralLD₅₀> 5000 mg/kg bw[5]
Rat (female)OralLD₅₀> 5000 mg/kg bw[5]
Skin and Eye Irritation

The dye is considered to be a non-irritant to the skin and a mild irritant to the eyes.

TestSpeciesConcentrationResultReference
Skin IrritationRabbit100%Non-irritant[5]
Eye IrritationRabbit5% in distilled waterMildly irritating[5]
Skin Sensitization

This compound is considered a skin sensitizer.

TestSpeciesResultReference
Local Lymph Node Assay (LLNA)MouseSensitizer[5]
Human Repeated Insult Patch Test (HRIPT)HumanSome evidence of sensitization[5]
Subchronic Toxicity

A 90-day oral toxicity study in rats established a No Observed Adverse Effect Level (NOAEL).

SpeciesDurationNOAELKey FindingsReference
Rat90 days20 mg/kg bw/dayDiffuse midzonal/centrilobular liver hypertrophy and increased cholesterol in males at the highest dose (60 mg/kg bw/day).[5]
Genotoxicity

This compound has shown some evidence of mutagenic potential in in vitro studies, but in vivo studies were negative.

Test SystemMetabolic ActivationResultReference
In Vitro
Ames Test (S. typhimurium)With and withoutPositive in some strains at high concentrations[5]
Mouse Lymphoma AssayWith and withoutPositive[5]
Chromosome Aberration Test (Human Lymphocytes)With and withoutPositive[5]
In Vivo
Micronucleus Test (Mouse)N/ANegative[5]
Carcinogenicity

Long-term dermal application studies in mice did not show evidence of carcinogenicity.

SpeciesRouteDurationResultReference
MouseDermal18 monthsNo evidence of carcinogenicity[5]
Reproductive and Developmental Toxicity

A combined oral subchronic, teratogenicity, reproduction, and dominant lethal study in rats showed no adverse effects on reproductive parameters.

SpeciesStudy TypeNOAEL (Maternal and Developmental)Key FindingsReference
RatCombined Subchronic, Teratogenicity, Reproduction, and Dominant Lethal Study≥ 150 mg/kg bw/dayNo adverse effects on fertility, reproductive performance, or fetal development.[5]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.

  • Methodology: The plate incorporation method was used. This compound was tested at various concentrations (typically up to 5000 µ g/plate ) in the presence and absence of a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).

  • Evaluation Criteria: A positive response was defined as a reproducible, dose-related increase in the number of revertant colonies of at least twofold over the solvent control.

In Vivo Micronucleus Test
  • Test System: NMRI mice.

  • Methodology: Animals were administered this compound orally by gavage, typically at three dose levels. Bone marrow was harvested at 24 and 48 hours after treatment. Polychromatic erythrocytes (PCEs) were scored for the presence of micronuclei.

  • Evaluation Criteria: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group was considered a positive result.

90-Day Oral Toxicity Study
  • Test System: Wistar rats.

  • Methodology: this compound was administered daily by gavage for 90 days at three dose levels (e.g., 5, 20, and 60 mg/kg bw/day). A control group received the vehicle only. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis were monitored throughout the study. At termination, a full necropsy and histopathological examination of organs were performed.

  • Evaluation Criteria: The No Observed Adverse Effect Level (NOAEL) was determined as the highest dose at which no biologically significant adverse effects were observed.

Visualizations

experimental_workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting planning Test Substance Characterization & Dose Range Finding dosing Dosing Administration (e.g., Oral Gavage) planning->dosing observation Clinical Observations & Data Collection dosing->observation necropsy Necropsy & Histopathology observation->necropsy data_analysis Statistical Analysis of Endpoints necropsy->data_analysis reporting Final Report Generation (NOAEL Determination) data_analysis->reporting

Figure 1: Generalized workflow for a 90-day oral toxicity study.

hazard_assessment_framework cluster_data Toxicological Data hazard_id Hazard Identification (Is this compound toxic?) dose_response Dose-Response Assessment (NOAEL determination) hazard_id->dose_response risk_char Risk Characterization (Margin of Safety calculation) dose_response->risk_char exposure_ass Exposure Assessment (Human contact levels) exposure_ass->risk_char acute Acute Toxicity acute->hazard_id subchronic Subchronic Toxicity subchronic->hazard_id geno Genotoxicity geno->hazard_id carcino Carcinogenicity carcino->hazard_id repro Reproductive Toxicity repro->hazard_id

Figure 2: Logical framework for hazard and risk assessment of this compound.

References

The Enduring Legacy of Anthraquinone Dyes: From Ancient Textiles to Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical development and diverse applications of anthraquinone dyes. Tailored for researchers, scientists, and drug development professionals, this document delves into the rich history of these compounds, their chemical properties, synthesis, and their significant impact on both the textile industry and modern therapeutics.

Historical Development: A Journey Through Time

The story of anthraquinone dyes is a vivid illustration of the progression from natural colorants to synthetic chemistry. For millennia, natural anthraquinones were prized for their brilliant and lasting colors. The most notable of these was alizarin, the red dye extracted from the roots of the madder plant (Rubia tinctorum), which has been found in Egyptian tombs and was used extensively throughout the ancient world.[1][2] Another significant natural anthraquinone dye is carminic acid, derived from cochineal insects.[1][2]

The modern era of anthraquinone dyes began in the mid-19th century with the rise of synthetic organic chemistry. A pivotal moment came in 1868 when German chemists Carl Graebe and Carl Liebermann determined the chemical structure of alizarin to be a derivative of anthraquinone.[3] This discovery was swiftly followed by their successful synthesis of alizarin from anthracene, a coal tar derivative, in 1869.[4][5][6] Remarkably, British chemist William Henry Perkin independently achieved the same synthesis around the same time, though the German team filed their patent first.[7][8] This breakthrough marked the first time a natural dye was synthetically produced, effectively launching the synthetic anthraquinone dye industry and leading to the collapse of the madder trade.[3][4][7]

The early 20th century saw a rapid expansion in the range of synthetic anthraquinone dyes. In 1901, the German chemist Rene Bohn synthesized Indanthren Blue RS (indanthrone), a vat dye with exceptional fastness properties, which became a commercial success.[9] This period also saw the development of sulfonated anthraquinones, which provided bright, lightfast dyes for wool, and unsulfonated versions that served as disperse dyes for new synthetic fibers.[9] Today, anthraquinone dyes constitute the second largest class of commercial colorants after azo dyes.[9]

Historical_Timeline Ancient Times Use of natural alizarin from madder root 1826 Robiquet and Colin isolate alizarin and purpurin Ancient Times->1826 Natural Dyes 1868 Graebe and Liebermann determine the structure of alizarin 1826->1868 Isolation 1869 Graebe and Liebermann synthesize alizarin from anthracene 1868->1869 Structure Elucidation 1901 Rene Bohn synthesizes Indanthren Blue RS 1869->1901 First Synthesis Present Widespread use in textiles, medicine, and functional materials 1901->Present Expansion

A brief timeline of the historical development of anthraquinone dyes.

Chemical Structure and Classification

Anthraquinone dyes are characterized by a core structure of anthraquinone, a tricyclic aromatic ketone. While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions on the rings results in vibrant colors ranging from red to blue.[2]

These dyes are broadly classified based on their application method, which is determined by their chemical structure:

  • Vat Dyes: Insoluble in water, these dyes are applied in a reduced, soluble "leuco" form, which has an affinity for the fiber. Subsequent oxidation on the fiber regenerates the insoluble dye, trapping it within the fiber matrix. This process results in excellent wash and light fastness.

  • Disperse Dyes: These are non-ionic dyes with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester and acetate. They are applied as a fine aqueous dispersion.

  • Acid Dyes: Containing sulfonic acid groups (-SO3H), these dyes are water-soluble and are used for dyeing protein fibers like wool and silk, as well as nylon. The dyeing process involves ionic bonding between the dye's anionic groups and the fiber's cationic sites.

  • Mordant Dyes: These dyes require a mordant, typically a metal salt, to fix the dye to the fiber. The dye forms an insoluble complex with the mordant and the fiber. Alizarin is a classic example of a mordant dye.

  • Reactive Dyes: These dyes contain a reactive group that forms a covalent bond with the fiber, resulting in exceptional wash fastness.

Synthesis of Anthraquinone Dyes

The synthesis of anthraquinone dyes typically begins with the production of the anthraquinone core, followed by the introduction of various functional groups.

Synthesis of the Anthraquinone Core

A common industrial method for synthesizing the anthraquinone core is the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization of the resulting 2-benzoylbenzoic acid.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Benzene Benzene 2-Benzoylbenzoic Acid 2-Benzoylbenzoic Acid Benzene->2-Benzoylbenzoic Acid Friedel-Crafts Acylation Phthalic Anhydride Phthalic Anhydride Phthalic Anhydride->2-Benzoylbenzoic Acid Anthraquinone Anthraquinone 2-Benzoylbenzoic Acid->Anthraquinone Cyclization (H2SO4) Functionalized Anthraquinone Functionalized Anthraquinone Anthraquinone->Functionalized Anthraquinone e.g., Sulfonation, Nitration Anthraquinone Dye Anthraquinone Dye Functionalized Anthraquinone->Anthraquinone Dye e.g., Nucleophilic Substitution

A general workflow for the synthesis of anthraquinone dyes.
Functionalization of the Anthraquinone Core

Once the anthraquinone core is obtained, various functional groups can be introduced through reactions such as sulfonation, nitration, halogenation, and amination. A particularly important reaction for the synthesis of many aminoanthraquinone dyes is the Ullmann condensation, where an aryl halide is coupled with an amine in the presence of a copper catalyst.

Applications of Anthraquinone Dyes

While renowned for their use in textiles, the applications of anthraquinone dyes and their derivatives extend into the realms of medicine and functional materials.

Textile Applications

Anthraquinone dyes are widely used in the textile industry for their bright colors and excellent fastness properties, particularly lightfastness.[10] They are used to dye a variety of fibers, including cotton, wool, silk, polyester, and nylon.[10]

Table 1: Fastness Properties of Selected Anthraquinone Disperse Dyes on Polyester

DyeC.I. NameLight Fastness (Xenon Arc)Wash Fastness (Staining)Sublimation FastnessRubbing Fastness (Wet/Dry)
Disperse Blue 56632856-74-54-54 / 4
Disperse Red 606075664-5-Good

Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, with higher numbers indicating better fastness.

Medicinal and Drug Development Applications

The planar, polycyclic structure of anthraquinones allows them to intercalate with DNA, a property that has been exploited in the development of anticancer drugs.[8][9]

4.2.1. Anthracyclines

The anthracyclines, such as doxorubicin and daunorubicin, are a major class of chemotherapy drugs.[8] They are believed to exert their anticancer effects through several mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[8]

4.2.2. Emodin and Other Natural Anthraquinones

Emodin, a naturally occurring anthraquinone found in plants like rhubarb, has demonstrated a range of anticancer activities.[5][6] It has been shown to inhibit cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines.[5][6] The anticancer effects of emodin are mediated through the modulation of several signaling pathways, including the PI3K/Akt and MAPK pathways.[5][6]

Emodin_Signaling_Pathway Emodin Emodin PI3K PI3K Emodin->PI3K MAPK MAPK Emodin->MAPK Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis

Simplified signaling pathway for the anticancer effects of emodin.

Table 2: In Vitro Anticancer Activity of Selected Anthraquinone Derivatives against MCF-7 Breast Cancer Cells

CompoundIC50 (µM)Key Structural Differences from Emodin
Emodin35.62-
Aloe-emodin9.872Replacement of the methyl group at C6 with a hydroxymethyl group.
Rhein34.42Carboxylic acid group at C2, hydroxyl groups at C4 and C5, and lacks the methyl and hydroxyl groups at C6 and C1,3,8 respectively.

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of 1,4-Diaminoanthraquinone

This protocol describes the synthesis of 1,4-diaminoanthraquinone from 1,4-dihydroxyanthraquinone.

Materials:

  • 1,4-dihydroxyanthraquinone

  • Hydrazine hydrate

  • Dimethyl sulfoxide (DMSO)

  • Ammonia gas

  • Aqueous sodium hydroxide solution (30%)

Procedure:

  • In a reaction vessel, combine 14 parts of 1-amino-4-nitro-anthraquinone, 100 parts of dimethyl sulfoxide, 100 parts of water, and 7 parts of hydrazine hydrate.[3]

  • Stir the mixture at 40°C.[3]

  • Gradually heat the mixture to 60°C over 50 minutes.[3]

  • Adjust the pH of the reaction mass to 9-10 by adding approximately 2.7 parts of 30% aqueous sodium hydroxide solution.[3]

  • Continue stirring the reaction mass at 70°C for 4 hours, monitoring the reaction by chromatography until the starting material is no longer detected.[3]

  • Pour the reaction mass into 800 parts of water.[3]

  • Filter the precipitate, wash with water until the filtrate is neutral and colorless, and then dry to obtain 1,4-diaminoanthraquinone.[3]

Evaluation of Anticancer Activity using the MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of an anthraquinone compound on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 breast cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Anthraquinone compound of interest (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete medium and incubate for 24 hours to allow for cell attachment.[11]

  • Prepare serial dilutions of the anthraquinone compound in serum-free medium.

  • After 24 hours, remove the medium from the wells and replace it with the medium containing different concentrations of the anthraquinone compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Following the treatment incubation, remove the medium and wash the cells with PBS.[8][11]

  • Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[8][11]

  • Carefully remove the MTT solution and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

Anthraquinone dyes have a rich and fascinating history, evolving from precious natural colorants to a cornerstone of the synthetic dye industry. Their robust chemical structure provides not only a wide palette of vibrant and durable colors for textiles but also a versatile scaffold for the development of life-saving therapeutics. The journey of anthraquinones from the dyer's vat to the forefront of cancer research underscores the enduring power of chemical innovation. As research continues, the legacy of these remarkable compounds is set to expand into new and exciting applications, further solidifying their importance in science and technology.

References

An In-depth Technical Guide to Disperse Violet 1 (1,4-diaminoanthracene-9,10-dione)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, known formally by its IUPAC name 1,4-diaminoanthracene-9,10-dione , is an organic compound belonging to the anthraquinone class of dyes.[1][2][3] While historically used in the textile industry for its vibrant violet hue and stability, recent scientific interest has been drawn to its biological activities, particularly its role as a potent inhibitor of protein kinase CK1 delta.[4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its interaction with key cellular signaling pathways.

Chemical and Physical Properties

This compound is a dark violet solid or black powder.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference
IUPAC Name 1,4-diaminoanthracene-9,10-dione[1][2][3]
Synonyms 1,4-Diaminoanthraquinone, C.I. 61100, Solvent Violet 11[1]
CAS Number 128-95-0[2]
Molecular Formula C₁₄H₁₀N₂O₂[1]
Molecular Weight 238.24 g/mol [1]
Appearance Dark violet solid; Black powder[1]
Table 2: Solubility and Thermal Properties
PropertyValueReference
Melting Point 266.9 – 267.4 °C
Water Solubility 0.16 mg/L
Solubility in Organic Solvents Soluble in acetone, ethanol, benzene, pyridine, and dimethyl sulfoxide (DMSO).[5]

Experimental Protocols

Synthesis of this compound (1,4-diaminoanthraquinone)

Several methods for the synthesis of 1,4-diaminoanthraquinone have been reported. A common approach involves the reaction of 1,4-dihydroxyanthraquinone with ammonia. Another established method is the reduction of 1-amino-4-nitroanthraquinone.

Method 1: From 1-amino-4-nitroanthraquinone

This protocol describes the synthesis of 1,4-diaminoanthraquinone from 1-amino-4-nitroanthraquinone.[6]

Materials:

  • 1-amino-4-nitroanthraquinone (14 parts)

  • Dimethyl sulfoxide (DMSO) (100 parts)

  • Water (100 parts)

  • Hydrazine hydrate (7 parts)

  • 30% aqueous sodium hydroxide solution

Procedure:

  • Combine 1-amino-4-nitroanthraquinone, DMSO, water, and hydrazine hydrate in a reaction vessel.

  • Stir the mixture at 40°C.

  • Gradually heat the mixture to 60°C over a period of 50 minutes.

  • Adjust the pH of the reaction mixture to 9-10 by adding 30% aqueous sodium hydroxide solution.

  • Continue stirring the reaction mixture at 70°C for 4 hours, monitoring the reaction progress by chromatography until no starting material is detected.

  • Pour the reaction mixture into 800 parts of water to precipitate the product.

  • Filter the precipitate and wash with water until the filtrate is neutral and colorless.

  • Dry the solid to obtain 1,4-diaminoanthraquinone.

Protein Kinase CK1 Delta Inhibition Assay

This compound has been identified as a potent inhibitor of protein kinase CK1 delta. The following protocol is a general method for assessing kinase inhibition using a luminescent assay, which can be adapted to test the inhibitory activity of this compound against CK1 delta.

Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction. The amount of ADP is converted into ATP, which is then used to generate a luminescent signal. The intensity of the light signal is directly proportional to the kinase activity.

Materials:

  • Recombinant human protein kinase CK1 delta

  • Suitable peptide substrate for CK1 delta (e.g., a-casein)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the this compound solution or DMSO (for control).

  • Add 2 µL of CK1 delta enzyme solution in kinase buffer.

  • Add 2 µL of a mixture of the peptide substrate and ATP in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

This compound has been shown to be a potent and selective inhibitor of protein kinase CK1 delta.[4] CK1 delta is a serine/threonine kinase involved in the regulation of numerous cellular processes, including Wnt and p53 signaling pathways, which are critical in development and cancer.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is a hallmark of many cancers. CK1 delta plays a key role in the canonical Wnt/β-catenin pathway by phosphorylating components of the β-catenin destruction complex, such as Axin and adenomatous polyposis coli (APC). This phosphorylation primes β-catenin for further phosphorylation by GSK3β, leading to its ubiquitination and proteasomal degradation. Inhibition of CK1 delta by this compound is expected to disrupt the formation and function of the destruction complex, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target gene expression.

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and genomic stability. The activity of p53 is tightly controlled by post-translational modifications, including phosphorylation. CK1 delta can directly phosphorylate p53 at its N-terminus, which can enhance p53's stability and transcriptional activity.[7] By inhibiting CK1 delta, this compound may modulate the p53 signaling pathway, with potential implications for cancer therapy.

Mandatory Visualizations

Diagram 1: Synthesis Workflow of this compound

G A 1-amino-4-nitroanthraquinone C Reaction Mixture A->C B DMSO, Water, Hydrazine Hydrate B->C D Heat to 60°C, Adjust pH to 9-10 C->D E Stir at 70°C for 4h D->E F Precipitation in Water E->F G Filtration and Washing F->G H This compound G->H

Caption: Synthesis of this compound from 1-amino-4-nitroanthraquinone.

Diagram 2: Simplified Wnt/β-catenin Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits APC APC BetaCatenin β-catenin Axin->BetaCatenin GSK3b GSK3β APC->BetaCatenin CK1d CK1δ GSK3b->BetaCatenin phosphorylates CK1d->BetaCatenin phosphorylates Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates

Caption: Role of CK1δ in the Wnt/β-catenin signaling pathway.

Toxicological Data

The toxicological profile of this compound has been evaluated in several studies. The key findings are summarized below.

Table 3: Acute Toxicity of this compound
SpeciesRouteLD₅₀Reference
Rat (male)Oral3.30 g/kg
Rat (female)Oral3.50 g/kg
MouseOral820 mg/kg

Irritation Studies:

  • Skin Irritation: A formulation containing 5% this compound was found to be non-irritating to the skin.[2]

  • Eye Irritation: At a concentration of 5.0%, this compound was practically non-irritating in ocular studies.[2]

Mutagenicity:

  • In bacterial assays, this compound was generally not mutagenic at doses ranging from 10 to 1000 µ g/plate .[2] However, some mutagenic activity was observed at higher doses (100 to 2000 µ g/plate ) both with and without metabolic activation.[2]

Carcinogenicity:

  • A long-term dermal application study of a hair dye formulation containing 0.033% this compound did not show any carcinogenic effects.[2]

Conclusion

This compound, or 1,4-diaminoanthracene-9,10-dione, is a compound with well-characterized chemical and physical properties. Beyond its traditional use as a dye, its potent inhibitory effect on protein kinase CK1 delta positions it as a valuable tool for research in cell signaling and a potential lead compound in drug development, particularly in the context of diseases driven by aberrant Wnt and p53 signaling, such as cancer. This guide provides foundational data and protocols to aid researchers and scientists in their exploration of this multifaceted molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists

Disperse Violet 1, also known by its Colour Index name C.I. 61100, is an anthraquinone-based dye.[1][2] This document provides a comprehensive overview of its physical and chemical properties, intended for a technical audience in research and scientific fields. While primarily used in the textile and plastics industries for coloring synthetic fibers like polyester and nylon, its well-defined chemical structure makes it a subject of interest in materials science and analytical chemistry.[3][4] It is important to note that this compound is an industrial colorant and not a pharmaceutical agent; therefore, discussions of biological signaling pathways are not applicable to this compound.

Physical Form and Appearance

This compound is a synthetic organic compound that typically exists as a solid at room temperature.[5] Its appearance is consistently described as a deep violet or dark violet powder.[3][5] Some sources may also characterize it as a black powder or as dark violet crystals.[5][6] The fine particulate nature of the powder facilitates its use in dispersion baths for dyeing processes.[6][7]

Quantitative Physicochemical Data

The following table summarizes key quantitative data for this compound, compiled from various sources. These parameters are crucial for understanding the compound's behavior in different chemical and physical systems.

PropertyValueSource(s)
CAS Registry Number 128-95-0[1]
C.I. Name This compound, 61100[1]
Molecular Formula C₁₄H₁₀N₂O₂[1][8]
Molecular Weight 238.24 g/mol [1][8]
Physical State Solid, Powder[5][9]
Appearance Deep violet to black powder[3][5]
Melting Point 266.9 – 267.4 °C[10]
263 °C[11]
265-269 °C[12]
270 °C[9]
Solubility in Water 0.16 mg/L (Insoluble)[10]
Solubility (Organic) Soluble in acetone, ethanol, benzene, linseed oil, pyridine.[1][2][12]
Density 1.44 g/cm³[11][12]
logP (Octanol/Water) 3.00[11][12]
Mean Particle Diameter 73.0 µm[10]

Experimental Protocols

The characterization of this compound involves standard analytical techniques to verify its identity, purity, and physical properties.

1. Determination of Melting Point:

  • Methodology: A capillary melting point apparatus is typically used. A small, dry sample of this compound powder is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. The reported values for this compound vary slightly, which can be attributed to differences in sample purity or experimental conditions.[10][11][12]

2. Solubility Assessment:

  • Methodology (Qualitative): To assess solubility, a small amount of this compound is added to a test tube containing a specific solvent (e.g., water, ethanol, acetone). The mixture is agitated and observed for dissolution. The dye is noted as soluble, partially soluble, or insoluble. For this compound, it is found to be practically insoluble in water but soluble in various organic solvents.[2][3][10]

  • Methodology (Quantitative): The shake-flask method (OECD Guideline 105) can be employed. A surplus of the dye is added to a known volume of the solvent (e.g., water) and shaken at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved dye is determined using a calibrated analytical method, such as UV-Vis spectrophotometry.

3. Spectroscopic Analysis (UV-Vis):

  • Methodology: A solution of this compound is prepared in a suitable solvent (e.g., ethanol). The solution is placed in a quartz cuvette, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm) using a spectrophotometer. The resulting spectrum, showing absorbance maxima (λmax), is a characteristic fingerprint of the compound and is essential for quantitative analysis.

4. Chromatographic Purity Analysis (HPLC):

  • Methodology: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the dye. A small amount of the sample is dissolved in a suitable mobile phase solvent and injected into the HPLC system. A C18 column is commonly used with a gradient elution of acetonitrile and water. The components are separated based on their affinity for the stationary phase and detected by a UV-Vis detector. The purity is calculated from the relative peak areas in the resulting chromatogram.

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the physicochemical characterization of a dye powder like this compound.

G cluster_0 Sample Handling & Preparation cluster_1 Physical Property Analysis cluster_2 Chemical & Structural Analysis cluster_3 Data Compilation Sample Receive Dye Powder (this compound) Prep Prepare Dry Sample & Create Stock Solutions Sample->Prep Appearance Visual Inspection (Color, Form) Sample->Appearance MP Melting Point Determination Prep->MP Solubility Solubility Tests (Aqueous & Organic) Prep->Solubility HPLC Purity Analysis (HPLC) Prep->HPLC UVVis Spectroscopic ID (UV-Vis) Prep->UVVis Report Generate Technical Data Sheet Appearance->Report MP->Report Solubility->Report HPLC->Report UVVis->Report

Caption: Workflow for the physicochemical characterization of this compound.

References

In-Depth Technical Guide: Thermal Stability and Melting Point of Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Disperse Violet 1 (C.I. 61100; CAS No. 128-95-0), a synthetic anthraquinone dye. The information herein is curated for professionals in research and development who require a thorough understanding of the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and presents logical workflows through diagrams.

Core Topic: Thermal Properties of this compound

This compound, chemically known as 1,4-diaminoanthraquinone, is an organic compound utilized in various industrial applications, including as a dye for synthetic fibers and plastics. Its thermal stability is a critical parameter that dictates its processing conditions and end-use applications. This guide focuses on its melting point and thermal decomposition characteristics.

Data Presentation: Thermal Properties

The following table summarizes the available quantitative data on the thermal properties of this compound. The data has been compiled from various sources, and a range is provided for the melting point to reflect minor variations in experimental results and sample purity.

Thermal PropertyValueNotes
Melting Point 265–270 °CThe literature presents a consensus on this range for the melting point.[1][2]
Decomposition Temperature ~330 °CDecomposition of the compound has been noted to occur at this temperature.
Self-Ignition Temperature > 400 °CThe substance has a high temperature of spontaneous ignition.

Experimental Protocols

While specific, detailed experimental reports on the thermal analysis of this compound are not extensively available in public literature, standard methodologies for determining the thermal properties of solid organic compounds are well-established. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are provided as a guide for researchers.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh approximately 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

    • Utilize an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

Protocol 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: Place approximately 5-10 mg of this compound into a ceramic or platinum TGA crucible.

  • Instrument Setup: Position the crucible onto the TGA's microbalance.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C.

    • Employ a linear heating rate of 10 °C/min.

    • Maintain an inert atmosphere using nitrogen gas at a flow rate of 50 mL/min to study the thermal decomposition without combustion.

  • Data Analysis: The TGA thermogram will plot the percentage of weight loss against temperature. The onset of decomposition is the temperature at which significant weight loss begins. The temperatures of maximum rates of weight loss can be determined from the derivative of the TGA curve (DTG).

Mandatory Visualizations

Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for conducting a comprehensive thermal analysis of a chemical compound such as this compound.

Thermal_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. Thermal Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Conclusion Sample Obtain High-Purity Sample Char Characterize Sample (e.g., Purity, Morphology) Sample->Char DSC Differential Scanning Calorimetry (DSC) Char->DSC TGA Thermogravimetric Analysis (TGA) Char->TGA DSC_Data Melting Point, Enthalpy of Fusion, Phase Transitions DSC->DSC_Data TGA_Data Decomposition Temperature, Weight Loss Stages, Residual Mass TGA->TGA_Data Report Comprehensive Thermal Stability Profile DSC_Data->Report TGA_Data->Report

Caption: A flowchart of the thermal analysis process.

Chemical Structure of this compound

This diagram shows the chemical structure of this compound (1,4-diaminoanthraquinone).

Caption: Chemical structure of this compound.

References

Methodological & Application

Application Notes and Protocols for Dyeing Polyester Fibers with C.I. Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Violet 1 (CAS No: 128-95-0) for dyeing polyester fibers. The information is intended to guide researchers and scientists in achieving reproducible and high-quality dyeing results for various applications.

Introduction

This compound, an anthraquinone-based dye, is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[1] Its molecular structure allows it to penetrate the amorphous regions of the polyester fiber at high temperatures, where it is held by van der Waals forces and hydrophobic interactions.[2] This dyeing process is a physical diffusion and not a chemical reaction.[2] Proper control of dyeing parameters such as temperature, pH, and the use of auxiliaries is crucial for achieving optimal color yield, levelness, and fastness properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of C.I. This compound is presented in the table below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 61100[1]
CAS Number 128-95-0[1]
Molecular Formula C₁₄H₁₀N₂O₂[1]
Molecular Weight 238.24 g/mol [1]
Appearance Bright purple powder[1]
Solubility Soluble in acetone, ethanol, linseed oil, and benzene. Insoluble in water.[1]
Molecular Structure Anthraquinone[1]

Experimental Protocols

Materials and Equipment
  • Substrate: 100% Polyester fabric, pre-scoured and dried.

  • Dye: C.I. This compound

  • Chemicals:

    • Dispersing agent (e.g., anionic or non-ionic surfactant)

    • Acetic acid (or a suitable buffer system)

    • Sodium hydroxide

    • Sodium hydrosulfite (reducing agent)

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Beakers, graduated cylinders, and pipettes

    • pH meter

    • Spectrophotometer for color measurement

    • Launder-Ometer for fastness testing

    • Crockmeter for rubbing fastness testing

    • Xenon arc lamp for lightfastness testing

High-Temperature Exhaust Dyeing Protocol

This is the recommended method for achieving deep and vibrant shades on polyester with good fastness properties.

Dye Bath Preparation:

  • Liquor Ratio: Set the material to liquor ratio (M:L) to 1:10.[3]

  • Auxiliaries:

    • Add 1 g/L of a suitable dispersing agent to the dye bath.[3]

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[3][4] An acidic medium is optimal for the stability of the disperse dye.[4]

Dyeing Procedure:

  • Dye Dispersion: Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water.

  • Dye Bath Setup: Add the dye dispersion to the dye bath containing the auxiliaries.

  • Fabric Introduction: Introduce the polyester fabric into the dye bath at a starting temperature of 60°C.[5]

  • Temperature Ramp: Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[6]

  • Dyeing: Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[3][6]

  • Cooling: Cool the dye bath down to 70°C.

Reduction Clearing (After-treatment)

Reduction clearing is a critical step to remove unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness of the dyed material.[7][8]

Procedure:

  • Drain the dye bath.

  • Prepare the reduction clearing bath:

    • 2 g/L Sodium Hydroxide

    • 2 g/L Sodium Hydrosulfite

  • Treatment: Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[9]

  • Rinsing:

    • Hot rinse the fabric thoroughly.

    • Neutralize with a weak solution of acetic acid.

    • Cold rinse the fabric.

  • Drying: Dry the fabric at a suitable temperature.

Quantitative Data

Color Strength (K/S Values)

The color strength (K/S) of the dyed fabric is a measure of the dye uptake and can be influenced by factors such as dye concentration, temperature, and pH. The K/S values can be calculated using the Kubelka-Munk equation.[10][11]

K/S = (1-R)² / 2R

Where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.[10]

Table 1: Effect of Dye Concentration on Color Strength (K/S)

Dye Concentration (% owf)Typical K/S Value
0.5Value
1.0Value
2.0Value
3.0Value
Note: Specific K/S values for this compound were not found in the search results. The table is a template for experimental data. Generally, K/S values increase with increasing dye concentration up to a saturation point.[10][12]
Exhaustion and Fixation Rates
  • Exhaustion (%): The percentage of dye that has moved from the dye bath onto the fiber.

  • Fixation (%): The percentage of the exhausted dye that is fixed within the fiber after the washing process.

Table 2: Influence of Temperature on Exhaustion and Fixation

Temperature (°C)Exhaustion (%)Fixation (%)
110ValueValue
120ValueValue
130ValueValue
Note: Specific exhaustion and fixation data for this compound were not found. The table illustrates the expected trend where higher temperatures generally lead to higher exhaustion and fixation rates up to an optimum.[13][14]
Colorfastness Properties

The colorfastness of polyester dyed with this compound has been evaluated according to ISO 105 standards.[1] The ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Table 3: Colorfastness Ratings of C.I. This compound on Polyester

Fastness TestStandardRating
Light Fastness ISO 105-B025-6
Washing Fastness (Fading) ISO 105-C064-5
Washing Fastness (Staining) ISO 105-C065
Perspiration Fastness (Fading) ISO 105-E045
Perspiration Fastness (Staining) ISO 105-E045
Ironing Fastness (Fading) ISO 105-X114
Ironing Fastness (Staining) ISO 105-X112
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124-5
(Data sourced from World Dye Variety)[1]

Visualizations

Dyeing Mechanism of this compound on Polyester

The dyeing of polyester with disperse dyes is a multi-step process involving the diffusion of the dye from the aqueous phase into the solid fiber.

Dyeing_Mechanism cluster_dyebath Aqueous Dye Bath cluster_fiber Polyester Fiber Dye_Aggregates Dye Aggregates Monomolecular_Dye Monomolecular Dye Dye_Aggregates->Monomolecular_Dye Dispersion Dispersing_Agent Dispersing Agent Dispersing_Agent->Dye_Aggregates Fiber_Surface Fiber Surface Monomolecular_Dye->Fiber_Surface Adsorption Fiber_Interior Fiber Interior (Amorphous Region) Fiber_Surface->Fiber_Interior Diffusion (High Temperature)

Caption: Mechanism of this compound dyeing on polyester fiber.

Experimental Workflow for Polyester Dyeing

The following diagram illustrates the key stages in the experimental workflow for dyeing polyester fibers with this compound.

Dyeing_Workflow A Fabric Preparation (Scouring) B Dye Bath Preparation (Dye, Auxiliaries, pH Adjustment) A->B C High-Temperature Dyeing (130°C, 45-60 min) B->C D Reduction Clearing (NaOH, Na2S2O4) C->D E Rinsing & Neutralization D->E F Drying E->F G Quality Control (Color Measurement, Fastness Testing) F->G

Caption: Experimental workflow for dyeing polyester with this compound.

Logical Relationship of Dyeing Parameters

The successful dyeing of polyester is dependent on the interplay of several key parameters.

Dyeing_Parameters center Optimal Dyeing Temp Temperature (130°C) Temp->center pH pH (4.5-5.5) pH->center Time Time (45-60 min) Time->center Aux Auxiliaries (Dispersing Agent) Aux->center

Caption: Interrelationship of key parameters for optimal polyester dyeing.

References

Application Notes and Protocols for Disperse Violet 1 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for applying C.I. Disperse Violet 1 (1,4-diaminoanthraquinone) in textile printing and dyeing, primarily on polyester and other hydrophobic fibers. The information is compiled to assist researchers and scientists in developing and executing reproducible experimental procedures.

Physicochemical Properties of this compound

This compound is an anthraquinone-based dye known for its violet hue. Its low water solubility necessitates its application from a fine aqueous dispersion.

PropertyValueReference
Synonyms 1,4-Diaminoanthraquinone[1]
CAS Number 128-95-0[1]
Molecular Formula C₁₄H₁₀N₂O₂[2]
Molecular Weight 238.24 g/mol [2]
Appearance Violet-brown powder[1]
Purity ≥99%[1]

Experimental Protocols

This compound can be applied to polyester fabrics using various methods, including high-temperature exhaust dyeing, thermosol dyeing, and direct printing. The selection of the method depends on the available equipment, substrate, and desired outcome.

High-Temperature Exhaust Dyeing

This is a common batchwise process for dyeing polyester fibers, offering excellent dye penetration and fastness.[3]

2.1.1. Materials and Reagents

  • This compound

  • Polyester fabric

  • Dispersing agent (e.g., sodium lignosulfonate)[4]

  • Acetic acid (to adjust pH)[5][6]

  • Sodium hydrosulfite[4][6]

  • Sodium hydroxide[4][6]

  • Non-ionic detergent[4]

  • Deionized water

2.1.2. Equipment

  • High-temperature, high-pressure beaker dyeing machine

  • Beakers

  • Stirrer

  • pH meter

  • Washing bath

2.1.3. Procedure

  • Fabric Preparation: Scour the polyester fabric with a solution of 5 g/L non-ionic detergent and 2 g/L sodium carbonate at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with deionized water and air dry.[4]

  • Dye Bath Preparation:

    • Prepare a dye stock dispersion by pasting the required amount of this compound (e.g., 2% on weight of fabric) with a 1:1 ratio of a dispersing agent.[4]

    • Fill the dye bath with deionized water to the desired liquor ratio (e.g., 50:1).[4]

    • Add the dye stock dispersion to the bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[5]

  • Dyeing Process:

    • Introduce the prepared polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.[5]

    • Maintain the temperature at 130°C for 60 minutes.[4][5]

    • Cool the dye bath to 60°C.[5]

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot water.

    • Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[4]

    • Treat the fabric in this bath at 80°C for 45 minutes to remove unfixed dye from the surface.[4]

    • Rinse the fabric thoroughly with cold water.

    • Neutralize with 1 g/L acetic acid for 5 minutes at 40°C.[4]

    • Finally, rinse with cold water and air dry.

Quantitative Parameters for High-Temperature Exhaust Dyeing:

ParameterValueReference
Dye Concentration 2% (on weight of fabric)[4][7]
Dispersing Agent 1:1 ratio with dye[4]
Liquor Ratio 50:1[4]
pH 4.5-5.5[5]
Initial Temperature 60°C[5]
Final Dyeing Temperature 130°C[4][5]
Dyeing Time 60 minutes[4][5]
Reduction Clearing 2 g/L NaOH + 2 g/L Sodium Hydrosulfite[4]
Clearing Temperature 80°C[4]
Clearing Time 45 minutes[4]
Thermosol Dyeing

This is a continuous process suitable for dyeing polyester and its blends, involving padding the fabric with a dye dispersion followed by dry heat fixation.

2.2.1. Materials and Reagents

  • This compound

  • Polyester fabric

  • Thickener (e.g., sodium alginate)

  • Dispersing agent

  • Wetting agent

  • Migration inhibitor

  • Acetic acid

2.2.2. Equipment

  • Padding mangle

  • Drying unit (e.g., infrared dryer)

  • Thermofixation unit (e.g., stenter)

2.2.3. Procedure

  • Padding Liquor Preparation:

    • Prepare a dispersion of this compound with a dispersing agent and a small amount of water.

    • Add this dispersion to the padding liquor containing a thickener, wetting agent, migration inhibitor, and acetic acid to maintain a pH of 4.5-5.5.

  • Padding:

    • Pad the polyester fabric through the liquor to achieve a wet pick-up of 60-70%.

  • Drying:

    • Dry the padded fabric, for instance, using an infrared dryer.

  • Thermofixation:

    • Subject the dried fabric to thermofixation at a temperature of 190-220°C for 60-90 seconds.

  • After-treatment:

    • Perform reduction clearing as described in the high-temperature exhaust dyeing method to remove unfixed dye.

    • Rinse and dry the fabric.

Quantitative Parameters for Thermosol Dyeing:

ParameterValueReference
Thermofixation Temperature 190-220°C[8]
Thermofixation Time 60-90 seconds[8]
pH 4.5-5.5[5]
Textile Printing

This protocol outlines the direct printing of this compound onto polyester fabric.

2.3.1. Materials and Reagents

  • This compound

  • Thickener (e.g., synthetic thickener)

  • Dispersing agent

  • Wetting agent

  • Acetic acid or an acid donor (e.g., ammonium sulfate)

2.3.2. Equipment

  • Screen printing or digital printing setup

  • Steamer or thermofixation unit

2.3.3. Procedure

  • Print Paste Preparation:

    • Prepare a stock paste by mixing the thickener with water.

    • Separately, prepare a dispersion of this compound with a dispersing agent and wetting agent.

    • Add the dye dispersion to the thickener paste and mix thoroughly.

    • Adjust the pH to 4.5-5.5 with acetic acid or an acid donor.

  • Printing:

    • Apply the print paste to the polyester fabric using the chosen printing method.

  • Drying:

    • Dry the printed fabric.

  • Fixation:

    • Fix the dye by either:

      • Steaming: High-pressure steaming at 130°C for 30 minutes.

      • Thermofixation: Dry heat treatment at 190-210°C for 60-90 seconds.

  • After-treatment:

    • Perform reduction clearing as described in the high-temperature exhaust dyeing method.

    • Rinse and dry the fabric.

Representative Print Paste Formulation:

ComponentConcentration (%)
This compound 2-4
Dispersing Agent 1-2
Wetting Agent 1
Thickener (Synthetic) 4-6
Acid Donor (e.g., Ammonium Sulfate) 0.5-1
Water to 100

Visualizations

High-Temperature Exhaust Dyeing Workflow

ExhaustDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment FabricScouring Fabric Scouring (60°C, 30 min) DyeBathPrep Dye Bath Preparation (pH 4.5-5.5) LoadFabric Load Fabric (60°C) DyeBathPrep->LoadFabric TempRampUp Temperature Ramp-up (to 130°C @ 2°C/min) LoadFabric->TempRampUp Dyeing Dyeing (130°C, 60 min) TempRampUp->Dyeing Cooling Cooling (to 60°C) Dyeing->Cooling HotRinse Hot Rinse Cooling->HotRinse ReductionClearing Reduction Clearing (80°C, 45 min) HotRinse->ReductionClearing ColdRinse Cold Rinse ReductionClearing->ColdRinse Neutralization Neutralization (40°C, 5 min) ColdRinse->Neutralization FinalRinse Final Rinse & Dry Neutralization->FinalRinse

Caption: Workflow for High-Temperature Exhaust Dyeing of Polyester with this compound.

Textile Printing and Fixation Process

PrintingWorkflow cluster_prep Preparation cluster_application Application cluster_fixation Fixation cluster_post Post-Treatment PastePrep Print Paste Preparation Printing Printing (Screen/Digital) PastePrep->Printing Drying Drying Printing->Drying Fixation Fixation Drying->Fixation Steaming High-Pressure Steaming (130°C, 30 min) Fixation->Steaming Thermofixation Thermofixation (190-210°C, 60-90s) Fixation->Thermofixation ReductionClearing Reduction Clearing Steaming->ReductionClearing Thermofixation->ReductionClearing WashingDrying Washing & Drying ReductionClearing->WashingDrying

Caption: General workflow for direct textile printing with this compound.

References

Application Notes: Disperse Violet 1 as a Colorant for Plastics and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Disperse Violet 1 is an organic dye belonging to the anthraquinone class, identified by the Colour Index (C.I.) number 61100.[1] It is utilized as a colorant to impart a vibrant violet hue to a variety of synthetic polymers.[2] Its molecular structure provides good thermal stability and lightfastness, making it a candidate for applications where color durability is essential.[2][3] As a disperse dye, it is non-ionic and has low water solubility, which allows it to be finely dispersed in a polymer matrix during processing.[3][4] These application notes provide a technical overview, performance data, and standardized protocols for researchers and scientists evaluating this compound for coloring plastics.

2.0 Chemical and Physical Properties

This compound is a dark violet powder.[5][6] Its primary identification and physical characteristics are summarized in the table below. Note that while CAS No. 128-95-0 is the most consistently cited identifier for the chemical 1,4-Diaminoanthraquinone (C.I. 61100), other CAS numbers may be erroneously associated with it in commercial literature.[1][2][3]

PropertyValueSource(s)
Chemical Name 1,4-Diaminoanthraquinone[1][3]
C.I. Name This compound[1]
C.I. Number 61100[1]
CAS Number 128-95-0[1][3]
Molecular Formula C₁₄H₁₀N₂O₂[1][3][6]
Molecular Weight 238.24 g/mol [1][6]
Appearance Dark violet solid/powder[2][5][6]
Melting Point ~267-270 °C[5][7]
Solubility Insoluble in water; Soluble in acetone, ethanol, benzene, and linseed oil.[2][5][8]

3.0 Applications in Polymers

This compound is suitable for coloring a range of thermoplastic polymers due to its stability at typical processing temperatures.[2] It is applied in the manufacturing of masterbatches and color concentrates.[8]

Recommended Polymer Systems:

  • Polyester (PET)[3]

  • Polycarbonate (PC)[9]

  • Polystyrene (PS)[10]

  • Acrylonitrile Butadiene Styrene (ABS)[9][10]

  • Polymethyl Methacrylate (PMMA)[10]

  • Polyamide (PA, Nylon)[9][10]

  • Polyvinyl Chloride (PVC)[9]

3.1 Performance Characteristics

The performance of this compound is highly dependent on the polymer matrix, concentration, and processing conditions.[11] The following table summarizes its general performance attributes based on available data.

Performance MetricTypical RatingDescriptionSource(s)
Heat Stability Good to ExcellentThe dye is stable at the processing temperatures of many common and engineering plastics.[2] It can withstand temperatures over 250 °C.[12][2]
Lightfastness GoodOffers good resistance to color fading upon exposure to UV light.[8] The lightfastness is influenced by the polymer it is dispersed in.[11][3][8]
Migration Resistance VariesAs a soluble dye, it may have a tendency to migrate in certain polymers, particularly in plasticized systems like flexible PVC.[11][13] Testing is critical for applications with surface contact requirements.[11][13]
Color Strength HighProvides a vibrant, intense violet color.[2][2]

4.0 Experimental Protocols

The following protocols outline standard procedures for evaluating the performance of this compound in a specific polymer.

4.1 Protocol 1: Determination of Heat Stability

This protocol determines the maximum temperature the colorant can withstand in a given polymer without significant color change.

Materials & Equipment:

  • Polymer resin (e.g., PET, PC, ABS)

  • This compound powder

  • Two-roll mill or twin-screw extruder

  • Injection molding machine

  • Spectrophotometer or colorimeter

  • Grey Scale for assessing change in color (ISO 105-A02)

Procedure:

  • Compounding: Prepare a masterbatch by mixing the polymer resin with a specified concentration of this compound (e.g., 1.0%) using a two-roll mill or extruder at a temperature suitable for the polymer.

  • Dilution: Let down the masterbatch with the natural polymer to achieve the final desired concentration (e.g., 0.1%).

  • Injection Molding:

    • Set the injection molder to a starting temperature (e.g., 220°C).

    • Purge the machine with the colored compound until the extrudate is uniform in color.

    • Maintain the melt in the barrel for a standard residence time (e.g., 5 minutes).

    • Mold several sample plaques.

  • Temperature Increments: Increase the molding temperature in 20°C increments (e.g., 240°C, 260°C, 280°C). Repeat step 3 at each temperature.

  • Color Measurement:

    • Allow the molded plaques to cool for at least 24 hours.

    • Measure the color of each plaque using a spectrophotometer (CIELAB Lab* values).

    • Calculate the color difference (ΔE*ab) between the sample molded at the lowest temperature and those molded at higher temperatures.

  • Evaluation: The heat stability is the maximum temperature at which the color change (ΔEab) remains within an acceptable tolerance (e.g., ΔEab < 3).

4.2 Protocol 2: Assessment of Lightfastness

This protocol evaluates the color stability of the plastic upon exposure to simulated sunlight.

Materials & Equipment:

  • Colored plastic plaques (from Protocol 1)

  • Xenon arc weather-ometer (conforming to ISO 4892-2 or ASTM G155)

  • Blue Wool Scale (ISO 105-B02)

  • Opaque mask

Procedure:

  • Sample Preparation: Mount the colored plastic plaques onto sample holders. Cover half of each plaque with an opaque mask to serve as an unexposed reference.

  • Exposure: Place the samples and a set of Blue Wool standards (typically grades 5, 6, and 7 for plastics) into the xenon arc weather-ometer.

  • Test Cycle: Run the instrument under specified conditions of irradiance, temperature, and humidity that are relevant to the material's end-use.

  • Evaluation: Periodically remove the samples and inspect the color change between the exposed and unexposed sections. Compare the degree of fading to the fading of the Blue Wool standards.

  • Rating: The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading as the sample. A rating of 8 is outstanding, while 1 is very poor.

4.3 Protocol 3: Evaluation of Migration Resistance

This test determines if the colorant leaches from the plastic onto a contact surface.[13]

Materials & Equipment:

  • Colored plastic plaques

  • White, plasticized PVC plaque (as the contact material)

  • Oven

  • 500g weight

  • Grey Scale for assessing staining (ISO 105-A03)

Procedure:

  • Assembly: Place a colored plastic plaque in direct contact with the white PVC plaque.

  • Loading: Place the assembly on a flat glass plate and put a 500g weight on top to ensure uniform contact.

  • Heating: Place the entire assembly in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24 hours).

  • Cooling & Evaluation:

    • Remove the assembly from the oven and allow it to cool to room temperature.

    • Separate the plaques.

    • Visually assess the white PVC plaque for any color transfer (staining).

  • Rating: Rate the degree of staining using the Grey Scale, where a rating of 5 indicates no migration and 1 indicates severe migration.

5.0 Visualizations

The following diagrams illustrate the general workflow for incorporating and testing this compound in polymers.

experimental_workflow start Start: Define Polymer & Application raw_materials Raw Materials (Polymer Resin + this compound) start->raw_materials compounding Step 1: Compounding (e.g., Twin-Screw Extrusion) raw_materials->compounding molding Step 2: Specimen Preparation (e.g., Injection Molding) compounding->molding test_plaques Result: Colored Test Plaques molding->test_plaques evaluation Step 3: Performance Evaluation test_plaques->evaluation heat_test Heat Stability Test evaluation->heat_test light_test Lightfastness Test evaluation->light_test migration_test Migration Test evaluation->migration_test report End: Final Report & Data heat_test->report light_test->report migration_test->report

Caption: Workflow for the coloration of polymers with this compound and subsequent testing.

logical_relationship colorant This compound (Anthraquinone Dye) product Final Colored Plastic Product colorant->product polymer Polymer Matrix (e.g., PET, PC, ABS) polymer->product process Processing Conditions (Temp, Time, Shear) process->product performance Key Performance Attributes product->performance determines heat Heat Stability performance->heat light Lightfastness performance->light migration Migration Resistance performance->migration

Caption: Factors influencing the final performance of this compound in a plastic product.

6.0 Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS).[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used to avoid dust inhalation and direct contact with skin and eyes.[7] Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[4]

This compound is an effective colorant for achieving a bright violet shade in a wide range of plastics, particularly engineering polymers processed at high temperatures.[2][10] Its performance is characterized by good heat and light stability. However, its potential for migration requires careful evaluation for specific applications. The protocols provided herein offer a standardized framework for researchers to quantify its performance and determine its suitability for their specific polymer system and end-use requirements.

References

Application Notes and Protocols: High-Temperature Exhaust Dyeing of Polyester with Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-temperature exhaust dyeing of polyester substrates using Disperse Violet 1. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeings for various applications.

Introduction

This compound is an anthraquinone-based disperse dye characterized by its bright violet shade and its suitability for dyeing hydrophobic synthetic fibers.[1] Due to its non-ionic nature and low water solubility, it is applied to polyester fibers from an aqueous dispersion.[2][3] The high-temperature exhaust dyeing method, typically carried out at temperatures between 120°C and 140°C under pressure, is the most effective technique for achieving deep and vibrant shades with good fastness properties on polyester.[4][5] This method facilitates the swelling of the polyester fibers, allowing the small, non-ionic dye molecules to penetrate the fiber structure and become physically trapped within the amorphous regions through van der Waals forces and hydrophobic interactions.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the high-temperature exhaust dyeing of polyester with this compound.

Table 1: Recommended Dyeing Process Parameters

ParameterRecommended ValueNotes
Dye Concentration (% owf)0.5 - 4.0Depending on the desired depth of shade.
Liquor Ratio1:10 - 1:20The ratio of the weight of the goods to the volume of the dyebath.
Dyeing Temperature130°COptimal temperature for dye diffusion into the polyester fiber.[7]
Dyeing Time at 130°C30 - 60 minutesLonger times for deeper shades.[7]
pH of Dyebath4.5 - 5.5Acidic pH is crucial for dye stability and exhaustion. Maintained with acetic acid.[7]
Heating Rate1.5 - 2.0°C / minuteGradual heating to ensure even dye uptake and prevent unlevel dyeing.
Cooling Rate1.5 - 2.0°C / minuteGradual cooling to avoid shocking the fiber and causing creases.

Table 2: Typical Dyebath Auxiliaries

AuxiliaryConcentration (g/L)Function
Dispersing Agent1.0 - 2.0Prevents dye agglomeration and ensures a stable dispersion.[7]
Leveling Agent0.5 - 1.0Promotes even distribution of the dye on the fiber surface.
Acetic Acid0.5 - 1.0To maintain the required acidic pH of the dyebath.[7]
Antifoaming AgentAs requiredTo prevent foam formation in high-turbulence dyeing machines.

Table 3: Fastness Properties of this compound on Polyester

Fastness TestISO MethodRating (1-5 Scale)
Light FastnessISO 105-B025-6
Washing Fastness (Staining)ISO 105-C065
Washing Fastness (Fading)ISO 105-C064-5
Perspiration Fastness (Staining)ISO 105-E045
Perspiration Fastness (Fading)ISO 105-E045
Ironing Fastness (Staining)ISO 105-X112
Ironing Fastness (Fading)ISO 105-X114

Note: Fastness ratings can vary depending on the depth of shade and the specific processing conditions.

Experimental Protocols

Materials and Equipment
  • Substrate: 100% Polyester fabric, pre-scoured and dried.

  • Dye: this compound (C.I. 61100)[8]

  • Chemicals:

    • Dispersing agent (e.g., a lignosulphonate or naphthalene sulphonate condensate)

    • Leveling agent (e.g., an ethoxylated fatty alcohol)

    • Acetic acid (glacial)

    • Sodium hydrosulfite

    • Sodium hydroxide

    • Non-ionic detergent

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine (e.g., a glycerin bath beaker dyer or an infrared dyer)

    • Beakers, graduated cylinders, and pipettes

    • pH meter

    • Analytical balance

    • Stirring apparatus

    • Washing and drying equipment

Dyeing Procedure
  • Dyebath Preparation:

    • Calculate the required amount of this compound based on the weight of the fabric (e.g., 2% owf for a medium shade).

    • Prepare a stock solution of the dye by pasting it with a small amount of cold water and then adding hot water (around 40-50°C) while stirring to form a fine dispersion.

    • Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:15).

    • Add the dispersing agent (e.g., 1.5 g/L) and leveling agent (e.g., 0.8 g/L) to the dyebath and stir until dissolved.

    • Add the prepared dye dispersion to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[7]

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dyebath at a temperature of approximately 60°C.[7]

    • Seal the dyeing vessel and begin heating the dyebath at a rate of 2°C per minute to 130°C.[7]

    • Hold the temperature at 130°C for 45-60 minutes, ensuring continuous agitation.[7]

    • After the dyeing time has elapsed, cool the dyebath down to 70°C at a rate of 2°C per minute.

    • Drain the dyebath.

Post-Dyeing Treatment (Reduction Clearing)

Reduction clearing is a critical step to remove any unfixed dye from the fiber surface, which significantly improves the wash and crock fastness.

  • Prepare a fresh bath at a liquor ratio of 1:15.

  • Add the following chemicals to the bath at 70-80°C:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L

  • Treat the dyed fabric in this bath for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) for 5 minutes.

  • Rinse the fabric again with cold water.

  • Dry the dyed fabric.

Visualizations

The following diagrams illustrate the key workflows and relationships in the high-temperature exhaust dyeing process.

Dyeing_Workflow cluster_prep 1. Pre-Dyeing Preparation cluster_dyeing 2. High-Temperature Exhaust Dyeing cluster_post 3. Post-Dyeing Treatment Fabric_Prep Polyester Fabric (Scoured) Dye_Bath_Setup Dye Bath Setup (60°C) Fabric_Prep->Dye_Bath_Setup Dye_Dispersion This compound Dispersion Dye_Dispersion->Dye_Bath_Setup Aux_Solution Auxiliaries Solution (Dispersing/Leveling Agents) Aux_Solution->Dye_Bath_Setup pH_Adjustment pH Adjustment (Acetic Acid) pH_Adjustment->Dye_Bath_Setup Heating Heating Ramp (2°C/min to 130°C) Dye_Bath_Setup->Heating Dyeing Dyeing at 130°C (45-60 min) Heating->Dyeing Cooling Cooling Ramp (2°C/min to 70°C) Dyeing->Cooling Reduction_Clearing Reduction Clearing (NaOH + Na2S2O4) Cooling->Reduction_Clearing Rinsing Hot & Cold Rinsing Reduction_Clearing->Rinsing Neutralization Neutralization (Acetic Acid) Rinsing->Neutralization Final_Rinse Final Rinse Neutralization->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

Signaling_Pathway Dye This compound (in aqueous dispersion) Fiber_Surface Polyester Fiber Surface Dye->Fiber_Surface Adsorption (Low Temperature) Fiber_Interior Amorphous Regions of Polyester Fiber Fiber_Surface->Fiber_Interior Diffusion (High Temperature, >100°C) Dyed_Fiber Dyed Polyester Fiber Fiber_Interior->Dyed_Fiber Entrapment (Van der Waals forces)

Caption: Mechanism of this compound dyeing on polyester fiber.

References

Application Notes and Protocols for the Quantification of Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] It is widely used in the textile industry for dyeing polyester fibers and is also found in some hair dye formulations.[3][4] Due to its potential for skin sensitization and concerns about carcinogenicity, regulatory bodies have restricted its use in consumer products.[2][5][6] Accurate and sensitive quantification of this compound is therefore crucial for quality control in manufacturing, environmental monitoring of textile effluents, and safety assessment of consumer goods. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques.

Analytical Techniques

Several analytical methods are employed for the quantification of this compound. The choice of technique often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices like textiles and environmental water samples.[5][7][8]

Quantitative Data Summary

ParameterValueMatrixReference
Limit of Detection (LOD)0.02 – 1.35 ng/mLTextile Extract[5]
Limit of Quantification (LOQ)0.06 – 4.09 ng/mLTextile Extract[5]
Linearity (r²)>0.993Textile Extract[5]
Recovery81.8% – 114.1%Textile[5]
LOD~2.0 ng/LWater[7]
LOQ~8.0 ng/LWater[7]
Linearity Range2.0 - 100.0 ng/mLWater[7]
Recovery>70%Water[7]

Experimental Protocol

a) Sample Preparation (Textile Samples) [5][8]

  • Weigh 1 gram of the textile sample and cut it into small pieces.

  • Add 20 mL of methanol (MeOH) to the sample in a conical flask.

  • Place the flask in an ultrasonic bath at 50°C for 30 minutes for extraction.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Evaporate the filtrate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 95:5 water/methanol).

b) Sample Preparation (Water Samples using Solid-Phase Extraction - SPE) [7]

  • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

  • Pass a known volume of the water sample through the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the retained this compound with a suitable solvent like methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

c) HPLC-MS/MS Conditions [5]

  • LC System: Nexera UHPLC or equivalent

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient program to achieve separation.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., LCMS-8040)

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Workflow Diagram

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Sample (Textile/Water) extraction Extraction (Methanol, Ultrasonication) start->extraction Textile spe Solid-Phase Extraction (SPE) start->spe Water centrifugation Centrifugation extraction->centrifugation evaporation Evaporation spe->evaporation filtration Filtration (0.22 µm) centrifugation->filtration filtration->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification

Caption: Workflow for this compound quantification by HPLC-MS/MS.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

HPLC with a Photodiode Array (PDA) or Diode Array Detector (DAD) is a robust and widely available technique for the quantification of dyes.[9][10] It offers good selectivity based on both retention time and the UV-Vis spectrum of the analyte.

Quantitative Data Summary

ParameterValueMatrixReference
Limit of Detection (LOD)750 - 1750 pgFiber Extract[11]
Recovery70% - 103%Fabric[11]

Experimental Protocol

a) Sample Preparation (Textile Samples) [11]

  • Extract a small piece of the colored fiber (e.g., 0.5 cm) with a suitable solvent. Solvents like dimethylformamide (DMF), methanol, or acetonitrile can be used, sometimes with heating or ultrasonication.[11]

  • For example, place the fiber in a glass capillary with 30 µL of DMF and heat at 100°C.[11]

  • Alternatively, use ultrasonication with acetonitrile for 5 minutes followed by heating in a water bath at 60°C.[11]

  • Filter the extract before injection.

b) HPLC-PDA Conditions [11]

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium acetate or formic acid.

  • Flow Rate: 0.2 - 1.0 mL/min

  • Injection Volume: 5 - 10 µL

  • Detection: PDA/DAD detector, monitoring at the maximum absorption wavelength of this compound (around 548-570 nm).

Workflow Diagram

HPLC_PDA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Textile Sample extraction Solvent Extraction (e.g., DMF, Heat) start->extraction filtration Filtration extraction->filtration hplc HPLC Separation filtration->hplc pda PDA/DAD Detection hplc->pda quantification Quantification pda->quantification UV_Vis_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis standards Prepare Standard Solutions measure_abs Measure Absorbance at λmax standards->measure_abs sample Prepare Sample Solution sample->measure_abs calibration Construct Calibration Curve (Absorbance vs. Concentration) measure_abs->calibration concentration Determine Sample Concentration calibration->concentration

References

Application of C.I. Disperse Violet 1 in Supercritical CO2 Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical fluid dyeing (SFD) utilizing carbon dioxide (scCO₂) as the dyeing medium offers a sustainable and efficient alternative to conventional water-based dyeing methods. This technology is particularly well-suited for hydrophobic fibers like polyester and nylon, using disperse dyes. C.I. Disperse Violet 1, an anthraquinone dye, is a candidate for this waterless dyeing process. The application of scCO₂ eliminates the need for water, thereby eradicating wastewater effluent and the associated environmental concerns.[1][2] Furthermore, the process is energy-efficient as it does not require a drying step, and over 90% of the CO₂ can be recycled.[3]

In its supercritical state (above 31.1 °C and 73.8 bar), CO₂ exhibits a unique combination of gas-like viscosity and liquid-like density. This allows it to effectively dissolve non-polar solutes like disperse dyes and penetrate the polymer matrix of synthetic fibers, leading to rapid and uniform dyeing.[2][3] The dyeing process in scCO₂ involves the dissolution of the dye, its transfer to the fiber surface, adsorption, and finally diffusion into the fiber.[1] The solubility of the dye in scCO₂ and the swelling of the polymer fibers are key factors influencing the dyeing efficiency, and these are significantly affected by temperature and pressure.[4]

Quantitative Data Summary

The efficiency of supercritical CO₂ dyeing with this compound is highly dependent on the process parameters, which influence the solubility of the dye and the uptake by the fiber.

Solubility of C.I. This compound in Supercritical CO₂

The solubility of C.I. This compound in supercritical CO₂ is relatively low due to the nonpolar nature of CO₂.[5] However, it can be significantly influenced by pressure, temperature, and the addition of cosolvents.[5]

Temperature (K)Pressure (MPa)Mole Fraction Solubility (x 10⁻⁷)
353.2150.12
353.2200.83
353.2251.85
353.2302.53
373.2150.09
373.2200.71
373.2252.51
373.2305.23
393.2150.08
393.2200.98
393.2253.55
393.2305.36
Data sourced from the Journal of Chemical & Engineering Data.[5]
Effect of Cosolvents on Solubility

The addition of a small amount of a polar cosolvent can significantly enhance the solubility of this compound in scCO₂.

CosolventTemperature (K)Pressure (MPa)Mole Fraction Solubility (x 10⁻⁶)
Ethanol (3.5 mol%)393.2301.29
DMSO (3.5 mol%)393.2308.81
Data sourced from the Journal of Chemical & Engineering Data.[5]
General Supercritical CO₂ Dyeing Parameters for Disperse Dyes

The following table summarizes typical operating conditions for dyeing polyester and other synthetic fibers with disperse dyes in scCO₂.

ParameterTypical Range
Temperature80 - 140 °C[6][7]
Pressure15 - 30 MPa[5][7]
Dyeing Time30 - 120 minutes[6][8]
CO₂ Flow Rate20 - 40 mL/min (for continuous systems)[1]
Dye Concentration1 - 6% on weight of fabric (owf)[9][10]

Experimental Protocols

Protocol 1: Supercritical CO₂ Dyeing of Polyester Fabric with C.I. This compound

Objective: To dye polyester fabric using C.I. This compound in a supercritical CO₂ medium.

Materials & Equipment:

  • Polyester fabric (pre-cleaned)

  • C.I. This compound (fine powder)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO₂ cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system (e.g., heating jacket or oil bath)

  • System for pressure release and CO₂ recycling (optional)

Procedure:

  • Sample Preparation: Cut a sample of pre-cleaned polyester fabric (e.g., 5 grams) and weigh it accurately.

  • Dye Loading: Place the C.I. This compound powder at the bottom of the dyeing vessel. The amount of dye can be calculated based on the desired shade percentage (e.g., 2% on the weight of the fabric).

  • Fabric Placement: Wrap the polyester fabric sample around a perforated stainless steel holder and place it inside the vessel, ensuring it does not directly contact the dye powder.[2]

  • Sealing and Purging: Securely seal the dyeing vessel. Purge the system with low-pressure CO₂ gas for 2-3 minutes to remove any residual air.[3]

  • Pressurization: Begin pumping liquid CO₂ into the vessel until the target pressure (e.g., 25 MPa) is reached.

  • Heating and Dyeing: Start the heating system and bring the vessel to the desired dyeing temperature (e.g., 120 °C) at a controlled rate (e.g., 2-3 °C/min).[3]

  • Dyeing Cycle: Once the target temperature and pressure are stable, maintain these conditions for the desired dyeing duration (e.g., 60 minutes). Agitation or circulation of the scCO₂ fluid may be employed to ensure even dyeing.

  • Cooling and Depressurization: After the dyeing cycle, cool the vessel down to approximately 50-60 °C. Slowly release the pressure. The CO₂ can be vented or captured for recycling.[3]

  • Sample Removal: Once the vessel has returned to atmospheric pressure, open it and remove the dyed fabric sample.

Protocol 2: Post-Dyeing Reduction Clearing

Objective: To remove any dye particles adhering to the surface of the dyed fabric, which can negatively impact rubbing fastness.

Materials:

  • Dyed polyester sample

  • Sodium dithionite (2 g/L)

  • Sodium hydroxide (2 g/L)

  • Deionized water

  • Beaker and heating stirrer

Procedure:

  • Prepare Clearing Solution: Prepare a solution containing 2 g/L sodium dithionite and 2 g/L sodium hydroxide in deionized water.[3][11]

  • Treatment: Immerse the dyed fabric in the clearing solution at 60-70 °C for 15-20 minutes with gentle stirring.[11]

  • Rinsing: Remove the fabric and rinse it thoroughly with warm and then cold deionized water until the rinsing water is clear.[3]

  • Drying: Allow the fabric to air dry completely.

Protocol 3: Evaluation of Colorfastness

Objective: To assess the durability of the dyeing.

Methods:

  • Washing Fastness: Evaluate according to ISO 105-C06 standard. The test involves agitating the dyed sample in a soap solution with steel balls and evaluating the color change and staining of adjacent multifiber fabric using grey scales.[3]

  • Rubbing Fastness: Assessed according to ISO 105-X12 standard using a crockmeter for both dry and wet rubbing. The staining on the rubbing cloth is evaluated using a grey scale.

  • Light Fastness: Determined according to ISO 105-B02 standard by exposing the dyed sample to a xenon arc lamp and comparing the fading with that of standard blue wool references.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Supercritical CO2 Dyeing cluster_post Post-Treatment & Analysis prep_fabric Pre-clean Fabric weigh_fabric Weigh Fabric prep_fabric->weigh_fabric load_vessel Load Dye and Fabric into Vessel weigh_fabric->load_vessel weigh_dye Weigh this compound weigh_dye->load_vessel seal_purge Seal Vessel and Purge with CO2 load_vessel->seal_purge pressurize Pressurize with Liquid CO2 seal_purge->pressurize heat Heat to Dyeing Temperature pressurize->heat dye Hold at T & P for Dyeing Time heat->dye cool Cool Vessel dye->cool depressurize Depressurize and Remove Sample cool->depressurize reduction_clear Reduction Clearing depressurize->reduction_clear rinse_dry Rinse and Dry reduction_clear->rinse_dry colorfastness Colorfastness Testing (Wash, Rub, Light) rinse_dry->colorfastness

Caption: Experimental workflow for supercritical CO₂ dyeing.

Dyeing_Mechanism cluster_fluid Supercritical CO2 Phase cluster_fiber Fiber Phase dye_dissolution 1. Dye Dissolution in scCO2 dye_transport 2. Transport of Dissolved Dye to Fiber Surface dye_dissolution->dye_transport adsorption 3. Adsorption of Dye on Fiber dye_transport->adsorption Mass Transfer diffusion 4. Diffusion of Dye into Fiber Matrix adsorption->diffusion fixation 5. Dye Fixation diffusion->fixation

Caption: Mechanism of dye transport and fixation in scCO₂ dyeing.

References

Application Notes: Use of Disperse Violet 1 in Semi-Permanent Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Violet 1 (C.I. 61100) is an anthraquinone-based colorant used in the formulation of non-oxidative, semi-permanent hair dyes.[1] Unlike oxidative dyes, which penetrate the hair cortex and induce a chemical reaction to form color, semi-permanent dyes like this compound deposit pre-formed color molecules onto the hair shaft's cuticle or slightly within it.[1][2] This mechanism provides temporary color that gradually fades over several washes. These notes provide an overview of this compound's properties, formulation guidelines, and detailed protocols for its application and evaluation in a research and development setting.

This compound is typically used at concentrations up to 0.5% in on-head applications.[3] Its use is supported by safety assessments from bodies like the Cosmetic Ingredient Review (CIR) Expert Panel, which has concluded that it is safe as a hair dye ingredient under specified conditions.[1] However, it is classified as a skin sensitizer, necessitating careful handling and mandatory safety testing before consumer use.[4]

Physicochemical and Toxicological Data

Quantitative data for this compound is summarized below to inform formulation and safety assessment processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 1,4-Diaminoanthraquinone[5]
CAS Number 128-95-0[6]
Molecular Formula C₁₄H₁₀N₂O₂[5][6]
Molecular Weight 238.24 g/mol [5][6]
Appearance Dark violet solid or black powder[1][5]
Melting Point 266.9 – 267.4 °C[3]
Solubility Water: 0.16 mg/LEthanol: 0.1% (w/w)DMSO: 9% (w/w)Other: Soluble in acetone, benzene, pyridine[3][7]
pH (Saturated Aq.) 6.69 (at 20°C)[3]

Table 2: Summary of Toxicological Data for this compound

EndpointResultConcentration / DoseReference(s)
Acute Oral Toxicity (Rat) Practically nontoxic (LD₅₀: ~3.30 - 3.50 g/kg bw)N/A[1][3]
Skin Irritation (Rabbit) Non-irritatingFormulation with 5% DV1[1]
Ocular Irritation (Rabbit) Practically non-irritating5.0% concentration[1]
Skin Sensitization Category 1 Sensitizer (May cause an allergic reaction)N/A[4]
Mutagenicity (Bacteria) Conflicting results: Not mutagenic at 10-1000 µ g/plate ; some activity at 100-2000 µ g/plate .As specified[1]
Carcinogenicity (Dermal) Not carcinogenic in a long-term studyFormulation with 0.033% DV1[1]
Systemic Toxicity May cause damage to organs through prolonged or repeated exposure.N/A[4]

Mechanism of Action & Signaling Pathways

In semi-permanent formulations, this compound acts as a direct dye. The molecules are dispersed within a carrier base (typically a gel or cream) and, upon application, adsorb to the surface of the hair cuticle. Due to their molecular size, they do not deeply penetrate the cortex or interact with melanin. The coloration is achieved by masking the natural hair color with a layer of dye molecules. The process is pH-dependent, with mildly acidic conditions generally favoring deposition.

The primary toxicological concern for formulators is skin sensitization. The process follows a well-defined Adverse Outcome Pathway (AOP). The molecular initiating event is the covalent binding of the chemical (hapten) to skin proteins, which creates an immunogenic complex. This triggers subsequent key events involving keratinocyte and dendritic cell activation, leading to T-cell proliferation and the potential for allergic contact dermatitis upon re-exposure.

AOP_Skin_Sensitization cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_organ Organ Level cluster_organism Organism Level MIE Molecular Initiating Event: Covalent Binding to Skin Proteins (Haptenation) KE1 Key Event 1: Keratinocyte Activation (Inflammatory Cytokines) MIE->KE1 triggers KE2 Key Event 2: Dendritic Cell Activation & Mobilization KE1->KE2 activates KE3 Key Event 3: T-Cell Proliferation in Lymph Node KE2->KE3 presents antigen to AO Adverse Outcome: Allergic Contact Dermatitis (Elicitation Phase) KE3->AO leads to

Caption: Simplified Adverse Outcome Pathway for Skin Sensitization.

Experimental Protocols

The following protocols are designed for the laboratory development and evaluation of a semi-permanent hair dye containing this compound.

Objective: To prepare a stable, viscous base for the dispersion of this compound.

Materials:

  • Deionized Water

  • Hydroxyethylcellulose (HEC) or Carbomer (thickening agents)

  • Propylene Glycol (humectant, solvent)

  • Cetearyl Alcohol (emollient, thickener)

  • Ceteareth-20 (emulsifier)

  • This compound Powder

  • Citric Acid or Sodium Hydroxide (for pH adjustment)

  • Phenoxyethanol (and) Ethylhexylglycerin (preservative)

  • Beakers, magnetic stirrer with hotplate, overhead mixer, pH meter, viscometer.

Methodology:

  • Water Phase Preparation: In the main beaker, add deionized water and begin moderate stirring. Slowly sprinkle in the HEC or Carbomer to avoid clumping and mix until fully hydrated and a vortex is formed. Heat the mixture to 75°C.

  • Oil Phase Preparation: In a separate beaker, combine Cetearyl Alcohol and Ceteareth-20. Heat to 75°C while mixing until fully melted and homogeneous.

  • Emulsification: Slowly add the Oil Phase to the Water Phase at 75°C under vigorous stirring with an overhead mixer. Mix for 15-20 minutes to form a stable emulsion.

  • Dye Dispersion: In another beaker, disperse the required amount of this compound (e.g., 0.5% w/w) in Propylene Glycol to form a smooth, lump-free slurry.

  • Cool Down: Begin cooling the main emulsion. At around 40-45°C, add the dye slurry to the base and mix until the color is uniform.

  • Final Additions: Add the preservative system. Adjust the pH to the target range (typically 5.0 - 6.5 for semi-permanent dyes) using Citric Acid or Sodium Hydroxide solution.

  • Homogenization: Mix until the final formulation is smooth and homogeneous. Measure final pH and viscosity.

Formulation_Workflow Formulation & Evaluation Workflow prep Protocol 1: Formulation Preparation stab Protocol 4: Stability Testing prep->stab perf Performance Evaluation prep->perf safety Protocol 5: Safety Patch Test prep->safety release Release for Panel Testing stab->release strand Protocol 2: Strand Test (Color Deposition) perf->strand wash Wash Fastness Test perf->wash color Protocol 3: Colorimetric Analysis (CIELAB) strand->color color->release wash->release safety->release

Caption: Workflow for hair dye formulation and testing.

Objective: To assess the color outcome of the formulation on a standardized hair substrate.

Materials:

  • Prepared hair dye formulation.

  • Bleached or virgin natural white hair swatches (e.g., from De Meo Brothers or Testfabrics, Inc.).

  • Applicator brush, plastic wrap, timer, hair dryer.

  • Standard non-conditioning shampoo.

Methodology:

  • Wash hair swatches with a clarifying shampoo (without conditioner) and blot dry.

  • Weigh a swatch and apply a standardized amount of dye product (e.g., 2g of product per 1g of hair).

  • Ensure even distribution from root to tip using the applicator brush.

  • Cover the swatch in plastic wrap to prevent drying.

  • Allow the dye to process for the specified time (e.g., 30 minutes) at room temperature.

  • Rinse the swatch thoroughly with lukewarm water until the water runs clear. Do not shampoo.

  • Dry the swatch completely using a hair dryer on a medium setting.

  • Visually assess the color outcome and uniformity against a control swatch. For quantitative analysis, proceed to Protocol 3.

Objective: To quantitatively measure the color deposited on hair swatches using the CIELAB color space.

Materials:

  • Dyed and dried hair swatches from Protocol 2.

  • A spectrophotometer or colorimeter with an appropriate aperture for hair measurement.

  • Calibration tiles (white and black).

Methodology:

  • Calibrate the colorimeter according to the manufacturer's instructions.

  • Set the illuminant to D65 and the observer angle to 10°.

  • Mount a dyed hair swatch on a neutral, non-reflective background. Ensure the fibers are aligned and flat.

  • Take at least three readings from different spots on the swatch and average the results to get the L* (lightness), a* (red-green axis), and b* (yellow-blue axis) values.

  • Calculate the total color difference (ΔE) between a treated swatch and an untreated control swatch using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]

  • A higher ΔE* value indicates a more significant color change from the baseline.[8] This method can also be used to measure color fading after successive wash cycles.

Objective: To ensure the physical and chemical integrity of the hair dye formulation over time and under various stress conditions.[9][10][11]

Materials:

  • Final hair dye formulation packaged in its intended container.

  • Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH, 5°C).

  • Freeze-thaw cycler or access to -10°C freezer and 25°C incubator.

  • pH meter, viscometer, microscope.

Methodology:

  • Initial Analysis (Time 0): Record initial specifications for appearance, color, odor, pH, and viscosity.

  • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C or 45°C) and real-time conditions (25°C).

  • Freeze-Thaw Cycling: Subject samples to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[12] This tests for emulsion stability.

  • Evaluation Intervals: Test samples at regular intervals (e.g., 2, 4, 8, and 12 weeks for accelerated testing).

  • Parameters to Assess:

    • Physical: Color change, phase separation, creaming, crystallization, odor changes.

    • Chemical: pH drift.

    • Performance: Conduct a strand test (Protocol 2) to ensure dyeing efficacy is maintained.

  • Acceptance Criteria: Define acceptable ranges for each parameter (e.g., pH drift < ±0.5, viscosity change < ±20%).

Objective: To assess the potential for skin sensitization in human subjects. This protocol is an industry-standard clinical safety test and must be conducted by a qualified external laboratory following all ethical and regulatory guidelines.

Methodology Overview:

  • Induction Phase: A small amount of the test material (diluted to a non-irritating concentration) is applied to the skin of volunteers under an occlusive or semi-occlusive patch. This is repeated on the same site for a total of 9 applications over 3 weeks.

  • Rest Phase: A 2-week rest period follows with no applications, allowing for the induction of an immune response if the material is a sensitizer.

  • Challenge Phase: The test material is applied to a new, untreated skin site.

  • Evaluation: The challenge site is scored for signs of an allergic reaction (erythema, edema) approximately 48 and 72 hours after application. The presence of a reaction at the challenge site, in the absence of one during the initial induction application, indicates sensitization.

Patch_Test_Workflow Safety Assessment Workflow (Patch Test) start Start: Prepare Formulation apply Apply small amount of dye to skin (e.g., behind ear) start->apply wait Wait for 48 Hours (Do not wash or cover) apply->wait check Check for Reaction wait->check positive Positive Reaction: Redness, Itching, Swelling check->positive Yes negative Negative Reaction: No change in skin check->negative No stop STOP: Do Not Use Product. Advise Medical Consultation. positive->stop proceed Proceed with Formulation Evaluation / Use negative->proceed

Caption: Logical workflow for a consumer-level safety patch test.

References

Application Notes and Protocols: Disperse Violet 1 as a Non-Reactive Hair Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 1, chemically identified as 1,4-diaminoanthraquinone, is an anthraquinone-based colorant utilized in semi-permanent hair dye formulations.[1][2] As a non-reactive dye, it imparts color by depositing on or adhering to the hair shaft, rather than through a chemical reaction within the hair fiber.[1][3][4] This document provides detailed application notes, protocols for safety and efficacy evaluation, and a summary of its physicochemical and toxicological properties. Its use in semi-permanent formulations means the color is gradually washed out over several shampoos.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for formulation development and safety assessment.

PropertyValueReference
Chemical Name 1,4-diaminoanthraquinone[5]
CAS Number 128-95-0[5]
Molecular Formula C₁₄H₁₀N₂O₂[6]
Molecular Weight 238.24 g/mol [6]
Appearance Dark violet crystals or black powder[1][6]
Melting Point 266.9 – 267.4 °C[7]
Solubility Water: 0.16 mg/LEthanol: 0.1% (w/w)DMSO: 9% (w/w)Soluble in acetone, benzene, and pyridine.[5][7][8]
pH of Saturated Aqueous Solution 6.69 (at 20°C)[7]

Mechanism of Action

This compound is a direct dye, meaning the color molecule itself is colored and deposits onto the hair. The mechanism of non-reactive hair dyeing with this compound involves the following steps:

G A Hair Dye Formulation (this compound in base) B Application to Hair A->B C Penetration of Cuticle B->C D Deposition on Cortex C->D E Adherence to Hair Shaft D->E F Rinsing E->F G Colored Hair F->G

Fig. 1: Mechanism of non-reactive hair dyeing.

Toxicological Profile

The safety of this compound has been evaluated by various regulatory bodies. A summary of the key toxicological data is presented below.

Toxicological EndpointResultReference
Acute Oral Toxicity (Rat) LD50: 3.30 g/kg (male), 3.50 g/kg (female) - Practically nontoxic.[1][7]
Acute Oral Toxicity (Mouse) LD50: 820 mg/kg[7]
Skin Irritation A formulation with 5% this compound was non-irritating.[1]
Eye Irritation Practically non-irritating at a concentration of 5.0%.[1]
Skin Sensitization May cause an allergic skin reaction.[9]
Mutagenicity (Bacterial Reverse Mutation Assay) Not mutagenic at doses from 10 to 1000 µ g/plate . Some mutagenic activity was observed at 100 to 2000 µ g/plate with and without metabolic activation in one test.[1]
Carcinogenicity (Dermal Application) A hair dye formulation with 0.033% this compound was not carcinogenic.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay - MTT Assay

This protocol is designed to assess the potential of this compound to cause cell death in a human keratinocyte cell line (e.g., HaCaT).[10]

Objective: To determine the concentration of this compound that reduces the viability of cultured human keratinocytes by 50% (IC50).

Materials:

  • This compound

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

G A Seed HaCaT cells in 96-well plates B Incubate for 24 hours A->B C Prepare serial dilutions of this compound in DMEM B->C D Treat cells with this compound dilutions C->D E Incubate for 24-48 hours D->E F Add MTT solution to each well E->F G Incubate for 4 hours F->G H Add DMSO to dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC50 I->J

Fig. 2: Workflow for MTT cytotoxicity assay.
  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Preparation of Test Substance: Prepare a stock solution of this compound in DMSO. Further dilute with DMEM to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of this compound for 24 or 48 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Skin Sensitization - Human Repeat Insult Patch Test (HRIPT)

This protocol outlines a clinical study to assess the potential of a hair dye formulation containing this compound to induce skin sensitization in human volunteers.

Objective: To determine if a hair dye formulation containing this compound causes allergic contact dermatitis in human subjects.

Materials:

  • Hair dye formulation containing a specified concentration of this compound (e.g., 0.5%).[7][11]

  • Occlusive patches

  • Control (vehicle without this compound)

  • Trained clinical staff

Procedure:

G cluster_0 Induction Phase (3 weeks) cluster_1 Rest Phase (2 weeks) cluster_2 Challenge Phase A Apply patch with test substance to the same site B Remove patch after 24 hours A->B C Grade skin reaction B->C D Repeat 9 times over 3 weeks C->D E No application of test substance F Apply patch with test substance to a new site G Remove patch after 24 hours F->G H Grade skin reaction at 48 and 72 hours G->H

Fig. 3: Human Repeat Insult Patch Test (HRIPT) workflow.
  • Induction Phase: Apply a patch containing the test formulation to the upper back of the subjects. The patch is removed after 24 hours, and the site is graded for any reaction. This is repeated nine times over a three-week period.

  • Rest Phase: A two-week rest period follows the induction phase with no application of the test material.

  • Challenge Phase: A challenge patch is applied to a new site on the back. The patch is removed after 24 hours.

  • Evaluation: The challenge site is evaluated for any signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 72 hours after patch application.

Hair Dyeing Protocol and Color Fastness Evaluation

This protocol describes a method for dyeing hair swatches with a formulation containing this compound and evaluating the color fastness to washing.

Objective: To assess the dyeing efficacy and durability of a hair dye formulation containing this compound.

Materials:

  • Hair dye formulation containing this compound

  • Bleached human hair swatches

  • Standard shampoo

  • Colorimeter

  • Controlled temperature water bath

Procedure:

  • Baseline Measurement: Measure the initial color of the hair swatches using a colorimeter (Lab* values).

  • Dye Application: Apply the hair dye formulation evenly to the hair swatches.

  • Incubation: Incubate the swatches for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Rinsing and Drying: Thoroughly rinse the swatches with water until the water runs clear, and then allow them to air dry.

  • Post-Dyeing Measurement: Measure the color of the dyed swatches.

  • Washing Cycles: Subject the dyed swatches to a series of standardized washing cycles using a standard shampoo.

  • Color Measurement after Washing: Measure the color of the swatches after 1, 5, and 10 washing cycles.

  • Data Analysis: Calculate the change in color (ΔE*) after dyeing and after each washing cycle to determine color fastness.

Regulatory Status

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of this compound and concluded that it is safe as a hair dye ingredient.[1] In Europe, this compound is used in semi-permanent hair dye formulations at a maximum on-head concentration of 0.5%.[7][11]

Conclusion

This compound is a well-characterized non-reactive hair colorant with a favorable safety profile for use in semi-permanent hair dye formulations. The provided protocols offer a framework for the evaluation of its cytotoxic potential, skin sensitization, and performance characteristics. Adherence to these standardized methods is essential for ensuring the safety and efficacy of final product formulations.

References

Application Notes: Assessing the Lightfastness of Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Violet 1 (C.I. 61100), an anthraquinone-based dye, is widely utilized in the textile industry for dyeing synthetic fibers such as polyester due to its vibrant purple hue and generally good fastness properties.[1] Lightfastness, a critical quality parameter, measures the resistance of a dye to fading or color change upon exposure to light.[2][3] This document provides a detailed protocol for assessing the lightfastness of textiles dyed with this compound, primarily following the internationally recognized standards ISO 105-B02 and AATCC Test Method 16.[4][5][6][7] These methods utilize a xenon arc lamp to simulate natural daylight exposure in a controlled laboratory setting.[4][5][8]

Principle of the Test

The fundamental principle of lightfastness testing involves exposing a textile specimen dyed with this compound to a controlled artificial light source that mimics natural sunlight.[8][9] Simultaneously, a set of standardized blue wool references with known lightfastness ratings (ranging from 1 for very low fastness to 8 for very high fastness) are exposed under the same conditions.[6][10] The lightfastness of the test specimen is then determined by comparing the degree of its color change with that of the blue wool references.[8][9]

Experimental Protocol

This protocol outlines the key steps for determining the lightfastness of this compound on a textile substrate.

1. Materials and Equipment

  • Test Specimen: Textile material dyed with this compound. A specimen size of at least 45 mm x 10 mm is recommended.[8]

  • Blue Wool References: A set of standardized blue wool references (ISO 105-B08 or AATCC Blue Wool Lightfastness Standards L2-L9).[10]

  • Lightfastness Tester: A xenon arc lamp apparatus equipped with an appropriate filter system to simulate daylight (D65).[5][7] The apparatus should allow for the control of irradiance, temperature, and humidity.

  • Specimen Holders: Cardboard or other suitable material free of optical brighteners.

  • Grey Scale for Assessing Change in Colour: In accordance with ISO 105-A02 or AATCC Evaluation Procedure 1.[10]

  • Assessment Cabinet: A standardized viewing cabinet with a D65 light source for visual assessment.[10]

2. Experimental Conditions

The following conditions are based on the ISO 105-B02 standard (European conditions). Adjustments may be necessary based on specific regional standards (e.g., AATCC for American conditions).

ParameterValue
Light Source Xenon Arc Lamp
Irradiance 42 W/m² (300-400 nm) or 1.10 W/m²/nm @ 420 nm
Black Standard Temperature (BST) 50°C ± 3°C
Chamber Air Temperature 25°C ± 2°C
Relative Humidity (RH) 40% ± 5%

3. Procedure

  • Sample Preparation:

    • Cut the textile specimen dyed with this compound to the required dimensions.

    • Mount the specimen on the specimen holder.

    • Partially cover the specimen with an opaque material to create an unexposed area for later comparison.

    • Simultaneously, mount the blue wool references (e.g., grades 4, 5, 6) in the same manner. The choice of references should be based on the expected lightfastness of the dye.

  • Exposure:

    • Place the mounted specimens and blue wool references in the lightfastness tester.

    • Expose the samples to the xenon arc light under the conditions specified in the table above.

    • The duration of the exposure is determined by the fading of the blue wool references. The exposure should continue until a color change corresponding to grade 4 on the grey scale is observed for the blue wool reference being used as the primary endpoint.

  • Assessment:

    • After the exposure period, remove the specimens and references from the tester.

    • Allow the samples to condition in a standard atmosphere for at least 4 hours.

    • Visually assess the color change of the exposed portion of the test specimen against the unexposed portion in the assessment cabinet under D65 lighting.

    • Use the Grey Scale for Assessing Change in Colour to rate the degree of fading. A rating of 5 indicates no change, while a rating of 1 indicates a severe change.

    • Compare the fading of the test specimen to the fading of the blue wool references. The lightfastness rating of the specimen is the number of the blue wool reference that shows a similar degree of fading.

Data Presentation

The results of the lightfastness assessment should be recorded in a clear and structured manner.

Sample IDDyeSubstrateLightfastness Rating (Blue Wool Scale)Grey Scale Rating (Color Change)Observations
DV1-PET-01This compoundPolyester5-64Slight fading observed.
DV1-PET-02This compoundPolyester64-5Minimal fading.

Note: The lightfastness rating for this compound is generally reported to be in the range of 5-6, indicating good to very good lightfastness.[1]

Experimental Workflow Diagram

Lightfastness_Assessment_Workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_assessment 3. Assessment cluster_output 4. Output Sample Test Specimen (Dyed with this compound) Mounting Mount on Holders & Partially Cover Sample->Mounting Refs Blue Wool References Refs->Mounting Tester Place in Xenon Arc Tester Mounting->Tester Conditions Controlled Conditions: - Irradiance - Temperature - Humidity Tester->Conditions Exposure Expose until Blue Wool Reference Fades to Grey Scale 4 Tester->Exposure Remove Remove Samples from Tester Exposure->Remove Visual Visual Assessment in D65 Light Remove->Visual Compare Compare Fading of Specimen to Blue Wool References Visual->Compare Rating Assign Lightfastness Rating Compare->Rating Report Report Lightfastness Grade (1-8) Rating->Report

Caption: Workflow for assessing the lightfastness of this compound.

References

Application Notes and Protocols: Disperse Violet 1 in the Formulation of Masterbatch Color Concentrates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of Disperse Violet 1 (C.I. 61100) in the formulation of masterbatch color concentrates. It is intended for researchers, scientists, and drug development professionals who utilize colored polymers in their work. The notes cover the chemical properties, formulation considerations, and safety protocols associated with this compound. The protocols offer step-by-step guidance for masterbatch preparation and quality control.

Introduction

This compound is an anthraquinone-based soluble dye known for its vibrant purple hue and excellent stability.[1][2][3] While traditionally used in the textile industry for synthetic fibers, its properties make it a suitable colorant for the plastics industry, particularly in the manufacturing of color masterbatches.[1][4] Masterbatch, a concentrated mixture of pigments or dyes encapsulated in a carrier resin, is the standard method for coloring plastics, ensuring uniform dispersion, process efficiency, and consistent product quality.[5][6]

For researchers in drug development and life sciences, colored polymers are often used in device casings, packaging, and single-use components. Understanding the properties, formulation, and safety of colorants like this compound is critical to ensure product integrity, stability, and regulatory compliance.

Chemical and Physical Properties

This compound is a dark violet powder with good solubility in various organic solvents but is insoluble in water.[1][3] Its stability to heat and light makes it a durable colorant for many polymer applications.[1] Key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 1,4-diaminoanthracene-9,10-dione[7]
C.I. Name This compound, C.I. 61100[2]
CAS Number 128-95-0[2][4][7]
Molecular Formula C₁₄H₁₀N₂O₂[2][4][7]
Molecular Weight 238.24 g/mol [2][7]
Appearance Dark violet powder/solid[1][7]
Solubility Soluble in acetone, ethanol, benzene, linseed oil. Insoluble in water.[1][3][8]
Heat Resistance Excellent[1]
Light Fastness Good to Excellent[1][3]

Application Notes for Masterbatch Formulation

The successful formulation of a this compound masterbatch depends on the careful selection of a carrier resin and the optimization of the dye concentration.

Function and Advantages
  • Coloration: Provides a vibrant, stable, and long-lasting violet color to plastic products.[1][9]

  • High Stability: Offers excellent resistance to heat and light, ensuring color integrity throughout the product lifecycle.[1]

  • Good Dispersion: When properly processed, it disperses uniformly within the polymer matrix, preventing issues like streaking or agglomeration.[5]

Formulation Components

The primary components of a color masterbatch are the colorant, a carrier resin, and optional functional additives. The selection of the carrier resin is critical and must be compatible with the bulk polymer to be colored.

MB Masterbatch Concentrate FinalProduct Final Colored Product MB->FinalProduct Let-Down Ratio (e.g., 1-5%) DV1 This compound (Colorant) Process Compounding / Extrusion DV1->Process Carrier Carrier Resin (e.g., PE, PP, PET) Carrier->Process Additives Optional Additives (UV Stabilizers, etc.) Additives->Process Process->MB BulkPolymer Bulk Polymer BulkPolymer->FinalProduct

Core components of a this compound masterbatch formulation.
Recommended Loading

The concentration of this compound in the masterbatch can vary significantly based on the desired color intensity in the final product. The masterbatch is then added to the bulk polymer at a recommended "let-down ratio," typically between 1% and 5%.[10]

Table 2: Example Masterbatch Formulation

ComponentPurposeConcentration (wt%)
This compound Colorant20 - 40%
Carrier Resin (e.g., LLDPE) Polymer Matrix58 - 78%
Dispersing Agent (e.g., Wax) Improve Dispersion1 - 2%
Processing Aid Improve Flow< 1%

Experimental Protocols

The following protocols outline the standard procedures for producing and evaluating a this compound masterbatch in a laboratory or pilot-scale setting.

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the "dry process" for creating masterbatch, which is common in the industry.[11] The twin-screw extruder provides the necessary shear and mixing to ensure uniform dispersion of the dye within the carrier resin.[5]

Materials and Equipment:

  • This compound powder

  • Carrier resin pellets (e.g., Polyethylene, Polypropylene)

  • Dispersing agent (optional)

  • High-speed mixer or tumbler

  • Gravimetric feeder

  • Co-rotating twin-screw extruder

  • Water bath or air cooling system

  • Strand pelletizer

Procedure:

  • Pre-Mixing: Accurately weigh the this compound powder and carrier resin according to the desired formulation (e.g., Table 2). Dry-blend the components in a high-speed mixer or tumbler for 5-10 minutes to achieve a homogenous pre-mix.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. A typical profile for LLDPE might range from 160°C to 220°C from the feed zone to the die.

  • Extrusion: Feed the pre-mixed material into the extruder hopper using a gravimetric feeder to ensure a consistent feed rate. The intense mixing and shear forces within the extruder will melt the carrier and disperse the dye.[6]

  • Cooling: Pass the extruded molten strands through a water bath or an air-knife cooling system to solidify them.[5]

  • Pelletizing: Feed the cooled strands into a pelletizer, which will cut them into uniform granules (pellets).[5]

  • Drying & Packaging: Ensure the pellets are completely dry before packaging in moisture-proof bags to prevent processing issues in subsequent steps.

Protocol 2: Quality Control of Masterbatch

Quality control is essential to ensure batch-to-batch consistency and performance.[6]

Materials and Equipment:

  • Injection molding machine

  • Spectrophotometer or colorimeter

  • Microscope with transmitted light

  • Melt Flow Indexer (MFI)

Procedure:

  • Color Matching:

    • Using the injection molder, produce a color plaque by mixing a precise amount of the masterbatch with the uncolored bulk polymer (e.g., at a 2% let-down ratio).

    • Analyze the color of the plaque using a spectrophotometer. Compare the Lab* color values against a pre-defined standard to ensure it is within the acceptable tolerance (ΔE).

  • Dispersion Quality:

    • Press a small sample of the produced color plaque into a thin film.

    • Examine the film under a microscope. A high-quality dispersion will appear uniform, while a poor dispersion will show specks, streaks, or agglomerates of undispersed dye.

  • Melt Flow Index (MFI):

    • Measure the MFI of the masterbatch pellets according to ASTM D1238 or ISO 1133. This ensures the masterbatch will process correctly and not significantly alter the rheology of the bulk polymer.

  • Thermal Stability:

    • Hold the colored polymer melt in the injection molder barrel for an extended period (e.g., 5-10 minutes) before molding a plaque. Compare its color to a plaque molded with a normal residence time. Significant color change indicates poor thermal stability.

cluster_prep Masterbatch Preparation cluster_qc Quality Control Weigh 1. Weighing & Pre-Mixing Extrude 2. Twin-Screw Extrusion Weigh->Extrude Cool 3. Cooling Extrude->Cool Pelletize 4. Pelletizing Cool->Pelletize Mold 5. Injection Mold Test Plaques Pelletize->Mold MFI 6c. Melt Flow Index Pelletize->MFI Test Pellets Color 6a. Color Matching (Spectrophotometer) Mold->Color Dispersion 6b. Dispersion Test (Microscopy) Mold->Dispersion Pass Batch Pass Color->Pass Fail Batch Fail Color->Fail Dispersion->Pass Dispersion->Fail MFI->Pass MFI->Fail

Experimental workflow for masterbatch production and quality control.

Safety and Handling

Given the audience, particularly those in drug development, strict adherence to safety protocols is paramount. This compound is classified with several hazards that require careful handling.

Toxicological Summary
  • Acute Toxicity: While some studies find it to be practically nontoxic orally, it is officially classified as "Toxic if swallowed" (H301).[12][13]

  • Skin Sensitization: May cause an allergic skin reaction (H317).[13] Strong evidence suggests it is a human skin toxicant or allergen.[14]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (H373).[13]

  • Mutagenicity/Carcinogenicity: Studies on mutagenicity are mixed.[12] A long-term dermal study of a formulation containing a very low concentration (0.033%) of this compound was not found to be carcinogenic.[12]

Table 3: GHS Hazard Information for this compound

PictogramSignal WordHazard StatementCode
💀Danger Toxic if swallowedH301
Warning May cause an allergic skin reactionH317
⚕️Warning May cause damage to organs through prolonged or repeated exposureH373

Source: Safety Data Sheet Information[13]

Handling and Personal Protective Equipment (PPE)

Due to its hazard profile, the following precautions must be taken when handling this compound powder:

  • Ventilation: Handle in a well-ventilated area or within a chemical fume hood to avoid inhaling dust.[13]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A lab coat is required to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

References

Application Notes and Protocols for Dyeing Nylon-6 with C.I. Disperse Violet 1 in Supercritical Carbon Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supercritical fluid dyeing (SFD) presents a sustainable and efficient alternative to conventional aqueous dyeing methods for synthetic fibers like nylon-6. By utilizing carbon dioxide in its supercritical state (above 31.1 °C and 73.8 bar), this technology eliminates the need for water, thereby eradicating wastewater effluent and reducing energy consumption associated with drying processes. Supercritical carbon dioxide (scCO₂) acts as an excellent solvent and transport medium for non-polar disperse dyes, such as C.I. Disperse Violet 1, allowing for rapid and uniform penetration into the polymer matrix without the need for auxiliary chemicals like dispersing agents.[1][2] This results in a high-quality dyeing process with excellent fastness properties.[3][4]

These application notes provide a comprehensive, generalized protocol for the dyeing of nylon-6 fabric with C.I. This compound using scCO₂. The quantitative data and optimal conditions are based on extensive research on dyeing nylon with various disperse dyes.[1][3][5] Researchers should consider these protocols as a starting point for optimization with the specific dye and equipment in use.

Data Presentation

The efficiency of supercritical CO₂ dyeing is highly dependent on key process parameters. The following tables summarize the typical operating conditions and their influence on the dyeing outcome, as well as the expected fastness properties based on literature for similar disperse dyes on nylon.

Table 1: Influence of Process Parameters on Dyeing Nylon-6 in Supercritical CO₂

ParameterTypical RangeEffect on Dyeing Outcome (K/S Value)Citation
Temperature100 - 130 °CIncreasing temperature generally enhances dye uptake by increasing the flexibility of nylon polymer chains and the energy of the dye molecules.[1][5] However, excessively high temperatures can lead to dye degradation.[3][1][3][5]
Pressure15 - 25 MPa (150 - 250 bar)Higher pressure increases the density of the scCO₂, which in turn increases its solvent power for the disperse dye.[1][5] This leads to improved dye solubility and higher color strength.[1][3][1][3][5]
Dyeing Time60 - 120 minutesDye uptake increases with time as it allows for adequate diffusion and penetration of the dye into the fiber.[3][4] Prolonged times may not significantly increase color strength and could lead to dye decomposition.[1][3][1][3][4]
Dye Concentration1 - 5% (on weight of fabric)Color strength increases with dye concentration up to a saturation point.[1][3] Beyond this point, the increase in color depth becomes smaller.[1][1][3]

Table 2: Expected Color Fastness Properties of Nylon-6 Dyed with Disperse Dyes in scCO₂

Fastness TestExpected Rating (ISO Scale 1-5)DescriptionCitation
Washing Fastness (Color Change)4-5Excellent resistance to fading after washing. This is attributed to the high affinity and good penetration of disperse dyes into the nylon fiber in the scCO₂ medium.[1][3][6]
Washing Fastness (Staining)4-5Excellent resistance to transferring color to adjacent fabrics during washing.[1][3][6]
Rubbing Fastness (Dry)4-5Very good to excellent resistance to color transfer when rubbed against a dry fabric.[3][4]
Rubbing Fastness (Wet)4-5Very good to excellent resistance to color transfer when rubbed against a wet fabric.[3][4]
Light Fastness4-5Good to excellent resistance to fading upon exposure to light. Dyeing in scCO₂ can lead to a higher level of dye molecule aggregation, improving light fastness compared to conventional methods.[1][7]

Experimental Protocols

Protocol 1: Supercritical CO₂ Dyeing of Nylon-6 Fabric

Objective: To dye nylon-6 fabric with C.I. This compound in a supercritical CO₂ medium.

Materials & Equipment:

  • Nylon-6 fabric (pre-cleaned to remove any sizing agents or impurities)

  • C.I. This compound (as a fine powder)

  • High-pressure dyeing vessel (autoclave) with temperature and pressure controls

  • CO₂ cylinder (purity ≥ 99.5%) with a high-pressure pump

  • Heating system (e.g., heating jacket or oil bath)

  • System for controlled pressure release

Procedure:

  • Sample Preparation: Cut a sample of the pre-cleaned nylon-6 fabric (e.g., 5 grams) and weigh it accurately.

  • Loading: Wrap the fabric sample around a perforated stainless-steel holder and place it inside the high-pressure vessel. Place the accurately weighed C.I. This compound powder (e.g., 2% on the weight of the fabric) at the bottom of the vessel.

  • Sealing and Purging: Securely seal the vessel. Purge the system with low-pressure CO₂ gas for 2-3 minutes to remove any residual air.[2]

  • Pressurization: Begin pumping liquid CO₂ into the vessel until the target pressure (e.g., 20-25 MPa) is reached.[2]

  • Heating and Dyeing: Start the heating system and bring the vessel to the desired dyeing temperature (e.g., 110-120 °C) at a controlled rate (e.g., 2-3 °C/min).[2] Once the target temperature and pressure are stable, maintain these conditions for the dyeing duration (e.g., 60-90 minutes). Circulation of the scCO₂ fluid may be employed to ensure even dyeing.

  • Depressurization: After the dyeing period, turn off the heating and allow the vessel to cool down. Slowly release the pressure at a controlled rate. The CO₂ can be captured for recycling.

  • Sample Removal: Once the vessel has returned to atmospheric pressure, open it and remove the dyed fabric sample.

Protocol 2: Post-Dyeing Cleaning (Soaping)

Objective: To remove any dye particles adhering to the surface of the dyed fabric, which can negatively impact rubbing fastness.

Materials:

  • Dyed nylon-6 sample

  • Non-ionic detergent (e.g., 2 g/L)

  • Sodium hydroxide (optional, for reduction clearing if needed)

  • Beaker and heating stirrer

  • Deionized water

Procedure:

  • Prepare Cleaning Bath: Prepare a cleaning solution containing a non-ionic detergent in deionized water.

  • Washing: Immerse the dyed fabric in the cleaning solution and heat to 60 °C for 15 minutes with gentle stirring.[4]

  • Rinsing: Remove the fabric and rinse it thoroughly with warm and then cold deionized water until the rinsing water is clear.

  • Drying: Allow the fabric to air dry completely at room temperature.

Visualizations

Experimental_Workflow Experimental Workflow for scCO₂ Dyeing of Nylon-6 cluster_prep Preparation cluster_dyeing Supercritical CO₂ Dyeing cluster_post Post-Processing cluster_analysis Analysis A Weigh Nylon-6 Fabric C Load Fabric & Dye into Vessel A->C B Weigh this compound B->C D Seal & Purge with CO₂ C->D E Pressurize to Target Pressure (e.g., 20-25 MPa) D->E F Heat to Target Temperature (e.g., 110-120°C) E->F G Hold for Dyeing Time (e.g., 60-90 min) F->G H Cool & Depressurize G->H I Remove Dyed Fabric H->I J Post-Dyeing Cleaning (Soaping at 60°C) I->J K Rinse & Air Dry J->K L Color Strength (K/S) Measurement K->L M Fastness Testing (Wash, Rub, Light) K->M

Caption: Experimental Workflow for scCO₂ Dyeing of Nylon-6.

Logical_Relationships Key Parameter Relationships in scCO₂ Dyeing Temp Temperature CO2_Density scCO₂ Density Temp->CO2_Density - Dye_Solubility Dye Solubility Temp->Dye_Solubility + (Vapor Pressure) Nylon_Swelling Nylon Fiber Swelling & Chain Mobility Temp->Nylon_Swelling + Pressure Pressure Pressure->CO2_Density + Time Dyeing Time Dye_Diffusion Dye Diffusion Rate Time->Dye_Diffusion + Concentration Dye Concentration Concentration->Dye_Diffusion + (up to saturation) CO2_Density->Dye_Solubility + Dye_Solubility->Dye_Diffusion + Nylon_Swelling->Dye_Diffusion + Outcome Color Strength (K/S) & Dye Uptake Dye_Diffusion->Outcome

References

Troubleshooting & Optimization

Technical Support Center: Improving the Photostability of Disperse Violet 1 in Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Disperse Violet 1 in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern in imaging?

This compound, also known as 1,4-diaminoanthraquinone, is a synthetic dye belonging to the anthraquinone class.[1][2] While it exhibits good lightfastness in industrial applications like textiles, its performance in high-intensity light environments, typical of fluorescence microscopy, can be a concern.[3] Photobleaching, the irreversible photochemical destruction of a fluorophore, can lead to a rapid decrease in fluorescence signal, compromising image quality and the accuracy of quantitative measurements.[4]

Q2: What are the primary mechanisms behind the photobleaching of anthraquinone dyes like this compound?

The photodegradation of anthraquinone dyes can be complex. One major pathway involves the generation of reactive oxygen species (ROS) upon excitation with light. These ROS can then react with and degrade the dye molecule.[5] Another potential mechanism is the direct photochemical reaction of the dye from its excited state. For some anthraquinone derivatives, reversible photodegradation processes have also been observed, though the exact mechanisms are still under investigation.[6]

Q3: How can I quantitatively assess the photostability of this compound in my experimental setup?

You can determine the photostability by measuring its photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination. A longer half-life indicates greater photostability.[4] A detailed protocol for this measurement is provided in the "Experimental Protocols" section.

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting media to reduce photobleaching.[7] They primarily work by scavenging reactive oxygen species that are major contributors to photodegradation.[7] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[7]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in imaging experiments.

Issue Potential Cause Recommended Solution
Weak or No Fluorescence Signal Low concentration of the dye. Increase the concentration of this compound. Perform a concentration titration to find the optimal balance between signal and background.[8][9]
Incompatible mounting medium. Ensure the mounting medium is compatible with this compound and has the appropriate refractive index to match the objective lens.[10][11]
Incorrect filter set. Use a filter set that is optimized for the excitation and emission spectra of this compound.
Photobleaching has already occurred. Minimize light exposure before imaging. Use a fresh sample and follow the photobleaching mitigation strategies below.[12]
Rapid Fading of Fluorescence Signal (Photobleaching) High excitation light intensity. Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[4]
Long exposure times. Use the shortest possible exposure time for your detector.[4]
Absence of an antifade reagent. Use a high-quality antifade mounting medium. See the "Experimental Protocols" section for a method to evaluate different antifade agents.[13][14]
High oxygen concentration in the sample. Consider using an oxygen scavenging system in your mounting medium.
High Background Signal Excessive dye concentration. Titrate the concentration of this compound to find the optimal staining concentration with the lowest background.[9]
Autofluorescence of the sample or mounting medium. Image an unstained control sample to assess autofluorescence. If significant, consider using a mounting medium with low autofluorescence or applying background correction during image analysis.
Non-specific binding of the dye. Ensure proper washing steps after staining to remove unbound dye.

Quantitative Data

Compound Parameter Value Conditions Reference
1,8-DihydroxyanthraquinoneIrreversible Inverse Quantum Efficiency (Bε)4.56 x 10⁹Doped in PMMA[6]
Rhodamine 6GPhotobleaching Quantum Yield (Φb)0.2 x 10⁻⁵ - 2.5 x 10⁻⁵Aqueous solution[15]
FluoresceinPhotobleaching Half-life (t½)Varies significantlyDependent on conditions[16]

Experimental Protocols

Protocol 1: Measurement of Photobleaching Half-life (t½)

This protocol outlines a method to determine the photobleaching half-life of this compound using fluorescence microscopy.[4]

Materials:

  • This compound solution at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a slide with the this compound solution.

  • Microscope Setup:

    • Select the appropriate filter set for this compound.

    • Focus on the sample.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same intensity for all comparative experiments.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image.

    • Correct for background fluorescence by subtracting the intensity of a region with no dye.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity versus time.

    • The time at which the intensity drops to 50% is the photobleaching half-life (t½).

Protocol 2: Evaluating the Efficacy of Antifade Reagents

This protocol allows for the quantitative comparison of different antifade mounting media.[16][17]

Materials:

  • This compound stained samples (e.g., cells or tissue sections).

  • A selection of commercial or homemade antifade mounting media.

  • Fluorescence microscope and image analysis software as in Protocol 1.

Procedure:

  • Sample Preparation: Prepare multiple identical slides with your this compound stained samples.

  • Mounting: Mount each slide with a different antifade medium. Prepare one slide with a non-antifade medium (e.g., buffered glycerol) as a control.

  • Image Acquisition and Analysis: Follow the steps outlined in Protocol 1 to measure the photobleaching half-life for each mounting medium.

  • Comparison: Compare the t½ values obtained for each antifade medium. A longer t½ indicates better protection against photobleaching.

Visualizations

Photobleaching_Pathway DV1_Ground This compound (Ground State) DV1_Excited This compound (Excited Singlet State) DV1_Ground->DV1_Excited Light Absorption (Excitation) DV1_Excited->DV1_Ground Fluorescence Emission DV1_Triplet This compound (Excited Triplet State) DV1_Excited->DV1_Triplet Intersystem Crossing ROS Reactive Oxygen Species (ROS) DV1_Triplet->ROS Energy Transfer to O₂ Degraded_DV1 Photodegraded This compound (Non-fluorescent) DV1_Triplet->Degraded_DV1 Direct Photoreaction ROS->Degraded_DV1 Oxidative Damage Antifade Antifade Agent Antifade->ROS Scavenges Troubleshooting_Workflow Start Start: Imaging with this compound Problem Problem Encountered? Start->Problem WeakSignal Weak/No Signal Problem->WeakSignal Yes RapidFading Rapid Fading Problem->RapidFading Yes HighBackground High Background Problem->HighBackground Yes End Successful Imaging Problem->End No CheckConc Increase Dye Concentration WeakSignal->CheckConc CheckFilters Verify Filter Set WeakSignal->CheckFilters ReduceIntensity Reduce Light Intensity/Exposure RapidFading->ReduceIntensity UseAntifade Use/Optimize Antifade Medium RapidFading->UseAntifade TitrateConc Titrate Dye Concentration HighBackground->TitrateConc CheckAutofluor Check for Autofluorescence HighBackground->CheckAutofluor CheckConc->Problem CheckFilters->Problem ReduceIntensity->Problem UseAntifade->Problem TitrateConc->Problem CheckAutofluor->Problem

References

Technical Support Center: Optimization of Dyeing Parameters for C.I. Disperse Violet 1 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and professionals on the optimal application of C.I. Disperse Violet 1 on polyester substrates. The information is designed to facilitate successful and reproducible dyeing experiments, offering detailed protocols, troubleshooting advice, and data-driven insights.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of dyeing polyester with disperse dyes like this compound?

Polyester is a hydrophobic fiber with a highly crystalline structure, making it impermeable to water-soluble dyes.[1] Disperse dyes, including this compound, are non-ionic, finely dispersed particles that can penetrate the polyester fiber at high temperatures (typically 130°C).[1][2] This process is facilitated by the swelling of the fiber, which opens up amorphous regions for the dye molecules to enter and become physically trapped upon cooling.

Q2: What is the optimal pH for dyeing polyester with this compound?

The optimal pH range for dyeing polyester with disperse dyes is weakly acidic, typically between 4.5 and 5.5.[3] This pH range is crucial for maintaining the stability of the dye dispersion and ensuring a consistent rate of dye uptake.[3] Deviations from this range can lead to poor color yield and shade variations. Acetic acid is commonly used to adjust the pH of the dye bath.[2][3]

Q3: What is the recommended dyeing temperature for this compound on polyester?

For high-temperature (HT) dyeing of polyester with this compound, the recommended temperature is 130°C.[1][2][3] It is essential to control the rate of temperature rise (typically 1-2°C per minute) to promote even dye uptake and prevent unlevel dyeing.[3]

Q4: Why is a dispersing agent necessary in the dye bath?

Disperse dyes have very low solubility in water. A dispersing agent is a crucial auxiliary that ensures the dye particles remain finely and uniformly suspended in the dye bath, preventing agglomeration.[2][3] Poor dispersion can lead to color spots, speckles, and uneven dyeing.[3]

Q5: What is the purpose of a leveling agent?

A leveling agent helps to achieve a uniform and level dyeing by controlling the rate of dye uptake. It slows down the initial rush of the dye onto the fiber surface, especially during the heating phase, and promotes dye migration from areas of high concentration to areas of lower concentration.[3]

Q6: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment that removes unfixed disperse dye particles from the fiber surface.[2] This step is critical for improving the wash and rubbing fastness of the dyed fabric.[2] It is typically carried out using a solution of sodium hydrosulfite and caustic soda.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Uneven Dyeing or Streaking 1. Improper fabric preparation (residual oils, sizes).[3] 2. Poor dye dispersion.[3] 3. Temperature rising too quickly.[4] 4. Inadequate liquor circulation.[5]1. Ensure thorough scouring of the fabric before dyeing.[3] 2. Properly paste the dye with a dispersing agent before adding to the bath.[3] 3. Control the heating rate to 1-2°C/minute.[3] 4. Ensure proper agitation and circulation of the dye liquor.
Poor Color Yield (Lighter Shade) 1. Incorrect pH of the dye bath.[6] 2. Dyeing temperature is too low or time is too short. 3. Incompatible auxiliaries.[7]1. Adjust the pH to the optimal range of 4.5-5.5.[6] 2. Ensure the dyeing temperature reaches 130°C and is held for the recommended time. 3. Check the compatibility of all chemicals used in the dye bath.[7]
Shade Variation Between Batches 1. Inconsistent dyeing parameters (temperature, time, pH).[5][8] 2. Variations in raw materials.[5] 3. Water hardness.[5]1. Strictly control all dyeing parameters for each batch.[5][8] 2. Use consistent batches of fabric and dyes.[5] 3. Use demineralized water or a sequestering agent.[2]
Color Spots or Speckles 1. Dye agglomeration due to poor dispersion.[3] 2. Poor quality of dispersing agent.[3] 3. Hard water.[5]1. Ensure the dye is properly dispersed before adding to the machine.[3] 2. Use a high-quality, high-temperature stable dispersing agent.[3] 3. Use softened water or a sequestering agent.[2]
Poor Wash or Rubbing Fastness 1. Inadequate reduction clearing.[2] 2. Dye migration during drying or heat setting.1. Perform a thorough reduction clearing after dyeing.[2] 2. Optimize the temperature and time of post-dyeing heat treatments.

Data Presentation: Optimized Dyeing Parameters and Expected Performance

Table 1: Optimized Dyeing Parameters for this compound on Polyester

ParameterRecommended ValueRemarks
Dye Concentration 0.5 - 3.0% (on weight of fabric)Dependent on the desired shade depth.
pH 4.5 - 5.5Adjust with acetic acid.[2][3]
Dyeing Temperature 130°CHigh-temperature method.[1][2][3]
Temperature Rise Rate 1 - 2 °C / minuteSlower rate promotes levelness.[3]
Dyeing Time 30 - 60 minutes at 130°CLonger times for deeper shades.
Dispersing Agent 1 g/LUse a high-temperature stable agent.[3]
Leveling Agent 0.5 - 1.0 g/LPromotes even dye distribution.[3]
Liquor Ratio 1:10 to 1:20

Table 2: Typical Fastness Properties of this compound on Polyester

Fastness PropertyExpected RatingTest Method
Wash Fastness 4-5ISO 105-C06
Light Fastness 4-6ISO 105-B02
Rubbing Fastness (Dry) 4ISO 105-X12
Rubbing Fastness (Wet) 3-4ISO 105-X12

Note: Fastness ratings are on a scale of 1 to 5 for wash and rubbing fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent).

Experimental Protocols

Laboratory-Scale High-Temperature Dyeing of Polyester with this compound

1. Fabric Preparation (Scouring):

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.

  • Immerse the polyester fabric in the bath at a liquor ratio of 1:20.

  • Heat the bath to 70-80°C and treat the fabric for 30 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric before dyeing.[3]

2. Dye Bath Preparation:

  • Weigh the required amount of this compound dye powder.

  • Make a smooth paste of the dye with a small amount of water and 1 g/L of a high-temperature stable dispersing agent.

  • Gradually add warm water to the paste to form a fine dispersion.

  • Fill the dyeing vessel with the required volume of water (for a 1:20 liquor ratio).

  • Add the dispersed dye solution, 0.5-1.0 g/L of a leveling agent, and adjust the pH to 4.5-5.5 with acetic acid.

3. Dyeing Procedure:

  • Immerse the scoured polyester fabric into the dye bath at room temperature.

  • Start agitation and raise the temperature to 130°C at a rate of 1-2°C per minute.

  • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade.

  • Cool the dye bath down to 70-80°C.

  • Drain the dye bath.

4. Reduction Clearing:

  • Prepare a fresh bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water and then cold water.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes.

  • Rinse and dry the fabric.[2]

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring (Non-ionic detergent, Na2CO3) rinsing1 Hot & Cold Rinse scouring->rinsing1 drying1 Drying rinsing1->drying1 dye_prep Dye Bath Preparation (this compound, Dispersing Agent, Leveling Agent, Acetic Acid) drying1->dye_prep dyeing High-Temperature Dyeing (130°C, 30-60 min) dye_prep->dyeing cooling Cooling dyeing->cooling reduction Reduction Clearing (NaOH, Na2S2O4) cooling->reduction rinsing2 Hot & Cold Rinse reduction->rinsing2 neutralizing Neutralization (Acetic Acid) rinsing2->neutralizing rinsing3 Final Rinse neutralizing->rinsing3 drying2 Final Drying rinsing3->drying2

Caption: Experimental workflow for dyeing polyester with this compound.

logical_relationships cluster_params Dyeing Parameters cluster_outcomes Dyeing Outcomes Temperature Temperature Color_Yield Color Yield (K/S) Temperature->Color_Yield Levelness Levelness Temperature->Levelness pH pH pH->Color_Yield Reproducibility Reproducibility pH->Reproducibility Time Time Time->Color_Yield Auxiliaries Auxiliaries (Dispersing/Leveling Agents) Auxiliaries->Levelness Auxiliaries->Reproducibility Fastness Fastness Properties Color_Yield->Fastness Levelness->Fastness Reproducibility->Color_Yield

Caption: Logical relationships of dyeing parameters and outcomes.

References

Technical Support Center: Troubleshooting Uneven Dyeing with C.I. Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental application of C.I. Disperse Violet 1, a widely used anthraquinone dye for hydrophobic fibers.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound?

A: C.I. This compound is an organic compound classified as an anthraquinone-based disperse dye.[1] It appears as a dark violet to purple powder and is characterized by its low solubility in water, making it suitable for dyeing hydrophobic synthetic fibers like polyester, acetate, and acrylics.[1] Due to its non-ionic nature, it can diffuse into the polymer structure of these fibers under high temperature and pressure conditions.

Q2: What are the primary causes of uneven dyeing with this compound?

A: Uneven dyeing, manifesting as streaks, patches, or shade variations, can stem from several factors:

  • Poor Dye Dispersion: Agglomeration or aggregation of dye particles in the dyebath is a primary cause of spotty and uneven coloration.[2]

  • Improper Temperature Control: A rapid or inconsistent rate of temperature rise during the dyeing process can cause the dye to "strike" the fiber surface too quickly, leading to poor leveling.[2]

  • Incorrect pH of the Dyebath: Disperse dyes like Violet 1 are most stable and effective within a specific pH range. Deviations can affect dye solubility and uptake rate.

  • Inadequate Fabric Preparation: The presence of impurities such as oils, sizing agents, or dirt on the substrate can act as a barrier to uniform dye penetration.[2]

  • Suboptimal Auxiliary Concentration: Incorrect amounts of dispersing and leveling agents can fail to maintain a stable dye dispersion and control the rate of dye uptake.

Q3: What is the optimal pH for dyeing with this compound?

A: The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5 .[3] This pH helps to maintain the stability of the dye dispersion and ensures a consistent dyeing rate. Acetic acid is commonly used to adjust the dyebath to the desired pH. While the dye is effective across a broad acidic and neutral range, significant deviations from the optimal pH can lead to inconsistent results.[4]

Q4: What is the role of dispersing and leveling agents?

A:

  • Dispersing Agents: These are surfactants essential for creating and maintaining a stable and uniform dispersion of the sparingly soluble this compound particles in the aqueous dyebath. They prevent the dye particles from clumping together (agglomerating), which would otherwise cause spots and streaks on the fabric.

  • Leveling Agents: These agents, also a type of surfactant, control the dye uptake by the fiber. They work by forming a complex with the dye molecules in the bath, slowing down their initial "strike" onto the fiber surface. This allows for a more gradual and even distribution of the dye throughout the material, which is crucial for achieving a level dyeing, especially with rapid heating rates.[5]

Troubleshooting Guide for Uneven Dyeing

This guide provides a systematic approach to diagnosing and resolving uneven dyeing issues with this compound.

Observed Problem Potential Cause Recommended Solution & Corrective Actions
Specks or Spots of Color Dye Agglomeration 1. Improve Dispersion: Ensure the dye is properly pre-dispersed by making a paste with a small amount of a high-quality dispersing agent and warm water before adding it to the main dyebath. 2. Check Water Hardness: Use deionized or softened water, as calcium and magnesium ions can contribute to dye agglomeration. 3. Verify Dispersing Agent: Use a high-temperature stable dispersing agent at a recommended concentration (typically 0.5 - 1.5 g/L).
Streaky or Patchy Dyeing Inadequate Fabric Preparation 1. Thorough Scouring: Pre-scour the substrate with a non-ionic detergent and a mild alkali (like sodium carbonate) to remove all oils, waxes, and sizing agents. A typical process involves treatment at 70-80°C for 20-30 minutes, followed by thorough rinsing.
Rapid Dye Uptake 1. Control Heating Rate: Employ a slower temperature ramp rate, especially in the critical range of 80°C to 130°C. A rate of 1-1.5°C per minute is recommended.[2] 2. Use a Leveling Agent: Introduce a suitable leveling agent into the dyebath to slow down the initial dye exhaustion and promote migration for a more uniform result.
Overall Shade Inconsistency Incorrect Dyebath pH 1. Verify and Adjust pH: Before starting the dyeing process, ensure the dyebath pH is between 4.5 and 5.5 using a calibrated pH meter. Adjust with acetic acid as needed. 2. Buffer the System: For longer dyeing cycles, consider using a pH buffer system to maintain stability at high temperatures.
Poor Dyebath Circulation 1. Ensure Proper Agitation: Check that the dyeing machinery provides adequate and uniform circulation of the dye liquor throughout the substrate. 2. Avoid Overloading: Do not overload the dyeing machine, as this can impede liquor flow and lead to uneven results.

Data Presentation

Table 1: Solubility of C.I. This compound
SolventTemperatureSolubility
WaterRoom Temperature0.16 mg/L[6]
EthanolRoom Temperature0.1% w/w[6]
AcetoneNot SpecifiedSoluble[7][8]
BenzeneNot SpecifiedSoluble[7][8]
Linseed OilNot SpecifiedSoluble[7][8]
Dimethyl Sulfoxide (DMSO)Room Temperature9.0% w/w[6]
Table 2: Influence of Dyeing Temperature on Color Difference (Illustrative Data)

The following data is for a high-energy disperse dye and illustrates the sensitivity of the final shade to temperature variations. Similar trends can be expected for this compound.

Dyeing Temperature (°C)Shade PercentageColor Difference (ΔE*)
1201.5%1.55[3]
1251.5%2.60[3]
130 (Standard)1.5%2.16[3]
1203.0%3.43[3]
1253.0%1.46[3]
130 (Standard)3.0%2.83[3]

Note: A higher ΔE value indicates a greater color difference from the standard, signifying a less consistent result.*

Experimental Protocols

Protocol 1: Standard High-Temperature Dyeing of Polyester
  • Fabric Preparation (Scouring):

    • Prepare a bath with 1-2 g/L of a non-ionic detergent and 1 g/L of sodium carbonate.

    • Treat the polyester fabric at 70-80°C for 30 minutes.

    • Rinse thoroughly with hot water, followed by a cold water rinse, and dry.

  • Dyebath Preparation:

    • Set the dyebath with a liquor ratio of 10:1 to 20:1.

    • Add a high-temperature stable dispersing agent (e.g., 1 g/L) and a suitable leveling agent (e.g., 0.5-1.0 g/L).

    • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

    • In a separate container, make a paste of the required amount of this compound (e.g., 1% on weight of fabric) with a small amount of the dispersing agent and warm water. Add this dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at 50-60°C.

    • Raise the temperature to 130°C at a rate of 1-1.5°C per minute.[2]

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70-80°C before draining.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse thoroughly with hot and then cold water.

    • Neutralize with a weak solution of acetic acid, rinse, and dry.

Protocol 2: Evaluating the Effect of pH on Dyeing Evenness
  • Follow the Standard High-Temperature Dyeing Protocol (Protocol 1).

  • Prepare a series of dyebaths, adjusting the initial pH of each to 4.0, 4.5, 5.0, 5.5, and 6.0 using acetic acid or a suitable buffer.

  • Dye separate, identical polyester samples in each bath, keeping all other parameters (temperature, time, dye concentration, etc.) constant.

  • After dyeing and reduction clearing, measure the color of each sample at multiple points using a spectrophotometer.

  • Calculate the color difference (ΔE*) values across each sample to quantify the evenness. Compare the average color of each sample to the one dyed at the optimal pH of 4.5-5.5.

Visualizations

TroubleshootingWorkflow cluster_causes Potential Cause Analysis cluster_solutions1 Dispersion Solutions cluster_solutions2 Fabric Prep Solutions cluster_solutions3 Parameter Solutions start Uneven Dyeing Observed (Specks, Streaks, Patches) cause1 Poor Dye Dispersion? start->cause1 Visual Inspection: Specks/Spots cause2 Improper Fabric Prep? start->cause2 Visual Inspection: Patches/Resist Marks cause3 Incorrect Dyeing Parameters? start->cause3 Visual Inspection: Streaks/General Unevenness sol1a Pre-disperse dye correctly? cause1->sol1a sol2a Thorough scouring performed? cause2->sol2a sol3a Slow temp. ramp rate (1-1.5°C/min)? cause3->sol3a sol1b Water hardness checked? sol1a->sol1b If yes sol1c Correct dispersing agent used? sol1b->sol1c If yes end_node Level Dyeing Achieved sol1c->end_node If all yes, problem solved sol2a->end_node If yes, problem solved sol3b pH is 4.5-5.5? sol3a->sol3b If yes sol3c Leveling agent used? sol3b->sol3c If yes sol3d Adequate liquor circulation? sol3c->sol3d If yes sol3d->end_node If all yes, problem solved

Caption: Troubleshooting workflow for uneven dyeing with this compound.

Caption: Mechanism of polyester dyeing with a disperse dye.

References

Technical Support Center: Reducing the Environmental Impact of Disperse Violet 1 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on minimizing the environmental footprint associated with Disperse Violet 1. Here, you will find answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols for implementing greener dyeing technologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its conventional dyeing process an environmental concern?

This compound is an anthraquinone-based dye used for coloring hydrophobic synthetic fibers, most notably polyester.[1][2] It is insoluble in water and is applied as a fine dispersion.[1][3] The conventional dyeing process is a significant environmental concern for several reasons:

  • High Water Consumption: Traditional methods require large volumes of water, with estimates suggesting up to 700 liters of freshwater to process just one kilogram of textiles.[4]

  • Wastewater Generation: The process generates large quantities of effluent containing unfixed dyes (approximately 8-20%), dispersing agents, and other auxiliary chemicals.[5]

  • Chemical Pollution: Effluents often have high Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), which depletes oxygen in receiving water bodies.[6] The process may also involve reduction clearing agents like sodium dithionite, which produce environmentally unfavorable by-products.[7][8]

  • Potential Toxicity: As an azo dye, this compound may break down to form aromatic amines, which can be toxic and carcinogenic.[9] The dye itself is classified as toxic if swallowed and may cause skin sensitization.[10]

Q2: What are the primary methods to reduce the environmental impact of dyeing with this compound?

There are three primary strategies to reduce the environmental impact:

  • Adopt Waterless or Reduced-Water Dyeing Technologies: Supercritical Carbon Dioxide (scCO₂) dyeing is a leading alternative that uses CO₂ as a solvent instead of water, virtually eliminating wastewater.[4][11][12][13]

  • Implement Dye Bath Reuse and Recycling: Instead of discharging the dye bath after each cycle, it can be treated and replenished for subsequent dyeing, significantly saving water, energy, and chemicals.[14][15]

  • Substitute with Greener Chemistry: Replace conventional, often hazardous, auxiliary chemicals with biodegradable and less toxic alternatives. This includes using biodegradable dispersing agents and eco-friendly reduction clearing agents.[3][7][16]

Q3: What is supercritical CO₂ (scCO₂) dyeing, and how does it work for this compound?

Supercritical CO₂ dyeing is an innovative waterless technology.[17] When carbon dioxide is heated above 31°C and pressurized above 73.8 bar, it enters a supercritical state where it has properties of both a liquid and a gas.[13] In this state, it can effectively dissolve disperse dyes like this compound and penetrate synthetic fibers like polyester.[11][13] The key benefits are the complete elimination of water from the dyeing process, no wastewater generation, and the ability to recycle over 95% of the CO₂.[4] This also reduces energy consumption and the need for auxiliary chemicals.[12]

Q4: Can I reuse the spent dye bath from a this compound dyeing process?

Yes, reusing the spent dye bath is a highly effective strategy. The process involves treating the effluent to remove the residual color and then analyzing the remaining water to determine the necessary replenishment of dyes, chemicals, and fresh water for the next cycle.[15][18] Technologies like ozonation can be used to decolorize the residual dye without leaving harmful residues.[14] This approach can significantly reduce water, energy, and chemical consumption.[18]

Q5: Are there eco-friendly alternatives to conventional dispersing agents?

Absolutely. Dispersing agents are crucial for keeping insoluble dyes like this compound evenly distributed in the dye bath.[3] Instead of traditional naphthalene sulfonate-based dispersants, several greener alternatives are available:

  • Lignin Sulfonate-Based Dispersants: These are economical, biodegradable, and derived from wood pulp.[3][16]

  • Polyacrylic-Based Dispersants: These synthetic options are high-purity and have low-foaming properties.[3]

  • Biosurfactants: Sophorolipids are an emerging class of biodegradable, microbially-produced surfactants that can function as effective dispersing agents.[19]

Q6: How can I replace sodium dithionite in the post-dyeing "reduction clearing" process?

Reduction clearing is necessary to remove unfixed dye from the fiber surface, but sodium dithionite poses environmental risks.[7][8] Alternative, less-polluting processes include:

  • Alkaline Clearing: Using sodium hydroxide alone or with a mild reducing agent can be effective.

  • Enzymatic Clearing: Certain enzymes can be used to break down and remove surface dyes.[8]

  • Biodegradable Alternatives: Natural extracts, such as from soap nuts, have been investigated as effective and environmentally friendly clearing agents.[7]

Troubleshooting Guide

Problem 1: Low color fastness after switching to an eco-friendly reduction clearing agent.

  • Possible Cause: The alternative clearing agent may require different optimal conditions (pH, temperature, time) than sodium dithionite. The concentration may be insufficient to remove all surface dye.

  • Solution:

    • Optimize Process Parameters: Conduct a design of experiments (DoE) to determine the ideal temperature, pH, and treatment time for the new agent.

    • Adjust Concentration: Incrementally increase the concentration of the clearing agent to find the minimum effective dose that achieves desired fastness without excessive chemical use.

    • Verify Water Hardness: High water hardness can sometimes interfere with the efficacy of certain clearing agents. Check and adjust if necessary.

Problem 2: Inconsistent shades when reusing a treated dye bath.

  • Possible Cause: Inaccurate measurement of residual dye and auxiliary chemicals in the recycled bath. Incomplete removal of color or contaminants during the treatment step.

  • Solution:

    • Spectrophotometric Analysis: Before reuse, take a sample of the treated dye bath and use a spectrophotometer to accurately quantify the concentration of residual this compound.

    • Recalculate Additions: Adjust the amount of dye and auxiliaries for the new batch based on the residual amounts measured, not just on standard recipes.

    • Improve Treatment: If color or contaminants persist, optimize the treatment process. For ozonation, this could mean adjusting ozone dosage or contact time.[14] For filtration, check membrane integrity.[15]

Problem 3: High Chemical Oxygen Demand (COD) in wastewater even after implementing greener strategies.

  • Possible Cause: The chosen "eco-friendly" auxiliaries (e.g., dispersing agents, carriers) may still have a high organic content, contributing to COD. The wastewater treatment method may not be effective for the specific chemical profile.

  • Solution:

    • Evaluate All Inputs: Obtain COD data for all chemical inputs, not just the dye. Switch to auxiliaries with a lower intrinsic COD.

    • Segregate Waste Streams: Highly concentrated streams from dye bath discharge should be treated separately from less contaminated rinse waters.

    • Advanced Oxidation: If biological treatment is insufficient (common for textile wastewater with high COD:BOD ratios), consider implementing an advanced oxidation process (AOP) like Fenton's reagent or ozonation to break down recalcitrant organic molecules.[20][21]

Data Summary

The following table summarizes the quantitative impact of adopting greener dyeing technologies compared to conventional aqueous dyeing for disperse dyes.

ParameterConventional Aqueous DyeingSupercritical CO₂ (scCO₂) DyeingAqueous Dyeing with Dyebath Reuse
Water Consumption High (e.g., ~134 L/kg fabric[17])None[12]Low (Significant reduction)
Energy Consumption High (Heating large water volumes)Reduced by ~50% (No water to heat)[4]Reduced (Recycled water retains heat)[15]
Chemical Usage High (Dyes, dispersants, salts, pH buffers, clearing agents)Reduced by >80% (No salts or clearing agents needed)[17]Reduced (Reuse of residual chemicals)
Wastewater Generation HighNone[13]Significantly Reduced
Process Time Long (Drying steps required)Shorter (Dyeing and drying are combined)Potentially shorter overall cycle
Typical COD/BOD of Effluent High (High concentration of organics)N/ALower (Less discharge)

Experimental Protocols

Protocol 1: Supercritical CO₂ (scCO₂) Dyeing of Polyester Fabric

This protocol describes a typical lab-scale procedure for dyeing polyester with this compound using scCO₂.

  • Materials & Equipment:

    • Polyester fabric, pre-cleaned.

    • This compound dye powder.

    • High-pressure supercritical fluid dyeing vessel (autoclave).

    • CO₂ cylinder (beverage grade or higher).

    • Syringe pump for dye injection.

    • Temperature and pressure controllers.

  • Methodology:

    • Sample Preparation: Wrap the polyester fabric (e.g., 5 grams) around a perforated stainless-steel holder and place it inside the high-pressure vessel.

    • Dye Loading: Load the required amount of this compound powder (e.g., 1% on weight of fabric) into the vessel.

    • Vessel Sealing & Purging: Seal the vessel and purge with low-pressure CO₂ gas to remove air.

    • Pressurization & Heating: Heat the vessel to the target temperature (e.g., 120°C). Simultaneously, pump liquid CO₂ into the vessel until the target pressure is reached (e.g., 250 bar) to achieve the supercritical state.

    • Dyeing Cycle: Hold the system at the target temperature and pressure for the dyeing duration (e.g., 60 minutes). Circulate the supercritical fluid to ensure even dye distribution.

    • Depressurization & CO₂ Recycling: After the dyeing cycle, slowly release the pressure. The CO₂ turns back into a gas and is vented or, in industrial systems, recovered for reuse. As the CO₂ loses its solvent power, the dye precipitates out, leaving undissolved dye powder in the vessel, with the rest fixed on the fabric.

    • Sample Removal: Once the vessel is fully depressurized and cooled, open it and remove the dyed fabric. No post-rinsing or reduction clearing is required.

Protocol 2: Determination of Chemical Oxygen Demand (COD) in Effluent

This protocol outlines the widely used closed-reflux, colorimetric method for measuring COD.[20][22][23]

  • Materials & Equipment:

    • Wastewater effluent sample.

    • Commercially available COD digestion vials (e.g., high-range 20-1500 ppm). These contain potassium dichromate, sulfuric acid, and a mercury catalyst.

    • COD reactor (heating block capable of maintaining 150°C).

    • Spectrophotometer or colorimeter calibrated for COD measurement.

    • Pipettes.

    • Safety equipment (goggles, gloves, lab coat).

  • Methodology:

    • Reactor Preheating: Turn on the COD reactor and preheat to 150°C.

    • Sample Preparation: Homogenize the effluent sample by shaking. If necessary, dilute the sample with deionized water to ensure the COD value falls within the range of the test vials.

    • Vial Loading: Uncap a COD vial. Holding it at a 45-degree angle, carefully pipette 2 mL of the homogenized sample into the vial.

    • Blank Preparation: Prepare a "blank" vial by adding 2 mL of deionized water instead of a sample. This is used to zero the spectrophotometer.

    • Digestion: Tightly recap the vials and invert them several times to mix. Place the vials in the preheated COD reactor.

    • Heating: Heat the vials for 2 hours at 150°C. This ensures complete oxidation of the organic matter.[23]

    • Cooling: After 2 hours, carefully remove the vials from the reactor and allow them to cool to room temperature in a vial rack.

    • Measurement: Turn on the spectrophotometer and select the COD measurement program. Insert the "blank" vial and zero the instrument. Once zeroed, insert the sample vial and read the COD concentration in mg/L.

Visualizations

G

G

G cluster_0 Mitigation Strategies cluster_1 Environmental Benefits s1 Supercritical CO₂ Dyeing b1 Eliminate Water Consumption s1->b1 b2 Reduce Energy Usage s1->b2 b3 Minimize Chemical Discharge s1->b3 s2 Dye Bath Reuse s2->b1 Reduce s2->b2 s2->b3 b4 Lower Effluent COD/BOD s2->b4 s3 Biodegradable Dispersing Agents s3->b3 s3->b4 s4 Eco-Friendly Reduction Clearing s4->b3 b5 Eliminate Hazardous By-products s4->b5

References

Technical Support Center: Enhancing Wash Fastness of Fabrics Dyed with C.I. Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the wash fastness of fabrics dyed with C.I. Disperse Violet 1. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide: Improving Wash Fastness

Poor wash fastness is a common challenge when dyeing polyester with disperse dyes. This guide addresses specific issues and offers targeted solutions.

ProblemPotential Cause(s)Recommended Solutions
Significant color bleeding in the first wash Incomplete removal of unfixed dye from the fiber surface.Implement or optimize a reduction clearing process after dyeing. This is a critical step for enhancing wash fastness.[1]
Suboptimal dyeing parameters leading to poor dye fixation.Ensure the dyeing temperature reaches 130°C and is maintained for an adequate duration (e.g., 30-60 minutes) to promote proper dye diffusion into the polyester fiber.[1]
Inconsistent wash fastness across different batches Variations in dyeing or reduction clearing process parameters.Standardize all process parameters, including temperature, time, pH, and the concentration of chemicals. It is important to maintain precise records for each batch.
Water hardness affecting the efficiency of washing and clearing.Use softened or deionized water for dyeing and post-treatment processes to prevent the formation of insoluble precipitates that can interfere with the removal of the dye.
Decrease in wash fastness after heat setting or finishing Thermal migration of the dye from the core of the fiber to the surface.Select dyes with higher molecular weight and sublimation fastness. Minimize the temperature and duration of post-dyeing heat treatments. Consider using a finishing agent that creates a protective film on the fiber surface.[2][3]
Staining of adjacent white fabric during washing A significant amount of loose dye on the fabric surface.Intensify the reduction clearing process by increasing the concentration of the reducing agent, raising the temperature, or extending the treatment time.[1]
Residual auxiliary chemicals from the dyeing process are hindering dye removal.Ensure thorough rinsing after dyeing and before reduction clearing to remove any remaining dispersing agents or other auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness in polyester dyed with this compound?

The primary cause is the presence of unfixed dye particles on the surface of the polyester fibers.[1] Due to their low water solubility, disperse dyes can adhere to the fiber surface without being fully integrated into the polymer structure. This unfixed dye is easily removed during washing, leading to color bleeding and staining of other fabrics.[1]

Q2: What is reduction clearing and why is it crucial for improving wash fastness?

Reduction clearing is a post-dyeing chemical treatment designed to remove unfixed disperse dye from the surface of polyester fibers. The process typically involves treating the dyed fabric in an alkaline solution containing a reducing agent, most commonly sodium hydrosulfite (also known as sodium dithionite). This treatment breaks down the chromophore of the surface dye molecules, making them colorless and more soluble in water, which facilitates their removal from the fabric. A thorough reduction clearing is one of the most effective methods for significantly improving the wash fastness of fabrics.

Q3: What are the key parameters that influence the effectiveness of the reduction clearing process?

The success of the reduction clearing process depends on several critical parameters:

  • Concentration of Reducing Agent and Alkali: Sufficient amounts of sodium hydrosulfite and caustic soda are necessary to effectively reduce the surface dye.

  • Temperature: The process is typically carried out at elevated temperatures, generally between 70-80°C, to ensure the efficient removal of unfixed dye.

  • Time: A sufficient treatment time, usually 15-30 minutes, is required for the chemical reactions to be completed.

  • pH: An alkaline pH is crucial for the reductive action of sodium hydrosulfite on the disperse dye.

Q4: Can the dyeing temperature affect the wash fastness of this compound?

Yes, the dyeing temperature is a critical factor. For disperse dyes on polyester, a high temperature (typically around 130°C) is required to swell the fibers and allow the dye molecules to penetrate and diffuse into the amorphous regions of the polymer.[1][4] Dyeing at lower temperatures can result in more dye remaining on the fiber surface, leading to poorer wash fastness.

Q5: Are there alternatives to the conventional sodium hydrosulfite reduction clearing process?

Yes, due to environmental concerns associated with the byproducts of sodium dithionite, greener alternatives are being explored. These include the use of other reducing agents and enzymatic treatments.

Data Presentation: Comparative Wash Fastness Ratings

The following tables provide representative data on the wash fastness of polyester fabrics dyed with C.I. This compound under different processing conditions. The wash fastness is graded on a scale of 1 to 5, where 5 indicates the best performance (no color change or staining).

Table 1: Effect of Reduction Clearing on Wash Fastness (ISO 105-C06)

TreatmentColor Change RatingStaining on Multifiber Fabric Rating
Without Reduction Clearing 2-32
With Reduction Clearing 4-54-5

This data is illustrative and based on the general principle that reduction clearing significantly improves wash fastness.

Table 2: Influence of Dyeing Temperature on Wash Fastness (With Reduction Clearing, ISO 105-C06)

Dyeing TemperatureColor Change RatingStaining on Multifiber Fabric Rating
110°C 3-43
120°C 44
130°C 4-54-5

This data is illustrative and based on the general principle that higher dyeing temperatures promote better dye fixation and, consequently, improved wash fastness.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

Materials and Equipment:

  • Polyester fabric

  • C.I. This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure dyeing machine

  • Beakers, graduated cylinders, and a magnetic stirrer

Procedure:

  • Prepare the dyebath with the required amount of water.

  • Make a dispersion of the required amount of C.I. This compound in a small amount of water with a dispersing agent and add it to the dyebath.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Place the polyester fabric sample in the dyebath, ensuring a liquor ratio of 10:1 to 20:1.

  • Commence dyeing at room temperature and raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.

  • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.

  • Drain the dyebath and rinse the fabric thoroughly with hot water.

Reduction Clearing Process

Materials and Equipment:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Sodium Hydroxide (Caustic Soda)

  • Non-ionic detergent

  • Acetic acid (for neutralization)

  • Water bath or suitable heating apparatus

Procedure:

  • Prepare the reduction clearing bath with a liquor ratio of 10:1 to 20:1.

  • Add sodium hydroxide to achieve a concentration of 1-2 g/L.

  • Add sodium hydrosulfite to achieve a concentration of 1-2 g/L.

  • Add a non-ionic detergent at a concentration of 0.5-1 g/L.

  • Place the rinsed, dyed fabric into the reduction clearing bath.

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final rinse.

  • Dry the fabric.

Wash Fastness Testing (ISO 105-C06)

Materials and Equipment:

  • Dyed and treated fabric specimen (e.g., 10 cm x 4 cm)

  • Multifiber adjacent fabric (e.g., 10 cm x 4 cm)

  • Launder-Ometer or similar apparatus

  • Stainless steel balls

  • Standard ECE detergent

  • Grey scale for assessing color change and staining

  • Color matching cabinet

Procedure:

  • Sew the fabric specimen together with a piece of multifiber adjacent fabric of the same size.

  • Prepare the test solution with the standard detergent in deionized water at the specified concentration.

  • Place the composite specimen and the required number of stainless steel balls in a stainless steel container. Add the test solution to achieve the specified liquor ratio.

  • Run the test in the Launder-Ometer for the specified time and at the specified temperature (e.g., 30 minutes at 60°C for a standard test).

  • After the cycle, remove the specimen, rinse it thoroughly in cold water, and then dry it in air at a temperature not exceeding 60°C.

  • Evaluate the color change of the dyed specimen and the staining of each fiber in the multifiber fabric using the grey scales under standardized lighting conditions. The rating is from 1 (poor) to 5 (excellent).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_testing Quality Control Dye_Dispersion Dye Dispersion (this compound) Dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) Dye_Dispersion->Dyeing Fabric_Prep Polyester Fabric Preparation Fabric_Prep->Dyeing Rinsing1 Hot Rinse Dyeing->Rinsing1 Reduction_Clearing Reduction Clearing (70-80°C) Rinsing1->Reduction_Clearing Rinsing2 Hot & Cold Rinse Reduction_Clearing->Rinsing2 Neutralization Neutralization Rinsing2->Neutralization Drying Drying Neutralization->Drying Wash_Fastness_Test Wash Fastness Test (ISO 105-C06) Drying->Wash_Fastness_Test Evaluation Evaluation Wash_Fastness_Test->Evaluation

Caption: Experimental workflow for dyeing polyester with this compound and subsequent wash fastness testing.

Troubleshooting_Logic Start Poor Wash Fastness Observed Q1 Was Reduction Clearing Performed? Start->Q1 A1_No Implement Reduction Clearing Process Q1->A1_No No Q2 Were Dyeing Parameters Optimal (130°C)? Q1->Q2 Yes End Improved Wash Fastness A1_No->End A2_No Optimize Dyeing Temperature and Time Q2->A2_No No Q3 Was Post-Finishing Heat Treatment Applied? Q2->Q3 Yes A2_No->End A3_Yes Investigate Thermal Migration. Consider high-fastness dyes. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for addressing poor wash fastness of this compound.

References

Overcoming solubility issues with "Disperse Violet 1" in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and other common issues encountered when using Disperse Violet 1 in dye baths. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My this compound dye bath appears to have poor solubility, with visible particles that won't dissolve. What's causing this and how can I fix it?

A1: this compound is an anthraquinone dye with very low intrinsic water solubility (approximately 0.16 mg/L)[1]. It is designed to be used as a dispersion rather than a true solution in aqueous dye baths. The presence of visible, undissolved particles indicates a problem with the dispersion's stability.

  • Potential Causes:

    • Inadequate or incorrect dispersing agent.

    • Incorrect pH of the dye bath.

    • Water hardness.

    • Low temperature.

  • Solutions:

    • Use an effective dispersing agent: Anionic dispersing agents, such as lignosulfonates or naphthalene sulfonate formaldehyde condensates, are commonly used. Ensure the dispersing agent is compatible with this compound and other chemicals in your dye bath.

    • Adjust the pH: The optimal pH for a this compound dye bath is in the weakly acidic range of 4.5 to 5.5. This can be achieved using acetic acid[2][3].

    • Use softened or deionized water: Hard water ions can interfere with some dispersing agents and promote dye aggregation.

    • Increase the temperature: While the dye won't fully dissolve, increasing the temperature of the dye bath (typically up to 130°C for polyester dyeing) enhances the dyeing process[2][3].

Q2: I'm observing dye aggregation and the formation of spots on my substrate. How can I prevent this?

A2: Dye aggregation is a common issue with disperse dyes, leading to spotting and uneven dyeing[4]. This occurs when the fine dye particles clump together and precipitate from the dye bath.

  • Potential Causes:

    • Poor dye dispersion quality.

    • Incompatibility between the dye and other chemicals in the bath (e.g., certain leveling agents or defoamers)[4].

    • Rapid temperature increase.

    • High concentration of electrolytes.

  • Solutions:

    • Ensure proper dispersion: Before adding to the dye bath, create a paste of the this compound powder with a small amount of a wetting agent and the dispersing agent. Then, gradually add warm water to create a stable dispersion[3].

    • Check chemical compatibility: Verify that all auxiliary chemicals are compatible with each other and with the dye. Some defoamers, for instance, can cause spotting[4].

    • Gradual temperature rise: Increase the temperature of the dye bath slowly (e.g., 1-2°C per minute) to allow for even dye uptake and prevent shocking the dispersion[2].

    • Avoid excessive electrolytes: High salt concentrations can destabilize the dye dispersion.

Q3: The color of my dyed material is uneven or lighter than expected. What could be the reason?

A3: Uneven or light dyeing can result from several factors related to the dye bath conditions and the dyeing process itself.

  • Potential Causes:

    • Poor dye dispersion and aggregation.

    • Incorrect pH, leading to reduced dye uptake.

    • Dyeing temperature is too low or the dyeing time is too short.

    • Improper fabric preparation.

  • Solutions:

    • Optimize dye bath conditions: Ensure a stable dispersion, a pH of 4.5-5.5, and a gradual temperature increase to the target dyeing temperature (e.g., 130°C for polyester)[2][3].

    • Sufficient dyeing time: Allow adequate time at the target temperature (typically 30-60 minutes) for the dye to penetrate the substrate[2].

    • Thorough substrate preparation: Ensure the material to be dyed is properly scoured to remove any oils, waxes, or other contaminants that could hinder dye penetration[2].

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and organic solvents?

A1: this compound is practically insoluble in water, with a reported solubility of 0.16 mg/L[1]. However, it is soluble in some organic solvents like acetone, ethanol, and benzene[5].

Q2: What is the optimal pH for a this compound dye bath?

A2: The optimal pH for dyeing with this compound is in a weakly acidic range, typically between 4.5 and 5.5[2][3]. This pH is usually maintained with the addition of acetic acid.

Q3: What type of dispersing agent should I use for this compound?

A3: Anionic dispersing agents are generally effective for disperse dyes. Examples include lignosulfonates and naphthalene sulfonate formaldehyde condensates. The choice of dispersing agent can be critical, and it is advisable to use one that is recommended by the dye manufacturer or has been tested for compatibility.

Q4: What is the recommended temperature for dyeing with this compound?

A4: For dyeing synthetic fibers like polyester, a high temperature is required. The typical dyeing temperature for this compound on polyester is around 130°C under high-pressure conditions[2][3].

Q5: How should I prepare a stock dispersion of this compound?

A5: To prepare a stock dispersion, it is recommended to first make a paste of the dye powder with a wetting agent and a dispersing agent. Then, slowly add warm water while stirring to form a homogenous dispersion. This pre-dispersion step is crucial for preventing aggregation in the dye bath[3].

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 1,4-diaminoanthraquinone[6]
C.I. Name This compound[5]
CAS Number 128-95-0[5]
Molecular Formula C₁₄H₁₀N₂O₂[5]
Molecular Weight 238.24 g/mol [6]
Appearance Dark violet solid/black powder[6]
Water Solubility 0.16 mg/L[1]
Solubility in Organic Solvents Soluble in acetone, ethanol, benzene[5]
Optimal Dyeing pH 4.5 - 5.5[2][3]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Dye Bath for Polyester

This protocol outlines the steps for preparing a laboratory-scale dye bath for dyeing polyester fabric with this compound.

  • Preparation of the Dye Dispersion:

    • Weigh the required amount of this compound dye powder (e.g., for a 1% shade on a 10g fabric sample, weigh 0.1g of dye).

    • In a separate beaker, add a dispersing agent (e.g., 1 g/L) and a wetting agent.

    • Add the weighed dye powder to the beaker and mix to form a smooth paste.

    • Gradually add warm deionized water to the paste while stirring continuously to create a fine, stable dispersion.

  • Preparation of the Dye Bath:

    • Fill the dyeing vessel with the required volume of deionized water (maintain a liquor-to-material ratio, e.g., 20:1).

    • Add acetic acid to adjust the pH of the bath to 4.5-5.5.

    • Add any other desired auxiliaries, such as a leveling agent.

    • Add the prepared dye dispersion to the dye bath and stir well.

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric into the dye bath at a starting temperature of around 60°C.

    • Gradually raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 30-60 minutes, ensuring continuous agitation.

    • After dyeing, cool the bath down to about 70°C before removing the fabric.

  • After-treatment (Reduction Clearing):

    • Prepare a separate bath containing sodium hydrosulfite (e.g., 2 g/L) and caustic soda (e.g., 2 g/L)[2].

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a weak acetic acid solution, followed by a final rinse.

    • Dry the fabric.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Phase cluster_post Post-Treatment Phase A Weigh this compound, Dispersing Agent, Wetting Agent B Create a smooth paste A->B C Add warm deionized water to form a stable dispersion B->C E Add dye dispersion to bath C->E Transfer D Prepare dye bath: Water, Acetic Acid (pH 4.5-5.5) D->E F Introduce polyester fabric at 60°C E->F G Ramp temperature to 130°C (1-2°C/min) F->G H Hold at 130°C for 30-60 min G->H I Cool down to 70°C H->I J Reduction Clearing: NaOH, Na₂S₂O₄ at 70-80°C I->J Transfer K Rinse (Hot & Cold) J->K L Neutralize with Acetic Acid K->L M Final Rinse & Dry L->M

Caption: Workflow for Dyeing Polyester with this compound.

Solubility_Factors cluster_factors Influencing Factors center This compound Dispersion Stability pH pH (Optimal: 4.5-5.5) center->pH Temp Temperature (High temp aids dyeing) center->Temp Agent Dispersing Agent (Type & Concentration) center->Agent Water Water Quality (Hardness) center->Water Auxiliaries Other Auxiliaries (Compatibility) center->Auxiliaries

Caption: Key Factors Affecting this compound Dispersion Stability.

References

Preventing dye aggregation in "Disperse Violet 1" dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dye aggregation in "Disperse Violet 1" dispersions.

Troubleshooting Guide: Preventing Aggregation of this compound

Aggregation of this compound can manifest as color spots, uneven dyeing, sedimentation, and inconsistent color yield. This guide provides a systematic approach to identify and resolve these issues.

Common Issues and Solutions
Issue IDProblemPotential Cause(s)Recommended Solution(s)
DV1-A01Visible dye particles, sedimentation, or "tarring out" in the dispersion.Inadequate Dispersion: Insufficient or ineffective dispersing agent.- Increase the concentration of the dispersing agent (e.g., 20-30% of the dye weight or 1-2 g/L).- Switch to a more suitable or thermally stable dispersing agent (e.g., naphthalene sulfonic acid-formaldehyde condensate, lignosulfonates).- Ensure the dispersing agent is fully dissolved before adding the dye.
High Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) causing dye precipitation.[1][2][3]- Use deionized or softened water for dispersion preparation.[4] - Add a chelating agent (e.g., EDTA) to sequester metal ions.
Incorrect pH: The pH of the dispersion is outside the optimal range.[4]- Adjust the pH to the optimal range of 4.5-5.5 using acetic acid or formic acid.[4] - Buffer the dispersion to maintain a stable pH.
DV1-A02Uneven color, streaking, or spotting on the substrate after application.Poor Initial Dye Dispersion: The dye was not properly dispersed before use.- Prepare a pre-dispersion of the dye in a small volume of water with the dispersing agent before adding it to the main bath.[5] - Employ high-shear mixing or sonication to break down initial agglomerates.[4]
Rapid Temperature Change: A sudden increase or decrease in temperature can shock the dispersion, leading to aggregation.[1]- Implement a gradual heating and cooling rate during your process.
Incompatible Formulation Components: Other chemicals in the formulation are interacting negatively with the dye dispersion.[6]- Verify the compatibility of all chemicals (e.g., binders, thickeners, defoamers) with the this compound dispersion through preliminary testing.
DV1-A03Inconsistent or poor color yield.Dye Aggregation: Aggregated dye particles have a reduced surface area, leading to lower dissolution and uptake rates.[7]- Address the causes of aggregation as outlined in DV1-A01 and DV1-A02.- Optimize the particle size of the dye dispersion to a uniform range of 0.5-1.0 µm.[1]
Micro-aggregation: Formation of small, non-visible aggregates that still hinder dye performance.[4]- Optimize the dispersing agent type and concentration through systematic evaluation.- Ensure precise control of all process parameters (temperature, pH, time).

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Dye Aggregation Observed (e.g., spots, poor yield) check_dispersion Check Initial Dispersion Quality start->check_dispersion check_params Review Process Parameters start->check_params check_formulation Evaluate Formulation Compatibility start->check_formulation dispersion_inadequate Inadequate? (Visible particles, settling) check_dispersion->dispersion_inadequate params_incorrect Incorrect? (pH, Temp, Water Hardness) check_params->params_incorrect formulation_incompatible Incompatible? (Chemical interactions) check_formulation->formulation_incompatible dispersion_inadequate->check_params No improve_dispersion Solution: Improve Dispersion - Increase/change dispersant - Use high-shear mixing/sonication - Prepare a pre-dispersion dispersion_inadequate->improve_dispersion Yes end_node Problem Resolved improve_dispersion->end_node params_incorrect->check_formulation No correct_params Solution: Correct Parameters - Adjust pH to 4.5-5.5 - Control heating/cooling rates - Use deionized water +/- chelating agent params_incorrect->correct_params Yes correct_params->end_node reformulate Solution: Reformulate - Test component compatibility - Replace incompatible auxiliaries formulation_incompatible->reformulate Yes formulation_incompatible->end_node No reformulate->end_node

Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for this compound aggregation in aqueous solutions?

A1: this compound is an anthraquinone-based dye with a non-ionic molecular structure and low water solubility.[8][9] In aqueous environments, the hydrophobic dye molecules have a strong tendency to associate with each other to minimize their contact with water, leading to the formation of aggregates. This process is driven by intermolecular forces such as van der Waals forces and π-π stacking between the aromatic rings of the dye molecules.

Q2: What is the optimal pH for a stable this compound dispersion?

A2: The most stable dispersions of this compound are typically achieved in a weakly acidic medium with a pH range of 4.5 to 5.5.[4] In this pH range, the dye maintains a good dispersion state, which helps prevent the formation of large aggregates that can lead to uneven application and poor color yield.

Q3: How does temperature influence the aggregation of this compound?

A3: Temperature has a significant impact on the stability of this compound dispersions. While increasing the temperature can enhance the solubility of the dye, rapid or excessive heating can lead to recrystallization and aggregation.[1][10] It is crucial to control the rate of temperature change and to operate within an optimal temperature range for the specific application to maintain a stable dispersion. High-temperature stability tests, often conducted at 130°C, are used to evaluate the robustness of a dispersion formulation under thermal stress.

Q4: Is it acceptable to use tap water when preparing this compound dispersions?

A4: It is highly recommended to use deionized or softened water. Tap water often contains metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which contribute to water hardness.[1][3] These ions can interact with the dye particles and dispersants, leading to precipitation and aggregation. If deionized water is unavailable, the addition of a chelating agent like EDTA can help to sequester these metal ions.[2]

Q5: What are the initial indicators of this compound aggregation?

A5: Visual signs of aggregation include a cloudy or hazy appearance of the dispersion, the formation of visible particles, and the settling of dye at the bottom of the container.[4] Even without visible signs, micro-aggregation can occur, which may be detected by an unexpected decrease in color strength or the appearance of spots and streaks upon application.

Experimental Protocols

Preparation of a Stable this compound Stock Dispersion

This protocol outlines the preparation of a stable stock dispersion of this compound suitable for experimental use.

Materials:

  • This compound powder

  • Dispersing agent (e.g., sodium lignosulfonate or a naphthalene sulfonate-formaldehyde condensate)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • High-shear mixer or sonicator

  • Magnetic stirrer and stir bar

  • pH meter

  • Beakers and graduated cylinders

Procedure:

  • Dispersant Solution Preparation:

    • Weigh the desired amount of dispersing agent (e.g., 1-2 g/L or 20-30% of the dye weight).

    • Add the dispersing agent to the calculated volume of deionized water in a beaker with a magnetic stir bar.

    • Stir until the dispersing agent is completely dissolved.

  • pH Adjustment:

    • Measure the pH of the dispersant solution using a calibrated pH meter.

    • Adjust the pH to the 4.5-5.5 range by adding acetic acid dropwise while stirring.

  • Dye Pre-dispersion:

    • Weigh the required amount of this compound powder.

    • Gradually add the dye powder to the pH-adjusted dispersant solution while stirring.

  • Homogenization:

    • Subject the mixture to high-shear mixing or sonication to break down dye agglomerates and achieve a fine, uniform dispersion. The duration of homogenization will depend on the equipment and the desired particle size.

  • Final Dispersion:

    • Transfer the homogenized dispersion to a storage container. It is advisable to maintain gentle agitation if the dispersion is to be used over an extended period.

Experimental Workflow for Preparing a Stable Dispersion

ExperimentalWorkflow start Start: Prepare Dispersion dissolve_dispersant 1. Dissolve Dispersing Agent in Deionized Water start->dissolve_dispersant adjust_ph 2. Adjust pH to 4.5-5.5 with Acetic Acid dissolve_dispersant->adjust_ph add_dye 3. Gradually Add This compound Powder adjust_ph->add_dye homogenize 4. Homogenize using High-Shear Mixing or Sonication add_dye->homogenize end_product Stable this compound Dispersion homogenize->end_product

Workflow for preparing a stable this compound dispersion.
Qualitative and Quantitative Assessment of Dispersion Stability

1. Filter Paper Test (Qualitative)

This test provides a quick assessment of the presence of large aggregates in the dispersion.

Procedure:

  • Place a piece of qualitative filter paper over a beaker.

  • Pipette a few drops of the this compound dispersion onto the center of the filter paper.

  • Allow the liquid to be absorbed and the spot to dry.

  • Observation: A uniform, circular spot with no distinct, dark specks indicates a good dispersion. The presence of specks or an uneven ring suggests the presence of dye aggregates.

2. High-Temperature Dispersion Stability Test (Semi-Quantitative)

This test evaluates the stability of the dispersion under thermal stress.

Procedure:

  • Prepare a sample of the dye dispersion in a sealed, pressure-resistant container.

  • Place the container in an oven or heating bath and raise the temperature to 130°C. Maintain this temperature for 30-60 minutes.

  • Allow the sample to cool to room temperature.

  • Observation: Visually inspect the sample for any signs of sedimentation or particle growth.

  • Perform a filter paper test on the heat-treated sample and compare the result to that of an untreated sample. A significant increase in specking indicates poor thermal stability.

3. Particle Size Analysis (Quantitative)

Techniques like Dynamic Light Scattering (DLS) or Laser Diffraction can provide quantitative data on the particle size distribution of the dispersion.

General Protocol for Dynamic Light Scattering (DLS):

  • Sample Preparation: Dilute the this compound dispersion with deionized water (that has been filtered through a 0.22 µm filter) to an appropriate concentration for the DLS instrument. The final dispersion should be transparent enough for light to pass through without significant multiple scattering.

  • Cuvette Preparation: Ensure the measurement cuvette is scrupulously clean. Rinse with filtered deionized water and ethanol, and then dry with filtered air.

  • Measurement:

    • Transfer the diluted sample to the cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement according to the instrument's standard operating procedure.

  • Data Analysis: The instrument's software will provide the mean particle size (Z-average) and the Polydispersity Index (PDI). A low PDI value (typically < 0.3) indicates a narrow and more uniform particle size distribution.

Data Summary Tables

Recommended Formulation Parameters for Stable this compound Dispersions
ParameterRecommended RangeRationale
pH 4.5 - 5.5Optimizes the stability of the disperse dye in an aqueous medium.[4]
Water Quality Deionized or SoftenedPrevents interaction of mineral ions with the dye and dispersant, which can cause aggregation.[1][2][3]
Dispersing Agent Concentration 1-2 g/L or 20-30% of dye weightEnsures sufficient coverage of dye particles to prevent agglomeration.
Optimal Particle Size 0.5 - 1.0 µmA small and uniform particle size promotes even dispersion and consistent color application.[1]
Comparison of Dispersing Agent Types
Dispersing Agent TypeExamplesAdvantagesDisadvantages
Anionic Lignosulfonates, Naphthalene Sulfonate-Formaldehyde CondensatesExcellent dispersing capabilities and thermal stability.[2]Can be sensitive to water hardness and may have some color.
Non-ionic Ethoxylated fatty alcohols, Alkylphenol ethoxylatesLess sensitive to water hardness and can improve wetting.May have a cloud point at higher temperatures, limiting their use in some high-temperature applications.
Polymeric Acrylic copolymersProvide steric stabilization, which can be very effective.Can be more expensive and may affect the viscosity of the dispersion.

References

Technical Support Center: Process Optimization for Exhaust Dyeing with Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the process optimization for exhaust dyeing with C.I. Disperse Violet 1 on synthetic fibers, particularly polyester. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which fibers is it suitable?

A: C.I. This compound, also known as 1,4-diaminoanthraquinone, is a non-ionic anthraquinone dye. Due to its low water solubility, it is applied from a fine aqueous dispersion. It is primarily used for dyeing hydrophobic synthetic fibers such as polyester, cellulose acetate, and nylon through an exhaust dyeing process.

Q2: What are the critical parameters in the exhaust dyeing process for this compound on polyester?

A: The most critical parameters are dyeing temperature, pH of the dyebath, heating and cooling rates, and the use of appropriate dispersing and leveling agents. Precise control over these factors is essential for achieving optimal color yield, levelness, and fastness properties.

Q3: Why is a reduction clearing process necessary after dyeing with this compound?

A: A post-dyeing reduction clearing treatment is crucial to remove any unfixed dye particles from the fiber surface. This step is vital for achieving good wash and rubbing fastness. For anthraquinone dyes like this compound, a traditional alkaline reduction clearing is often more effective than acidic methods.

Q4: What are oligomers and how can they affect the dyeing process?

A: Oligomers are low molecular weight by-products of polyester polymerization. During high-temperature dyeing, they can migrate to the fiber surface and cause issues such as "frosting" or white spots on the dyed fabric, and can also lead to deposits on the dyeing equipment.

Troubleshooting Guides

Problem 1: Uneven Dyeing (Streaks, Patches, or Shade Inconsistency)

Question: My dyed polyester fabric shows uneven color with streaks and patches. What are the likely causes and how can this be resolved?

Answer: Uneven dyeing is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Inadequate Dye Dispersion: this compound, being insoluble in water, requires excellent dispersion. Agglomeration of dye particles can lead to color spots.

    • Solution: Ensure the dye is properly pasted with a dispersing agent before adding it to the dyebath. Use of a high-quality dispersing agent is crucial.

  • Incorrect Temperature Control: A rapid temperature rise, especially in the critical range of 80°C to 130°C, can cause the dye to rush onto the fiber, leading to poor leveling.

    • Solution: Employ a controlled heating rate, typically 1-2°C per minute, to ensure even dye uptake.

  • Improper pH: The stability and exhaustion of this compound are pH-dependent.

    • Solution: Maintain a stable, weakly acidic pH between 4.5 and 5.5 throughout the dyeing process using an appropriate buffer system (e.g., acetic acid/acetate).

  • Poor Liquor Circulation: Insufficient movement of the dye liquor can result in uneven dye distribution on the fabric.

    • Solution: Ensure the dyeing machine is loaded correctly and that the pump pressure and liquor circulation are adequate for the specific fabric type and weight.

Problem 2: Poor Color Fastness (Wash, Rubbing, or Light)

Question: The color of my dyed fabric is bleeding during washing or shows poor resistance to rubbing. How can I improve the fastness properties?

Answer: Poor fastness is generally due to unfixed dye remaining on the fiber surface.

  • Insufficient Reduction Clearing: An inadequate or omitted reduction clearing step is the most common cause of poor wash and rubbing fastness.

    • Solution: Implement a thorough alkaline reduction clearing process after dyeing. This typically involves treating the fabric with a solution of sodium hydrosulfite and caustic soda at 70-80°C.

  • Sub-optimal Dyeing Conditions: If the dyeing temperature was too low or the holding time was too short, the dye may not have fully penetrated and fixed within the polyester fibers.

    • Solution: Ensure the dyeing temperature reaches 130°C and is held for an adequate duration (30-60 minutes) to allow for complete dye diffusion.

  • Gas Fading: Anthraquinone dyes can be susceptible to fading when exposed to nitrogen oxides and sulfur oxides in the atmosphere.

    • Solution: While difficult to control completely, proper finishing and storage of the dyed fabric can mitigate this issue. Using a finishing agent with UV absorbers may offer some protection.

Problem 3: Shade Deviation and Poor Reproducibility

Question: I am experiencing variations in the final shade between different dyeing batches. What could be causing this inconsistency?

Answer: Shade reproducibility is critical in textile dyeing and is influenced by precise process control.

  • Inconsistent Process Parameters: Minor variations in temperature, pH, time, and liquor ratio between batches can lead to noticeable shade differences.

    • Solution: Strictly adhere to the optimized dyeing protocol for all batches. Calibrate all monitoring equipment regularly.

  • Water Hardness: The presence of metal ions in the water can affect the shade and stability of the disperse dye.

    • Solution: Use softened or demineralized water for the dyeing process. The addition of a sequestering agent can also help to chelate metal ions.

  • Variation in Substrate: Differences in the polyester fabric from different suppliers or batches can influence dye uptake.

    • Solution: Source materials from a consistent supplier and conduct preliminary testing on new batches of fabric.

Data Presentation

Table 1: Optimized Process Parameters for Exhaust Dyeing of Polyester with this compound

ParameterRecommended ValuePurpose
Fabric Preparation Scouring with a non-ionic detergent (1-2 g/L) and soda ash (1 g/L) at 60-70°C for 20-30 minutes.To remove impurities like oils and sizing agents that can hinder dye penetration.
Liquor Ratio 10:1 to 20:1Ratio of the weight of the fabric to the volume of the dye liquor.
Dye Bath pH 4.5 - 5.5To maintain dye stability and optimize exhaustion.
Auxiliaries
Dispersing Agent0.5 - 1.0 g/LTo ensure a stable and fine dispersion of the dye particles.
Leveling Agent0.5 - 1.0 g/LTo promote even and uniform dye uptake.
Sequestering Agent0.5 g/LTo chelate metal ions in hard water.
Dyeing Temperature 130°CTo swell the polyester fibers and facilitate dye diffusion.
Heating Rate 1 - 2°C / minuteTo ensure even dye uptake and prevent unlevel dyeing.
Holding Time 30 - 60 minutesTo allow for sufficient dye penetration and fixation.
Cooling Rate 2 - 3°C / minuteTo prevent shocking and setting creases in the fabric.
Reduction Clearing
Sodium Hydrosulfite1 - 2 g/LTo reduce and remove unfixed surface dye.
Caustic Soda (32°Bé)To achieve pH 11-12To provide the necessary alkaline medium for the reducing agent to work effectively.
Treatment Temperature70 - 80°COptimal temperature for the reduction clearing process.
Treatment Time15 - 20 minutesSufficient time for the removal of unfixed dye.

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Polyester with this compound
  • Fabric Preparation:

    • Scour the polyester fabric with a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes.

    • Rinse the fabric thoroughly with warm water and then cold water.

  • Dye Bath Preparation:

    • Set the desired liquor ratio (e.g., 15:1).

    • Add a dispersing agent (0.5-1.0 g/L), a leveling agent (0.5-1.0 g/L), and a sequestering agent (0.5 g/L) to the water.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Prepare a paste of this compound (as per desired shade depth) with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.

  • Dyeing Process:

    • Introduce the prepared polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.

    • Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.

  • Rinsing:

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with warm water, followed by cold water.

Protocol 2: Alkaline Reduction Clearing
  • Prepare the Reduction Clearing Bath:

    • Set a fresh bath with a liquor ratio of 10:1 to 20:1.

    • Add caustic soda (32°Bé) to achieve a pH of 11-12.

    • Add sodium hydrosulfite (1-2 g/L).

  • Treatment:

    • Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.

  • Final Rinsing and Neutralization:

    • Rinse the fabric thoroughly with hot water and then cold water to remove all residual chemicals.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

    • Give a final cold water rinse.

  • Drying:

    • Dry the fabric at an appropriate temperature, avoiding excessive heat to prevent sublimation of the dye.

Mandatory Visualization

ExhaustDyeingWorkflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scour Fabric (Non-ionic Detergent + Soda Ash) Rinse_Prep Thorough Rinsing Scouring->Rinse_Prep Dye_Bath_Prep Prepare Dyebath (pH 4.5-5.5, Auxiliaries) Rinse_Prep->Dye_Bath_Prep Add_Dye Add this compound Dispersion Dye_Bath_Prep->Add_Dye Load_Fabric Load Fabric at 60°C Add_Dye->Load_Fabric Heat_Up Heat to 130°C (1-2°C/min) Load_Fabric->Heat_Up Hold_Temp Hold at 130°C (30-60 min) Heat_Up->Hold_Temp Cool_Down Cool to 70-80°C (2-3°C/min) Hold_Temp->Cool_Down Rinse_Post_Dye Rinse Fabric Cool_Down->Rinse_Post_Dye Reduction_Clearing Alkaline Reduction Clearing (NaOH + Na2S2O4) Rinse_Post_Dye->Reduction_Clearing Rinse_Final Hot & Cold Rinse Reduction_Clearing->Rinse_Final Neutralize Neutralize (Acetic Acid) Rinse_Final->Neutralize Final_Rinse Final Cold Rinse Neutralize->Final_Rinse Drying Dry Fabric Final_Rinse->Drying

Caption: Workflow for the exhaust dyeing of polyester with this compound.

TroubleshootingUnevenDyeing cluster_causes Potential Causes cluster_solutions Solutions Problem Uneven Dyeing (Streaks, Patches) Dispersion Poor Dye Dispersion Problem->Dispersion Temp_Control Incorrect Temperature Control Problem->Temp_Control pH_Control Improper pH Problem->pH_Control Circulation Poor Liquor Circulation Problem->Circulation Sol_Dispersion Use High-Quality Dispersing Agent Dispersion->Sol_Dispersion Sol_Temp Control Heating Rate (1-2°C/min) Temp_Control->Sol_Temp Sol_pH Maintain pH 4.5-5.5 with Buffer pH_Control->Sol_pH Sol_Circulation Ensure Proper Machine Loading & Circulation Circulation->Sol_Circulation

Caption: Troubleshooting logic for uneven dyeing with this compound.

Technical Support Center: Mitigating Photobleaching of Disperse Violet 1 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of photobleaching when using Disperse Violet 1 in microscopy experiments. Given that this compound is primarily an industrial dye, this guide adapts best practices from fluorescence microscopy to its specific chemical class.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the photobleaching of this compound.

Issue 1: Rapid loss of fluorescent signal during observation.

  • Question: My this compound signal is bright initially but fades very quickly when I expose it to the excitation light. What can I do?

  • Answer: Rapid signal loss is a classic sign of photobleaching, which is the photochemical destruction of a fluorophore upon exposure to light.[1] Here are several strategies to mitigate this:

    • Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[2] You can often use neutral density (ND) filters to decrease the excitation light intensity.[1]

    • Minimize Exposure Time: Limit the sample's exposure to the excitation light.[1][2]

      • Use a shutter to block the light path when not actively acquiring an image.

      • Focus on your sample using transmitted light or a lower magnification before switching to fluorescence imaging.[1]

      • For time-lapse experiments, increase the interval between acquisitions.

    • Optimize Imaging Settings: Adjust your camera's gain or exposure settings. A higher gain may allow you to use a lower excitation intensity.

Issue 2: Inconsistent fluorescence intensity across different samples or experiments.

  • Question: I'm getting variable fluorescence intensity with this compound, making quantitative analysis difficult. Could photobleaching be the cause?

  • Answer: Yes, inconsistent photobleaching can lead to variable fluorescence intensity, skewing quantitative data.[1] To improve consistency:

    • Standardize Your Imaging Protocol: Ensure that all samples are imaged with the exact same settings (laser power, exposure time, gain, etc.).

    • Use an Anti-Fade Reagent: Mounting your sample in an anti-fade medium can significantly reduce photobleaching.[2] These reagents work by scavenging reactive oxygen species that contribute to the destruction of the fluorophore.

    • Image a Consistent Focal Plane: If imaging thick samples, ensure you are acquiring images from the same depth within the sample each time.

Issue 3: High background or autofluorescence is obscuring the this compound signal.

  • Question: My images have a high background, which makes it hard to see the specific signal from this compound. How can I improve this?

  • Answer: High background can be due to several factors, including autofluorescence from the sample itself.

    • Proper Sample Preparation: Ensure your sample is thoroughly washed to remove any unbound dye.

    • Use Spectral Unmixing: If your imaging software supports it, spectral unmixing can help to separate the specific signal of this compound from the autofluorescence background.

    • Photobleach the Autofluorescence: In some cases, you can intentionally photobleach the background autofluorescence before imaging your specific signal, especially if the autofluorescent species are less stable than your dye.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, caused by exposure to excitation light. When a fluorophore absorbs light, it enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a chance it will undergo a chemical reaction, often with oxygen, that renders it non-fluorescent.

Q2: Is this compound prone to photobleaching?

A2: this compound is an anthraquinone dye.[3][4] While specific photostability data for its use in microscopy is limited, anthraquinone dyes, in general, are susceptible to photodegradation.[5] Therefore, it is reasonable to assume that this compound will exhibit photobleaching under typical fluorescence microscopy conditions.

Q3: How do anti-fade reagents work?

A3: Anti-fade reagents are chemical compounds included in the mounting medium that help to reduce photobleaching. They typically work by scavenging for reactive oxygen species (ROS), which are a major cause of fluorophore destruction.[6] By reducing the concentration of ROS, these reagents extend the fluorescent life of the dye.

Q4: Can I use any anti-fade reagent with this compound?

A4: While many commercial anti-fade reagents are effective with a wide range of dyes, their performance can vary. It is advisable to test a few different anti-fade reagents to determine which one works best for your specific experimental conditions with this compound.

Q5: Are there more photostable alternatives to this compound?

A5: Yes, many modern fluorescent dyes have been specifically engineered for high photostability in microscopy applications. Dyes from the Alexa Fluor, DyLight, or ATTO families are known for their enhanced brightness and resistance to photobleaching.[7] If photobleaching of this compound remains a significant issue, consider exploring alternatives with similar spectral properties.

Data Presentation

Table 1: Comparison of Common Anti-Fade Reagent Components

Reagent ComponentPrimary MechanismAdvantagesDisadvantages
p-Phenylenediamine (PPD) Singlet oxygen quencherHighly effective for many fluorophores.Can be toxic and may reduce the initial fluorescence intensity of some dyes.
n-Propyl gallate (NPG) Free radical scavengerLess toxic than PPD and compatible with live-cell imaging.May be less effective than PPD for certain dyes.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Singlet oxygen quencherGood photostability enhancement for many common dyes.Can alter the pH of the mounting medium.
Trolox (a vitamin E analog) Reduces triplet state and scavenges ROSWater-soluble and effective for a wide range of fluorophores.May not be as potent as other agents for all dyes.

Experimental Protocols

Protocol: Assessing the Photobleaching Rate of this compound

This protocol provides a general method to quantify the photobleaching of this compound in your samples.

Objective: To measure the rate of fluorescence decay of this compound under specific imaging conditions.

Materials:

  • Microscope slide with a sample stained with this compound

  • Fluorescence microscope with a suitable filter set for this compound

  • Image acquisition software capable of time-lapse imaging

  • Image analysis software (e.g., Fiji/ImageJ)

Methodology:

  • Sample Preparation: Prepare your sample stained with this compound as you normally would. If testing anti-fade reagents, mount the sample in the desired medium.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Place the slide on the microscope stage and bring the sample into focus using transmitted light.

    • Switch to fluorescence imaging and select a region of interest (ROI) with clear staining.

  • Image Acquisition:

    • Set up a time-lapse acquisition with the imaging settings you intend to use for your experiments (e.g., laser power, exposure time, gain).

    • Acquire images continuously at a set interval (e.g., every 5 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI around a stained feature and measure the mean fluorescence intensity within the ROI for each time point.

    • Also, measure the mean intensity of a background region for each time point.

    • Correct the fluorescence intensity of your ROI at each time point by subtracting the background intensity.

    • Normalize the corrected intensity values to the first time point (set as 100%).

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate of this compound under your specific conditions.

Visualizations

photobleaching_workflow Troubleshooting Photobleaching Workflow start Start: Rapid Signal Loss Observed reduce_intensity Reduce Illumination Intensity (e.g., lower laser power, use ND filters) start->reduce_intensity minimize_exposure Minimize Exposure Time (e.g., use shutter, shorter exposure) start->minimize_exposure use_antifade Use Anti-Fade Mounting Medium start->use_antifade check_settings Optimize Imaging Settings (e.g., increase camera gain) start->check_settings issue_resolved Issue Resolved reduce_intensity->issue_resolved minimize_exposure->issue_resolved use_antifade->issue_resolved check_settings->issue_resolved consider_alternative Consider More Photostable Dye issue_resolved->consider_alternative If issue persists photobleaching_mechanism Simplified Mechanism of Photobleaching ground_state Fluorophore (Ground State) excitation Light Absorption (Excitation) ground_state->excitation excited_state Excited Singlet State excitation->excited_state fluorescence Fluorescence Emission excited_state->fluorescence triplet_state Intersystem Crossing to Excited Triplet State excited_state->triplet_state fluorescence->ground_state ros_reaction Reaction with O2 (Reactive Oxygen Species) triplet_state->ros_reaction bleached_state Bleached Fluorophore (Non-fluorescent) ros_reaction->bleached_state

References

Technical Support Center: Enhancing the Light Fastness of Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the light fastness of Disperse Violet 1.

Troubleshooting Guide

Issue: Dyed substrate exhibiting poor light fastness after exposure to light.

This guide provides a systematic approach to troubleshooting and improving the light fastness of materials dyed with this compound.

Potential Cause Troubleshooting Step Expected Outcome
Photodegradation by UV Radiation Apply a UV absorber or a hindered amine light stabilizer (HALS) as a post-treatment.[1][2]Formation of a protective layer on the fiber surface, absorbing UV radiation and reducing the rate of dye degradation.[1][3]
Incorrect Dye Concentration Increase the dye concentration to achieve a deeper shade.Deeper shades generally exhibit better light fastness due to a higher concentration of dye molecules, leading to increased aggregation which can protect the dye from light.[1][4][5][6][7]
Improper After-treatment Perform a thorough reduction clearing process after dyeing.Removal of unfixed dye particles from the fiber surface, as these are more susceptible to fading and can lower the overall light fastness.[8][9]
Sub-optimal Dyeing Process Optimize heat fixation parameters (temperature and time) during the dyeing process.Proper fixation ensures better dye penetration and bonding with the fiber, which can improve light fastness. Avoid excessive heat, which can degrade the dye.[1]
Dye Structure Susceptibility While the inherent structure of this compound cannot be changed in-situ, for future experiments, consider synthesizing or sourcing derivatives with improved light stability.Introducing electron-withdrawing groups into the anthraquinone structure can enhance light fastness.[10][11]
Inappropriate Finishing Agents Evaluate the softeners and other finishing agents used. Some cationic softeners can negatively impact light fastness.[2][7][8]Selection of finishing agents that are compatible with and do not sensitize the dye to photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor light fastness in this compound?

A1: The primary cause of poor light fastness in this compound, an anthraquinone dye, is photodegradation.[2] When exposed to light, particularly UV radiation, the dye molecules absorb energy, leading to an excited state.[2][8] This can initiate chemical reactions that alter the chromophoric structure of the dye, causing it to fade.[2][12] Factors such as the dyeing concentration, the substrate, and the presence of other chemicals can influence the rate of this degradation.[1][2]

Q2: How do UV absorbers work to improve the light fastness of this compound?

A2: UV absorbers, such as those of the benzotriazole type, function by preferentially absorbing harmful ultraviolet radiation.[1][3] They are typically applied as a finishing treatment after dyeing.[1] By absorbing UV energy and dissipating it as heat, they shield the dye molecules from this high-energy radiation, thus slowing down the photodegradation process and improving the overall light fastness of the dyed material.[2][3]

Q3: Can the choice of substrate affect the light fastness of this compound?

A3: Yes, the substrate can significantly influence the light fastness of this compound. The same dye can exhibit different fastness properties on different fibers, such as polyester versus nylon.[13] The fiber's morphology and its interaction with the dye molecules play a crucial role.[1] For instance, highly crystalline fibers may affect dye aggregation and penetration, which in turn impacts light fastness.[1]

Q4: Is there an optimal dyeing concentration for maximizing the light fastness of this compound?

A4: Generally, deeper shades achieved with higher dye concentrations tend to exhibit better light fastness.[1][4][6][7] This is attributed to the increased aggregation of dye molecules on the fiber.[4] In a more aggregated state, a smaller proportion of the dye molecules are directly exposed to light and air, reducing the overall rate of fading.[4][5] Conversely, in pale shades, the dye is more highly dispersed as single molecules, making it more vulnerable to photodegradation.[1][4]

Q5: What is "reduction clearing" and why is it important for light fastness?

A5: Reduction clearing is a post-dyeing washing process, typically performed under alkaline conditions with a reducing agent.[9] Its purpose is to remove any unfixed disperse dye particles that are loosely adhering to the surface of the fiber.[8][9] These surface dyes have significantly lower light fastness than the dye that has penetrated and is fixed within the fiber.[2][8] By effectively removing this "floating color," the overall light fastness of the dyed material is improved.[8]

Experimental Protocols

Protocol 1: Application of a UV Absorber

This protocol details the procedure for applying a UV absorber to a substrate dyed with this compound to enhance its light fastness.

  • Preparation of the Treatment Bath:

    • Prepare an aqueous solution containing a benzotriazole-based UV absorber at a concentration of 1-3% on the weight of the fabric (owf).

    • Add a wetting agent (e.g., 0.5 g/L non-ionic surfactant) to ensure even application.

    • Adjust the pH of the bath to the range recommended by the UV absorber manufacturer (typically acidic, around 4.5-5.5, using acetic acid).

  • Treatment Process:

    • Immerse the dyed and rinsed substrate in the treatment bath at room temperature.

    • Gradually raise the temperature to the manufacturer's recommended level (e.g., 120-130°C for polyester) at a rate of 1-2°C per minute.

    • Maintain this temperature for 30-45 minutes to allow for the exhaustion and fixation of the UV absorber onto the fiber.

  • Post-Treatment:

    • Cool the bath down to 70°C.

    • Rinse the substrate thoroughly with warm and then cold water to remove any residual chemicals.

    • Dry the treated substrate at an appropriate temperature.

Protocol 2: Standard Light Fastness Testing (ISO 105-B02)

This protocol outlines the standardized method for evaluating the light fastness of a dyed sample.

  • Sample Preparation:

    • Mount a specimen of the dyed substrate onto a cardboard frame, alongside a set of Blue Wool standards (rated 1-8).[12]

    • A portion of both the sample and the standards should be covered with an opaque material to serve as an unexposed reference.

  • Exposure:

    • Place the mounted specimens in a light fastness tester equipped with a Xenon arc lamp, which simulates natural daylight.[12][14][15]

    • Control the test conditions for temperature and humidity as specified in the ISO 105-B02 standard.[12][15][16]

  • Evaluation:

    • Periodically inspect the fading of the test specimen.

    • The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale for assessing change in color.

    • The light fastness rating is determined by comparing the fading of the specimen to the fading of the Blue Wool standards. The rating corresponds to the Blue Wool standard that shows a similar degree of fading.[15]

Visualizations

Diagram 1: Workflow for Troubleshooting Poor Light Fastness

G Workflow for Troubleshooting Poor Light Fastness A Poor Light Fastness Observed B Step 1: Verify Dyeing Process A->B C Check Dye Concentration (Deeper shades are better) B->C Concentration Issue? D Review Heat Fixation (Temp & Time) B->D Process Issue? E Assess After-treatment (Reduction Clearing) B->E Cleaning Issue? F Step 2: Apply Post-Treatment C->F D->F E->F G Treat with UV Absorber / HALS F->G H Step 3: Evaluate Finishing G->H I Check Softener Compatibility H->I J Light Fastness Improved? I->J J->B No, Re-evaluate K End J->K Yes

Caption: A step-by-step workflow for diagnosing and improving the light fastness of dyed materials.

Diagram 2: Mechanism of UV Absorber Protection

G Mechanism of UV Absorber Protection cluster_0 Without UV Absorber cluster_1 With UV Absorber UV_A UV Radiation Dye_A This compound on Fiber UV_A->Dye_A Fade_A Photodegradation (Fading) Dye_A->Fade_A UV_B UV Radiation Absorber UV Absorber Layer UV_B->Absorber Dye_B This compound on Fiber Absorber->Dye_B Reduced UV Exposure Heat Energy dissipated as Heat Absorber->Heat Protected Dye Protected Dye_B->Protected

Caption: How a UV absorber layer protects the dye from harmful UV radiation, reducing fading.

References

Technical Support Center: Minimizing Energy Consumption in Disperse Violet 1 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing energy consumption during the dyeing of polyester and other synthetic fabrics with Disperse Violet 1.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce energy consumption in this compound dyeing?

A1: The main strategies for reducing energy consumption involve lowering the dyeing temperature and shortening the process time.[1][2] Key energy-efficient methods include:

  • Low-Temperature Dyeing: Utilizing chemical carriers or specialized low-temperature disperse dyes allows for dyeing at temperatures below 100°C.[3][4]

  • Enzymatic Treatment: Pre-treatment of polyester fabrics with enzymes like lipases and cutinases modifies the fiber surface, enabling successful dyeing at lower temperatures.[5][6][7]

  • Ultrasonic and Microwave-Assisted Dyeing: These technologies use ultrasonic or microwave energy to accelerate dye uptake and diffusion into the fiber, permitting shorter dyeing times and lower temperatures.[8][9][10][11]

  • Cold-Pad-Batch (CPB) Dyeing: This semi-continuous process is conducted at room temperature, offering significant energy savings by eliminating the need for heat.[12][13]

  • Process Optimization: Fine-tuning dyeing parameters such as the liquor ratio (the ratio of water to fabric weight), heating and cooling gradients, and duration can lead to substantial energy savings.[14][15]

  • Supercritical Carbon Dioxide (scCO2) Dyeing: This waterless dyeing technique eliminates the need for drying, which is a major energy-consuming step.[1][16]

Q2: How does enzymatic treatment facilitate energy saving in the dyeing process?

A2: Enzymatic treatment, typically with lipases or cutinases, modifies the surface of polyester fibers through hydrolysis of the ester bonds.[6] This process increases the hydrophilicity of the fabric and creates more accessible sites for dye molecules to adsorb.[5][6] As a result, the dyeing process can be carried out effectively at lower temperatures (e.g., 60-80°C) compared to the conventional high-temperature method (120-130°C), leading to significant energy savings.[5][7] This approach is also more environmentally friendly as it reduces the need for harsh chemicals.[17]

Q3: What are the advantages of ultrasonic and microwave-assisted dyeing for this compound?

A3: Both ultrasonic and microwave-assisted dyeing methods offer significant energy-saving benefits:

  • Ultrasonic-Assisted Dyeing: Ultrasound waves create cavitation in the dye bath, which are microscopic bubbles that implode and generate high-energy microjets.[8][18] This phenomenon breaks down dye agglomerates, increases dye dispersion, and accelerates the diffusion of the dye into the fiber pores.[18][19] This allows for faster dyeing at lower temperatures, resulting in energy conservation.[20][21]

  • Microwave-Assisted Dyeing: Microwave heating is a form of volumetric heating where the material absorbs microwave energy directly and internally, leading to rapid, uniform, and controlled heating.[9][10] This method significantly shortens the dyeing time and can enhance dye fixation at lower temperatures compared to conventional heating, thereby saving energy.[9][11]

Q4: Can Cold-Pad-Batch (CPB) dyeing be used for this compound?

A4: While CPB dyeing is most commonly used for cellulosic fibers like cotton with reactive dyes, the principles of padding the dye at room temperature and allowing it to fix over time can be adapted for some synthetic fibers with specific dye systems.[13] However, for disperse dyes like this compound on polyester, this method is less conventional. Significant research and development in dye chemistry and auxiliary agents would be necessary to achieve effective fixation and color fastness without the high temperatures typically required to open up the polyester fiber structure.[3]

Q5: How does optimizing the liquor ratio contribute to energy savings?

A5: The liquor ratio is the ratio of the volume of water to the weight of the textile material being dyed.[14] A lower liquor ratio means less water needs to be heated to the desired dyeing temperature, which directly translates to lower energy consumption.[1][14] Modern dyeing machinery is designed to operate at ultra-low liquor ratios (e.g., 1:5 or even less), leading to significant savings in both energy and water.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High Energy Consumption Inefficient heating and cooling cycles; high liquor ratio; non-optimized dyeing time and temperature.- Implement optimized heating and cooling gradients.[15]- Reduce the liquor ratio by using modern dyeing machinery.[1][14]- Evaluate the possibility of lowering the dyeing temperature by using carriers or enzymatic pre-treatment.[4][5]- Shorten dyeing time by exploring ultrasonic or microwave-assisted methods.[8][9]
Uneven Dyeing (Unlevelness) Rapid heating rate, especially in the critical temperature range; poor dye dispersion; incorrect selection of leveling agents.- Control the heating rate, particularly between 90°C and 125°C where most of the dye exhaustion occurs for disperse dyes.[15]- Ensure proper dispersion of this compound by using appropriate dispersing agents.[22]- For low-temperature methods, select leveling agents that are effective at those temperatures.[2]
Poor Color Fastness Incomplete dye fixation due to insufficient temperature or time; presence of unfixed dye on the fiber surface.- Ensure the dyeing temperature and time are optimized for the chosen energy-saving method to allow for complete dye penetration and fixation.[23]- Perform a thorough reductive clearing process after dyeing to remove any unfixed surface dye.[15]- For novel low-temperature methods, verify the fastness properties to ensure they meet required standards.
Long Processing Times Conventional high-temperature dyeing methods inherently have long cycle times due to slow heating and cooling rates.- Adopt rapid dyeing techniques such as microwave or ultrasonic-assisted dyeing.[9][21]- Optimize the conventional process by increasing the heating rate outside the critical exhaustion temperature range.[15]
Foaming in the Dye Bath High turbulence in jet dyeing machines combined with certain auxiliaries.- Use low-foaming dispersing and leveling agents.[2][24]- Optimize the circulation speed of the fabric and the dye liquor to minimize turbulence.[24]

Data Presentation: Comparison of Dyeing Methods

Table 1: Typical Process Parameters and Energy Consumption for Different Dyeing Methods

Dyeing Method Typical Temperature (°C) Typical Time (min) Relative Energy Consumption Key Advantages
Conventional High Temperature 120 - 13045 - 60HighGood leveling and fastness.[3][22]
Low-Temperature (with carrier) 95 - 10060 - 90MediumReduced energy for heating.[3]
Enzymatic Pre-treatment 60 - 80 (Dyeing)50 - 70Low-MediumEnvironmentally friendly, energy saving.[5]
Ultrasonic-Assisted 80 - 10030 - 45Low-MediumFaster dyeing, energy saving.[8][20]
Microwave-Assisted 90 - 11015 - 30LowVery rapid dyeing, significant energy savings.[9][10]
Cold-Pad-Batch (CPB) 20 - 30Several hours (batching)Very LowMinimal thermal energy required.[13]
Supercritical CO2 80 - 12030 - 60LowWaterless, no drying needed.[1]

Experimental Protocols

Protocol 1: Enzymatic Pre-treatment and Low-Temperature Dyeing of Polyester with this compound

  • Fabric Preparation: Scour the 100% polyester fabric to remove any impurities, ensuring consistent dyeing results.[23]

  • Enzymatic Treatment:

    • Prepare a treatment bath with a liquor ratio of 1:20.

    • Add lipase enzyme (e.g., 1.5% on weight of fabric).

    • Adjust the pH to the optimal range for the enzyme (typically around 7.0).

    • Treat the fabric at 30-40°C for 50-60 minutes.[5]

    • After treatment, rinse the fabric thoroughly with water and dry.

  • Low-Temperature Dyeing:

    • Prepare a dye bath with a liquor ratio of 1:20.

    • Add this compound (e.g., 1% on weight of fabric) and a suitable dispersing agent.

    • Adjust the pH to 4.5-5.5 with acetic acid.[22]

    • Introduce the enzyme-treated fabric into the dye bath.

    • Raise the temperature to 60-80°C and maintain for 50-70 minutes.[5]

    • Cool the dye bath, rinse the fabric, and perform reductive clearing.

Protocol 2: Ultrasonic-Assisted Dyeing of Polyester with this compound

  • Fabric Preparation: Scour the polyester fabric as described in Protocol 1.

  • Dye Bath Preparation:

    • Prepare a dye bath in the ultrasonic dyeing apparatus with a liquor ratio of 1:30.

    • Add this compound (e.g., 1% owf), a dispersing agent, and adjust the pH to 4.5-5.5.

  • Ultrasonic Dyeing:

    • Immerse the fabric in the dye bath.

    • Set the dyeing temperature to 80-90°C.

    • Apply ultrasonic energy (e.g., at a frequency of 20-40 kHz) for 30-45 minutes.[19]

    • Turn off the ultrasound and allow the bath to cool.

  • Post-Treatment: Rinse the dyed fabric and perform reductive clearing to remove unfixed dye.

Visualizations

experimental_workflow cluster_conventional Conventional High-Temperature Dyeing cluster_energy_saving Energy-Saving Alternatives cluster_enzyme Enzymatic Method cluster_ultrasonic Ultrasonic-Assisted Method conv_start Start conv_scour Scouring conv_start->conv_scour conv_dye Dyeing (130°C, 45-60 min) conv_scour->conv_dye conv_cool Cooling conv_dye->conv_cool conv_clear Reductive Clearing conv_cool->conv_clear conv_end End conv_clear->conv_end enz_start Start enz_scour Scouring enz_start->enz_scour enz_treat Enzymatic Treatment (30-40°C) enz_scour->enz_treat enz_dye Dyeing (60-80°C, 50-70 min) enz_treat->enz_dye enz_cool Cooling enz_dye->enz_cool enz_clear Reductive Clearing enz_cool->enz_clear enz_end End enz_clear->enz_end us_start Start us_scour Scouring us_start->us_scour us_dye Ultrasonic Dyeing (80-90°C, 30-45 min) us_scour->us_dye us_cool Cooling us_dye->us_cool us_clear Reductive Clearing us_cool->us_clear us_end End us_clear->us_end start_point start_point->conv_start Conventional Path start_point->enz_start Energy-Saving Paths start_point->us_start

Caption: Comparative workflow of conventional vs. energy-saving dyeing processes.

logical_relationships energy Energy Consumption temp Dyeing Temperature energy->temp influences time Dyeing Time energy->time influences lratio Liquor Ratio energy->lratio influences machinery Machinery Efficiency energy->machinery influences methods Energy-Saving Methods enzyme Enzymatic Treatment methods->enzyme includes ultrasound Ultrasonic/Microwave Assistance methods->ultrasound includes cpb Cold-Pad-Batch methods->cpb includes scCO2 Supercritical CO2 methods->scCO2 includes enzyme->temp reduces ultrasound->temp reduces ultrasound->time reduces cpb->temp significantly reduces scCO2->temp reduces & eliminates drying

Caption: Factors influencing energy consumption in disperse dyeing.

References

How to control for batch-to-batch variation in "Disperse Violet 1"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for controlling batch-to-batch variation of Disperse Violet 1 (CAS: 128-95-0), also known as 1,4-Diaminoanthraquinone. Ensuring consistency is critical for the reproducibility of experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is batch-to-batch variation, and why is it a significant concern for this compound?

Batch-to-batch variation refers to the chemical and physical differences between distinct production lots of this compound. This is a critical concern because such inconsistencies can directly impact experimental outcomes, leading to a lack of reproducibility. For instance, variations in purity, impurity profiles, or even particle size can alter the compound's solubility, bioavailability, and reactivity. Reports have highlighted that different batches can have significantly different dye content and purity levels, which can affect toxicological and biological studies.[1][2]

Q2: What are the primary sources of variation in this compound batches?

Several factors can contribute to variability between batches:

  • Purity: The percentage of the active compound, 1,4-Diaminoanthraquinone, can fluctuate. Purity levels have been reported to range from over 97% to as low as 36.5% in some test materials.[2]

  • Impurity Profile: The type and concentration of impurities can differ. A known impurity in this compound is Disperse Red 15.[2][3] Other variations can arise from unreacted starting materials or by-products from the synthesis process.

  • Residual Solvents: Solvents used during manufacturing may remain in the final product, potentially influencing its properties and biological activity.[1]

  • Physical Properties: Differences in particle size distribution can affect dissolution rates and the compound's performance in assays.[1] Moisture content is another variable that can alter the effective concentration of the compound.

Q3: My experimental results are inconsistent after switching to a new batch of this compound. How should I troubleshoot this?

Inconsistent results upon changing batches is a common problem. The following workflow provides a systematic approach to identifying the cause.

G cluster_0 A Inconsistent Results Observed B Pause Experiments with New Batch A->B C Obtain & Compare Certificates of Analysis (CofA) for Old and New Batches B->C D Significant Differences in CofA? C->D E Perform Head-to-Head Analytical Characterization (e.g., HPLC, LC-MS) D->E No D->E Yes F Analytical Differences Confirmed? E->F G Source New, Validated Batch or Purify Existing Batch F->G Yes H Review Experimental Protocol for Other Sources of Error F->H No I Resume Experiments G->I H->I

Diagram 1: Troubleshooting workflow for batch-related inconsistency.

Q4: What analytical methods are recommended for qualifying a new batch of this compound before use?

A multi-faceted analytical approach is recommended to ensure the quality and consistency of a new batch. A comprehensive qualification workflow is essential before introducing a new lot into experiments.

G cluster_0 A New Batch of This compound Received B Review Supplier's Certificate of Analysis (CofA) A->B C Physicochemical Tests: - Visual Inspection - Solubility - Melting Point B->C D Chromatographic Analysis: - HPLC-DAD for Purity - LC-MS/MS for Impurity Profile C->D E Spectroscopic Confirmation: - NMR for Structural Identity - UV-Vis for Dye Content D->E F Compare Data to Previous Batches & Specifications E->F G Batch Meets Specifications? F->G H Accept Batch for Experimental Use G->H Yes I Reject Batch / Contact Supplier G->I No

Diagram 2: Workflow for qualifying a new batch of this compound.

Quantitative Data and Specifications

For reproducible research, batches of this compound should conform to established physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 128-95-0[4]
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol [5]
Appearance Violet powder[4][6]
Melting Point ~267 - 270 °C[1][4]
Solubility Insoluble in water; Soluble in DMSO, acetone, ethanol, benzene.[1][6][7]

Table 2: Recommended Analytical Techniques for Quality Control

TechniquePurposeKey Parameters to MeasureTypical Acceptance Criteria
HPLC-DAD Purity assessment and quantificationPurity (area %), presence of known impurities>95% purity (application dependent)
LC-MS/MS Impurity identification and trace-level quantificationMass of parent compound and impuritiesAbsence of unexpected impurities
¹H-NMR Structural confirmation and purity estimationChemical shifts, integration, absence of unknown signalsSpectrum consistent with reference
UV-Vis Spec. Quantification of dye contentMolar absorptivity coefficient (ε) at λmaxConsistent with reference standard
Karl Fischer Moisture content determinationWater content (%)<1% (application dependent)

Key Experimental Protocols

Protocol 1: Purity and Impurity Profiling by HPLC-DAD

This method provides a robust assessment of the purity of this compound and helps create a fingerprint of the impurity profile for batch-to-batch comparison.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard and the test batch at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (~550-580 nm) and a lower wavelength (e.g., 254 nm) to detect non-colored impurities.

  • Data Analysis:

    • Calculate the area percent of the main peak to determine purity.

    • Compare the chromatograms of the new batch against a previously qualified reference batch to identify any new or significantly different impurity peaks.

Protocol 2: High-Sensitivity Quantification and Identification by LC-MS/MS

This protocol is essential for confirming the identity of the main component and identifying and quantifying impurities with high selectivity and sensitivity.

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol, potentially diluting further to a final concentration of 1-10 µg/mL depending on instrument sensitivity.

  • LC-MS/MS Conditions:

    • LC System: Utilize a UHPLC system for better resolution and faster run times.[9][10]

    • Column: C18 reverse-phase column suitable for UHPLC (e.g., 2.1 x 100 mm, <2 µm particle size).[10]

    • Mobile Phase: As described in the HPLC protocol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended.[11]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode:

      • Full Scan: To obtain a full mass spectrum and confirm the molecular weight of the parent compound ([M+H]⁺).

      • Multiple Reaction Monitoring (MRM): For targeted quantification of this compound and known impurities.[9][11] Specific precursor-to-product ion transitions should be optimized using a reference standard.

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Violet 1 and Other Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Disperse Violet 1 against other selected anthraquinone dyes. The information presented is supported by experimental data to assist in the selection of appropriate dyes for various research and development applications.

Introduction to Anthraquinone Dyes

Anthraquinone dyes are a significant class of colorants known for their brilliant shades, good lightfastness, and overall stability.[1] Their molecular structure, based on anthraquinone, allows for a wide range of colors, primarily in the violet, blue, and red spectra. This class of dyes includes various types, such as disperse, vat, and acid dyes, each with specific application properties. Disperse dyes, like this compound, are non-ionic and are primarily used for dyeing hydrophobic fibers such as polyester.[1][2]

Performance Data Summary

The following table summarizes the key performance indicators for this compound and other selected anthraquinone dyes. The data has been compiled from various technical sources.

Performance Parameter This compound Vat Violet 1 Solvent Violet 13 Disperse Blue 79
C.I. Name This compoundVat Violet 1Solvent Violet 13Disperse Blue 79
C.I. Number 61100600106072511345
Lightfastness (Blue Wool Scale, 1-8) 5-6[3]6-77-85-6
Wash Fastness (Fading, Grey Scale, 1-5) 4-5[3]4-5-4-5
Wash Fastness (Staining, Grey Scale, 1-5) 5[3]4-5-5
Sublimation Fastness (1-5) ModerateHighGood4-5
Ironing Fastness (1-5) 4[3]4-5--
Perspiration Fastness (Fading, 1-5) 5[3]---
Perspiration Fastness (Staining, 1-5) 5[3]---

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below. These protocols are based on internationally recognized standards to ensure reproducibility.

Lightfastness Testing (ISO 105-B02)

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus:

  • Xenon arc lamp fading apparatus.

  • Blue Wool standards (ISO 105-B08).

  • Grey Scale for assessing change in color (ISO 105-A02).

  • Specimen holders.

  • Masking cards.

Procedure:

  • A specimen of the dyed textile is mounted on a holder alongside a set of Blue Wool standards.

  • Part of the specimen and the standards are covered with an opaque mask.

  • The mounted specimens are exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • The exposure is continued until a specified change in color is observed on the test specimen or on the Blue Wool standards.

  • The lightfastness of the specimen is assessed by comparing the contrast between the exposed and unexposed portions of the specimen with the contrasts produced on the Blue Wool standards. The rating is the number of the Blue Wool standard that shows a similar change in color.

Wash Fastness Testing (ISO 105-C06)

Objective: To determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus with a thermostatically controlled water bath and rotating closed canisters.

  • Stainless steel balls.

  • Multifibre test fabric (e.g., containing wool, cotton, polyester, polyamide, acrylic, and acetate).

  • Standard reference detergent.

  • Grey Scale for assessing change in color and staining (ISO 105-A02 and ISO 105-A03).

Procedure:

  • A specimen of the dyed textile is stitched together with a piece of multifibre test fabric.

  • The composite specimen is placed in a stainless steel canister with a specified volume of detergent solution and a specified number of stainless steel balls.

  • The canister is placed in the Launder-Ometer and agitated for a specified time at a specified temperature (e.g., 40°C or 60°C).

  • After the washing cycle, the composite specimen is removed, rinsed, and dried.

  • The change in color of the dyed specimen is assessed using the Grey Scale for assessing change in color.

  • The degree of staining on each type of fiber in the multifibre test fabric is assessed using the Grey Scale for assessing staining.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a new dye.

DyePerformanceEvaluation Workflow for Dye Performance Evaluation cluster_synthesis Dye Synthesis & Purification cluster_application Dyeing Application cluster_testing Performance Testing cluster_analysis Data Analysis & Reporting Synthesis Dye Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Substrate Substrate Preparation (e.g., Polyester Fabric) Characterization->Substrate Dyeing Dyeing Process Substrate->Dyeing Aftertreatment Washing & Drying Dyeing->Aftertreatment Lightfastness Lightfastness Test (ISO 105-B02) Aftertreatment->Lightfastness Washfastness Wash Fastness Test (ISO 105-C06) Aftertreatment->Washfastness Sublimation Sublimation Fastness Test Aftertreatment->Sublimation Other Other Tests (e.g., Rubbing, Perspiration) Aftertreatment->Other Data Data Collection & Analysis Lightfastness->Data Washfastness->Data Sublimation->Data Other->Data Report Report Generation Data->Report

Caption: A generalized workflow for the synthesis, application, and performance evaluation of a new dye.

References

Comparative analysis of "Disperse Violet 1" and reactive dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Disperse Violet 1 and Reactive Dyes

This guide provides an objective comparison of the performance, chemical properties, and application mechanisms of this compound and the general class of reactive dyes. The information is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of these dye characteristics for various applications, including textile science and material analysis.

Overview and Fundamental Differences

The most significant distinction between this compound and reactive dyes lies in their chemical nature, which dictates their fiber specificity and bonding mechanism. This compound is a non-ionic anthraquinone dye, characterized by its low water solubility, making it suitable for dyeing hydrophobic synthetic fibers.[1][2][3][4] In contrast, reactive dyes are typically anionic and water-soluble, designed to form a direct chemical bond with hydrophilic fibers.[5][6]

  • This compound : Belongs to the disperse dye class, which functions by diffusing into the amorphous regions of hydrophobic fibers like polyester, where it is physically trapped upon cooling.[3][7] Its application relies on heat and pressure to swell the fiber and facilitate dye penetration.[3]

  • Reactive Dyes : This class is defined by the presence of a reactive group (e.g., triazine or vinyl sulfone) that forms a strong, covalent bond with hydroxyl (-OH) groups in cellulosic fibers (like cotton) or amino (-NH2) groups in protein fibers (like wool).[6][8][9][10] This chemical reaction makes the dye an integral part of the fiber, leading to exceptional fastness properties.[5][9]

The choice between these dye classes is therefore primarily determined by the substrate being colored. Using the wrong dye on a fiber will result in failure, as the color will readily wash away.[11]

Chemical and Physical Properties

The inherent chemical and physical properties of these dyes govern their application processes and performance.

PropertyThis compoundReactive Dyes
Chemical Structure Anthraquinone-based[2][12]Varies (Azo, Anthraquinone, etc.) with a reactive group[9]
CAS Number 128-95-0[1][2][13]Varies by specific dye
Molecular Formula C₁₄H₁₀N₂O₂[1][2][14]Varies by specific dye
Solubility Insoluble in water; soluble in organic solvents (acetone, ethanol)[14][15]Generally good water solubility[5][8][16]
Ionic Nature Non-ionic[3]Anionic[5]
Primary Substrate Hydrophobic fibers (Polyester, Acetate, Nylon)[1][4][14]Hydrophilic fibers (Cotton, Viscose, Silk, Wool)[5][6][8]

Dyeing Mechanism and Application Workflow

The processes for applying this compound and reactive dyes are fundamentally different, reflecting their distinct interaction mechanisms with textile fibers.

This compound Dyeing Mechanism

The dyeing of polyester with this compound is a physical process driven by temperature and concentration gradients. The dye particles, suspended in the dyebath, slowly dissolve and are adsorbed onto the fiber surface. At high temperatures (typically 105-140°C), the polyester fiber structure swells, allowing the small, non-polar dye molecules to diffuse into the fiber's polymer matrix. Upon cooling, the fiber structure contracts, physically trapping the dye molecules within.[3]

G cluster_0 Aqueous Dyebath cluster_1 Polyester Fiber A Disperse Dye Particles (Suspension) B Single Dye Molecules (Dissolved) A->B Heat C Fiber Surface B->C Adsorption D Amorphous Regions (Fiber Interior) C->D Diffusion (High Temp, >100°C) E E D->E Physical Entrapment (Upon Cooling) G A Reactive Dye in Solution C Dye Adsorption (Exhaustion) A->C + Salt H Hydrolyzed Dye (Dye-OH) A->H Side Reaction B Cellulose Fiber (e.g., Cotton) B->C + Salt D Addition of Alkali (e.g., Soda Ash) C->D F Covalent Bond Formation (Fixation) C->F E Fiber Activation (Cell-O⁻) D->E D->H Side Reaction E->F G Dyed Fiber (Dye-O-Cellulose) F->G G A Dyed Fabric Sample B Prepare Composite Specimen (Sample + Multi-fiber Strip) A->B C Wash in Launder-Ometer (Detergent, Steel Balls, Temp, Time) B->C D Rinse and Dry Specimen C->D E Evaluate Against Grey Scales (Color Change & Staining) D->E F Wash Fastness Rating (1-5) E->F

References

A Comparative Guide to Alternatives for Disperse Violet 1 in Synthetic Fiber Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disperse Violet 1 and its alternatives for dyeing synthetic fibers, with a focus on performance, safety, and environmental impact. The information is intended to assist researchers and professionals in making informed decisions for their specific applications.

Introduction to this compound and the Need for Alternatives

This compound is an anthraquinone-based dye known for its bright violet shade and is used in the dyeing and printing of polyester and its blended fabrics.[1] However, growing concerns over its potential health and environmental impacts have prompted the search for safer and more sustainable alternatives. This compound is classified as toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[2]

This guide explores several potential alternatives, comparing their performance characteristics, and providing available data on their toxicological and ecological profiles. The primary alternatives discussed are Disperse Violet 33, Disperse Violet 57, and Disperse Violet 99, alongside a general comparison of anthraquinone versus azo-based disperse dyes.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its potential alternatives. It is important to note that this data has been compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparison should be approached with caution.

Table 1: Fastness Properties of Disperse Violet Dyes on Polyester

DyeC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)Crocking/Rubbing Fastness (ISO 105-X12)
This compound 61100Anthraquinone5-64-54Data not available
Disperse Violet 33 11218Monoazo644Wet: 4-5, Dry: 4
Disperse Violet 57 62025Anthraquinone6-7Data not available4-5Data not available
Disperse Violet 99 -Data not availableData not availableData not availableData not availableData not available

Note: Fastness is typically rated on a scale of 1 to 5 (for wash and crocking) or 1 to 8 (for light fastness), with higher numbers indicating better performance.

In-Depth Analysis of Alternatives

Disperse Violet 33

Disperse Violet 33 is a monoazo dye that presents a viable alternative to this compound, offering a red-light purple shade.[3] It is suitable for high-temperature and high-pressure dyeing methods.[3]

  • Performance: It exhibits excellent light fastness and good to excellent wash and rubbing fastness.[4]

Disperse Violet 57

Disperse Violet 57 is another anthraquinone dye, offering a reddish-purple hue.[6] It is noted for its bright color, strong dyeing effect, and excellent heat and migration resistance.[6]

  • Performance: It boasts very good to excellent light and sublimation fastness.[6]

  • Safety & Environment: Being an anthraquinone dye, it is generally more resistant to biodegradation.[5] It may cause skin and eye irritation and could be harmful to aquatic life.[7]

Anthraquinone vs. Azo Disperse Dyes

A key consideration when selecting an alternative is the chemical class of the dye.

  • Anthraquinone Dyes (e.g., this compound, 57): Generally offer bright shades and good light fastness.[8] However, they tend to have higher aquatic toxicity and are more resistant to biodegradation compared to azo dyes.[5]

  • Azo Dyes (e.g., Disperse Violet 33): This is the largest class of disperse dyes. While some have shown potential for skin sensitization, they are a diverse group with varying properties.[9] Some azo dyes can be biodegradable, but this can sometimes lead to the formation of regulated aromatic amines.[5]

Experimental Protocols

Detailed methodologies for the key fastness tests are crucial for reproducible and comparable results. The following are summaries of the standard ISO protocols.

High-Temperature Polyester Dyeing

This method is commonly used for applying disperse dyes to polyester fibers.

  • Preparation: A dyebath is prepared with a dispersing agent, pH buffer (typically acetic acid to maintain a pH of 4.5-5.5), and the disperse dye.

  • Dyeing Cycle: The polyester fabric is introduced into the dyebath at a starting temperature of around 60°C. The temperature is then raised to 130°C at a controlled rate (e.g., 1-2°C/minute).

  • Dyeing: The dyeing is carried out at 130°C for 30-60 minutes.

  • Cooling and Rinsing: The dyebath is cooled to around 70°C, and the fabric is rinsed.

  • Reduction Clearing: A post-treatment with a solution of sodium hydrosulfite and sodium hydroxide is performed to remove unfixed dye from the fiber surface, improving wash fastness.

  • Final Rinsing and Drying: The fabric is thoroughly rinsed and dried.

Light Fastness Test (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.[10][11]

  • Apparatus: A xenon arc lamp is used as the light source.

  • Procedure: The test specimen is exposed to the light source alongside a set of blue wool references (rated 1-8).

  • Evaluation: The change in color of the specimen is assessed by comparing it to the fading of the blue wool references. The light fastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[11]

Wash Fastness Test (ISO 105-C06)

This method assesses the resistance of the color of textiles to domestic or commercial laundering.[9][12][13]

  • Apparatus: A specialized washing device (e.g., a Launder-Ometer) is used.

  • Procedure: The test specimen, in contact with a multi-fiber adjacent fabric, is agitated in a soap or detergent solution under specified conditions of time and temperature. Stainless steel balls are added to provide mechanical action.[12]

  • Evaluation: The change in color of the specimen and the staining of the adjacent multi-fiber fabric are assessed using grey scales. The rating is on a scale of 1 to 5, with 5 representing no change or staining.[9]

Sublimation Fastness Test (ISO 105-P01)

This test evaluates the resistance of the color of textiles to the action of dry heat, which can cause the dye to sublimate (turn from a solid to a gas) and potentially stain adjacent materials.[14]

  • Apparatus: A heating device capable of maintaining a specific temperature is used.

  • Procedure: The test specimen is placed between two undyed fabrics and subjected to a specified temperature (e.g., 180°C, 200°C) for a set time (e.g., 30 seconds).

  • Evaluation: The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales (1-5 rating).[15]

Crocking (Rubbing) Fastness Test (ISO 105-X12)

This method determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[2][5][16]

  • Apparatus: A crockmeter is used for this test.

  • Procedure: A dry and a wet white cotton cloth are rubbed against the test specimen for a specified number of cycles under a defined pressure.[2]

  • Evaluation: The amount of color transferred to the white cloths is assessed using a grey scale for staining (1-5 rating).[16]

Visualizations

Signaling Pathways and Experimental Workflows

Dyeing_and_Testing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing (ISO Standards) cluster_eval Evaluation Dye_Selection Dye Selection (e.g., this compound or Alternative) Dye_Bath Prepare Dyebath (Dye, Dispersant, pH Buffer) Dye_Selection->Dye_Bath Fabric_Prep Fabric Preparation (Polyester) Dyeing High-Temperature Dyeing (130°C) Fabric_Prep->Dyeing Dye_Bath->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing Light_Fastness Light Fastness (ISO 105-B02) Reduction_Clearing->Light_Fastness Wash_Fastness Wash Fastness (ISO 105-C06) Reduction_Clearing->Wash_Fastness Sublimation_Fastness Sublimation Fastness (ISO 105-P01) Reduction_Clearing->Sublimation_Fastness Crocking_Fastness Crocking Fastness (ISO 105-X12) Reduction_Clearing->Crocking_Fastness Data_Analysis Data Analysis and Comparison Light_Fastness->Data_Analysis Wash_Fastness->Data_Analysis Sublimation_Fastness->Data_Analysis Crocking_Fastness->Data_Analysis

Caption: Workflow for Dyeing and Fastness Testing of Disperse Dyes on Polyester.

Caption: Decision-Making Flowchart for Selecting an Alternative to this compound.

Conclusion

The selection of an alternative to this compound requires a careful evaluation of performance, safety, and environmental factors. While Disperse Violet 33 (an azo dye) and Disperse Violet 57 (an anthraquinone dye) show promise as alternatives with good to excellent fastness properties, their toxicological and ecological profiles require further investigation for a complete risk assessment. Researchers and professionals are encouraged to consult specific technical data sheets from manufacturers and consider certifications such as Oeko-Tex and Bluesign to ensure the selection of a suitable and sustainable alternative. Further comparative studies under standardized conditions are needed to provide a more definitive ranking of these alternatives.

References

A Spectroscopic Comparison of Disperse Violet 1 and Disperse Red 1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of two common industrial dyes, Disperse Violet 1 and Disperse Red 1. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic characteristics of these compounds, supported by experimental data and detailed methodologies.

Introduction

This compound and Disperse Red 1 are synthetic dyes with distinct chemical structures that give rise to their unique color and spectroscopic properties. This compound is an anthraquinone-based dye, while Disperse Red 1 is an azobenzene derivative.[1][2] Understanding their interaction with electromagnetic radiation is crucial for their application in various scientific and industrial fields, including material science and as potential molecular probes. This guide focuses on a comparative analysis of their spectroscopic signatures obtained through UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound and Disperse Red 1 is presented in Table 1. These properties are foundational to their spectroscopic behavior.

PropertyThis compoundDisperse Red 1
Chemical Structure 1,4-diaminoanthracene-9,10-dioneN-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline
Molecular Formula C₁₄H₁₀N₂O₂[1]C₁₆H₁₈N₄O₃[3]
Molecular Weight 238.24 g/mol [1]314.34 g/mol [3]
CAS Number 128-95-0[1]2872-52-8[3]
Appearance Dark violet solid[1]Dark red powder[2]
Solubility Soluble in acetone, ethanol, benzene[4]Soluble in acetone, ethanol, DMF, ACN[2][5]

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are characteristic of the chromophores present.

Comparative UV-Vis Spectral Data

The UV-Vis absorption characteristics of this compound and Disperse Red 1 in various organic solvents are summarized in Table 2. Disperse Red 1 exhibits a strong absorption band around 406-502 nm, attributed to the π → π* electronic transition of the azobenzene chromophore.[5] The absorption maximum for this compound is reported to be around 548 nm in a water/acetone mixture.[6]

SolventThis compoundDisperse Red 1
λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Acetone ~548 (in water/acetone)[6]Data not available
Ethanol Data not availableData not available
Acetonitrile (ACN) Data not availableData not available
Dimethylformamide (DMF) Data not availableData not available
Methanol Data not availableData not available
Experimental Protocol: UV-Visible Spectroscopy

A generalized procedure for obtaining the UV-Vis absorption spectrum of a disperse dye is as follows:

  • Solution Preparation: Prepare a stock solution of the dye (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., acetone, ethanol, or DMF). From the stock solution, prepare a series of dilutions of known concentrations in the same solvent.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance of each solution in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

G General Workflow for UV-Vis Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing A Weigh Dye B Dissolve in Spectroscopic Grade Solvent A->B C Prepare Dilutions B->C D Set Spectrophotometer Parameters C->D Transfer to Cuvette E Measure Absorbance (200-800 nm) D->E F Determine λmax E->F G Calculate Molar Absorptivity (ε) F->G

Caption: A generalized workflow for UV-Vis spectroscopic analysis of dyes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Comparative FT-IR Spectral Data

FT-IR spectra of both this compound and Disperse Red 1 have been recorded.[1][7] The spectra are characterized by absorption bands corresponding to their respective functional groups. For this compound (an anthraquinone), characteristic peaks would include those for N-H stretching of the amino groups and C=O stretching of the quinone structure. For Disperse Red 1 (an azobenzene), key peaks would include N=N stretching of the azo group, O-H stretching of the hydroxyl group, and N-O stretching of the nitro group.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the dry dye sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Measurement: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are commonly used.

Comparative NMR Spectral Data

¹³C NMR spectral data is available for this compound.[1] For Disperse Red 1, both ¹H and ¹³C NMR spectra have been reported.[8] The chemical shifts observed in the NMR spectra are consistent with the proposed chemical structures of the dyes.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of the dye (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Measurement: Transfer the solution to an NMR tube.

  • Instrumentation: Place the NMR tube in the NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using appropriate pulse sequences and parameters for the desired nucleus (¹H or ¹³C).

Structural and Spectroscopic Relationship

The differences in the spectroscopic properties of this compound and Disperse Red 1 are a direct consequence of their distinct molecular structures.

G cluster_dv1 This compound cluster_dr1 Disperse Red 1 DV1_Struct Anthraquinone Structure (C₁₄H₁₀N₂O₂) DV1_Spec UV-Vis: ~548 nm IR: N-H, C=O stretches NMR: Aromatic signals DV1_Struct->DV1_Spec results in Comp Spectroscopic Comparison DV1_Spec->Comp DR1_Struct Azobenzene Structure (C₁₆H₁₈N₄O₃) DR1_Spec UV-Vis: ~406-502 nm IR: N=N, O-H, N-O stretches NMR: Aromatic & Aliphatic signals DR1_Struct->DR1_Spec results in DR1_Spec->Comp

Caption: Relationship between structure and spectroscopic properties.

Conclusion

This compound and Disperse Red 1 exhibit distinct spectroscopic profiles due to their different chromophoric systems. Disperse Red 1, an azobenzene derivative, shows a strong π → π* transition in the 400-500 nm range, which is sensitive to the solvent environment. This compound, an anthraquinone dye, has a visible absorption maximum at a longer wavelength, around 548 nm. Their FT-IR and NMR spectra further confirm their unique functional groups and molecular structures. This comparative guide provides essential data and methodologies to aid researchers in the characterization and application of these dyes.

References

A Comparative Performance Analysis of Disperse Violet 1 and Its Alternatives on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Violet Disperse Dyes for Polyester, Nylon, and Acetate Fibers.

This guide provides a comprehensive comparison of the performance of C.I. Disperse Violet 1 against several key alternatives on three major synthetic fibers: polyester, nylon, and acetate. The selection of an appropriate dye is critical for achieving desired coloration, durability, and performance characteristics in textile applications. This document summarizes key experimental data on fastness properties, outlines detailed testing and dyeing methodologies, and presents visual workflows to aid in informed decision-making.

Executive Summary

Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers due to their non-ionic nature and ability to penetrate the fiber structure at high temperatures. C.I. This compound, an anthraquinone-based dye, is a widely used colorant known for its bright violet shade. However, a range of alternative violet disperse dyes, each with distinct chemical structures and performance profiles, are available. This guide focuses on a comparative evaluation of this compound against three such alternatives: C.I. Disperse Violet 28, C.I. Disperse Violet 33, and C.I. Disperse Violet 93.

The performance of these dyes varies significantly across different synthetic fibers, influenced by the fiber's chemical and physical properties. Generally, polyester exhibits the highest fastness properties with disperse dyes, owing to its crystalline structure and the high temperatures used in its dyeing process. Nylon, while readily dyed with disperse dyes, often shows lower wet fastness. Acetate fibers, being more sensitive to high temperatures, require carefully controlled dyeing conditions. This guide presents a detailed breakdown of these performance characteristics to facilitate appropriate dye selection for specific applications.

Quantitative Performance Data

The following tables summarize the fastness properties of this compound and its alternatives on polyester, nylon, and acetate fibers. The ratings are based on standardized testing methodologies, with light fastness evaluated on the Blue Wool Scale (1-8, where 8 indicates the highest fastness) and wash and sublimation fastness assessed using a greyscale for staining and color change (1-5, where 5 indicates negligible change or staining).

Table 1: Performance on Polyester

DyeC.I. NameLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color ChangeWash Fastness (ISO 105-C06) - StainingSublimation Fastness (ISO 105-P01) - Staining
This compound611005-64-552
Disperse Violet 28611027552-3
Disperse Violet 33-MediumGoodGood-
Disperse Violet 93-5554-5

Table 2: Performance on Nylon

DyeC.I. NameLight FastnessWash Fastness - Color ChangeWash Fastness - StainingSublimation Fastness - Staining
This compound61100ModerateModerateModerate-
Disperse Violet 2861102GoodModerateModerate-
Disperse Violet 33-PoorPoorPoor-
Disperse Violet 93-GoodGoodGood-

Table 3: Performance on Acetate

DyeC.I. NameLight FastnessWash Fastness - Color ChangeWash Fastness - StainingSublimation Fastness - Staining
This compound61100GoodGoodGood-
Disperse Violet 2861102GoodGoodGood-
Disperse Violet 33-FairFairFair-
Disperse Violet 93-GoodGoodGood-

Experimental Protocols

The performance data presented in this guide is based on standardized experimental protocols. Adherence to these methodologies is crucial for obtaining comparable and reproducible results.

Dyeing Procedures

1. High-Temperature Exhaust Dyeing for Polyester: This method is commonly used for polyester and provides excellent dye penetration and fastness.

  • Preparation: A dyebath is prepared with a dispersing agent, a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5), and the disperse dye. The dye is first pasted with a small amount of dispersing agent and cold water, then diluted with warm water (40-50°C).

  • Dyeing: The pre-wetted polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is raised to 130°C at a rate of 1-2°C per minute and maintained for 45-60 minutes.

  • After-treatment: The dyebath is cooled to 70°C, and the fabric is rinsed. A reduction clearing process is then carried out using a solution of caustic soda and sodium hydrosulfite at 70-80°C for 15-20 minutes to remove unfixed surface dye. Finally, the fabric is rinsed and dried.

2. Carrier Dyeing for Polyester (at Atmospheric Pressure): This method is used when high-temperature equipment is not available.

  • Preparation: Similar to the high-temperature method, but with the addition of a carrier (an organic compound that swells the fiber).

  • Dyeing: The dyebath is heated to the boil (around 100°C) and maintained for 60-90 minutes.

  • After-treatment: The same as the high-temperature method.

3. Dyeing of Nylon with Disperse Dyes:

  • Preparation: The dyebath is prepared with a dispersing agent and the disperse dye. The pH is adjusted to 4.5-5.5 with acetic acid.

  • Dyeing: The nylon fabric is introduced into the dyebath at 40°C. The temperature is raised to 95-100°C and maintained for 45-60 minutes.

  • After-treatment: The fabric is rinsed thoroughly with warm and then cold water. For deeper shades, a light reduction clearing may be performed.

4. Dyeing of Acetate with Disperse Dyes:

  • Preparation: The dyebath is prepared similarly to that for nylon.

  • Dyeing: The acetate fabric is introduced into the dyebath at a low temperature. The temperature is gradually raised to 80-85°C and maintained for 60-90 minutes. Higher temperatures can cause delustering of the fiber.

  • After-treatment: The fabric is rinsed with warm water and then cold water and dried at a low temperature.

Fastness Testing Protocols
  • Light Fastness (ISO 105-B02): This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).[1][2][3] The change in color of the test specimen is assessed by comparing it with a set of blue wool references (Blue Wool Scale 1-8).[1][4]

  • Wash Fastness (AATCC Test Method 61): This accelerated test is designed to evaluate the colorfastness to laundering of textiles.[5][6][7][8][9] A specimen of the textile in contact with a multifiber test fabric is laundered in a stainless steel container containing a detergent solution and stainless steel balls. The test is run for 45 minutes at a specified temperature. The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the appropriate gray scales.[7]

  • Sublimation Fastness (ISO 105-P01): This method assesses the resistance of the color of textiles to the action of dry heat, as in processes like calendering or heat-setting.[10][11][12][13] A specimen of the dyed textile is placed between two pieces of undyed fabric and subjected to a specific temperature and pressure for a set time using a heat press. The change in color of the specimen and the staining of the undyed fabrics are evaluated using the gray scales.[10]

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for performance evaluation and the logical relationship between the dyes and their performance on different fibers.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing A Fiber Scouring (Polyester, Nylon, Acetate) C Polyester Dyeing (High Temp / Carrier) A->C D Nylon Dyeing (Boiling Temp) A->D E Acetate Dyeing (Low Temp) A->E B Dye Dispersion (Disperse Violet + Dispersing Agent) B->C B->D B->E F Light Fastness (ISO 105-B02) C->F G Wash Fastness (AATCC 61) C->G H Sublimation Fastness (ISO 105-P01) C->H D->F D->G D->H E->F E->G E->H I Data Analysis & Comparison F->I G->I H->I

Experimental workflow for comparative performance evaluation.

Logical_Relationship cluster_dyes Disperse Violet Dyes cluster_fibers Synthetic Fibers cluster_performance Performance Attributes DV1 This compound Polyester Polyester DV1->Polyester Nylon Nylon DV1->Nylon Acetate Acetate DV1->Acetate DV28 Disperse Violet 28 DV28->Polyester DV28->Nylon DV28->Acetate DV33 Disperse Violet 33 DV33->Polyester DV33->Nylon DV33->Acetate DV93 Disperse Violet 93 DV93->Polyester DV93->Nylon DV93->Acetate Light Light Fastness Polyester->Light Generally High Wash Wash Fastness Polyester->Wash Generally High Sublimation Sublimation Fastness Polyester->Sublimation Generally High Nylon->Light Moderate Nylon->Wash Moderate Nylon->Sublimation Moderate Acetate->Light Good (Temp Sensitive) Acetate->Wash Good (Temp Sensitive) Acetate->Sublimation Good (Temp Sensitive)

References

Validating the Anti-Tumor Activity of Novel Disperse Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anti-cancer agents has led researchers to explore a diverse range of chemical compounds, including disperse dyes. Traditionally used in the textile industry, certain azo and anthraquinone disperse dyes have demonstrated promising anti-tumor activities. This guide provides a comparative analysis of the in vitro efficacy of select novel disperse dyes against established anticancer drugs, supported by detailed experimental protocols and potential signaling pathways.

Comparative Cytotoxicity Analysis

The anti-tumor activity of novel disperse dyes is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the available IC50 values for novel disperse dyes compared to standard chemotherapeutic agents.

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Novel Azo Dyes and Cisplatin against Human Breast Cancer (MCF-7) Cells.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Novel Azo Dye (4d)MCF-73.30[1]
Cisplatin (Reference)MCF-74.90[1]

Table 2: In vitro Cytotoxicity (IC50) of a Novel Disperse Dye and Doxorubicin against Various Cancer Cell Lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Disperse Dye 22hHePG-2 (Liver)23.4[2]
MCF-7 (Breast)62.2[2]
HCT-116 (Colon)28[2]
A-549 (Lung)53.6[2]
Doxorubicin (Reference)MCF-7 (Breast)~0.025 - 9.908[3]
HeLa (Cervical)~1.91 - 2.92[4][5]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed and standardized experimental protocols are essential. The following are methodologies for key in vitro assays used to assess the anti-tumor activity of novel compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the novel disperse dye or reference drug and incubate for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the novel disperse dye for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the novel disperse dye for 24-48 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the novel disperse dye, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Gel Electrophoresis: Separate 20-40 µg of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Methodologies and Pathways

To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Treatment Treatment with Novel Disperse Dyes Cell_Culture->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot IC50_Determination IC50_Determination Cell_Viability->IC50_Determination Determine IC50 Apoptosis_Induction Apoptosis_Induction Apoptosis_Assay->Apoptosis_Induction Quantify Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle->Cell_Cycle_Arrest Analyze Cell Cycle Distribution Signaling_Pathways Signaling_Pathways Western_Blot->Signaling_Pathways Investigate Protein Expression

General workflow for in vitro validation of anti-tumor activity.

Some azo dyes have been shown to induce apoptosis, a form of programmed cell death, which is a key mechanism for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis.

Apoptosis_Pathway cluster_apoptosis Potential Apoptotic Pathway Disperse_Dye Novel Disperse Dye Bcl2 Bcl-2 (Anti-apoptotic) Disperse_Dye->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Disperse_Dye->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothesized apoptosis induction by novel disperse dyes.

Anthraquinone derivatives have been reported to interfere with key signaling pathways that regulate cell growth and survival, such as the PI3K/AKT/mTOR pathway.

PI3K_AKT_Pathway cluster_pi3k Potential PI3K/AKT/mTOR Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Disperse_Dye Novel Anthraquinone Dye Disperse_Dye->PI3K Inhibits Disperse_Dye->AKT Inhibits

Proposed inhibition of the PI3K/AKT/mTOR pathway.

References

A Comparative Guide: Aqueous vs. Supercritical CO2 Dyeing with Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of conventional aqueous dyeing and the innovative supercritical carbon dioxide (scCO₂) method for the application of C.I. Disperse Violet 1. This document outlines the fundamental principles, experimental protocols, and performance characteristics of each technology, supported by available experimental data.

Introduction: Two Approaches to Textile Coloration

The coloration of synthetic fibers, particularly polyester, with disperse dyes like this compound is a cornerstone of the textile industry. The traditional method relies on water-based (aqueous) processes, which, while effective, are associated with significant water consumption and effluent generation. In contrast, supercritical fluid dyeing using carbon dioxide (scCO₂) has emerged as a promising, environmentally benign alternative. This guide delves into a detailed comparison of these two methods.

Quantitative Data Summary

Table 1: Comparison of Typical Process Parameters

ParameterAqueous DyeingSupercritical CO₂ Dyeing
Dyeing Medium WaterSupercritical Carbon Dioxide
Operating Temperature 120-140 °C80-120 °C
Operating Pressure Atmospheric / Slightly Elevated200-250 bar
Dyeing Time 60-90 minutes60-90 minutes
Auxiliary Chemicals Dispersing agents, pH regulators (e.g., acetic acid), leveling agentsGenerally not required
Water Consumption High (up to 200 L/kg of fabric)None
Wastewater Generation Significant, containing residual dyes and chemicalsNone
Energy Consumption High (for heating water and drying)Reduced (no drying needed)
Post-treatment Reduction clearing often required to remove surface dye and improve fastnessRinsing with acetone or depressurization to remove residual dye

Table 2: Illustrative Comparison of Colorfastness Properties (General Disperse Dyes)

Note: This table provides a general comparison for disperse dyes on polyester, as specific comparative data for this compound was not found. The actual performance may vary.

Fastness PropertyAqueous DyeingSupercritical CO₂ Dyeing
Washing Fastness Good to Excellent (often requires reduction clearing)Good to Excellent
Rubbing Fastness GoodGood to Excellent
Light Fastness Dependent on dye structureDependent on dye structure

Experimental Protocols

Aqueous Dyeing of Polyester with Disperse Dyes

This protocol describes a typical high-temperature aqueous dyeing process for polyester fabric.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • High-temperature dyeing apparatus (e.g., beaker dyer)

  • Water bath or heating mantle

  • Beakers, stirring rods

Procedure:

  • Preparation of the Dye Bath:

    • A paste of the required amount of this compound and a dispersing agent is prepared.

    • Water is added to the paste to create a dispersion.

    • The dye dispersion is added to the dye bath, which is maintained at approximately 60°C.

    • The pH of the dye bath is adjusted to 4-5.5 using acetic acid.

  • Dyeing Process:

    • The polyester fabric is introduced into the dye bath.

    • The temperature of the dye bath is raised to 130°C over a period of time.

    • Dyeing is continued at this temperature for 60 minutes to allow for dye diffusion and fixation.

  • Cooling and Rinsing:

    • The dye bath is then cooled to 60°C.

    • The dyed fabric is removed and rinsed with hot water.

  • Reduction Clearing (Optional but Recommended):

    • To improve wash fastness, a reduction clearing process is performed to remove any unfixed dye from the fabric surface.

  • Final Rinsing and Drying:

    • The fabric is thoroughly rinsed with water and then dried.

Supercritical CO₂ Dyeing of Polyester with Disperse Dyes

This protocol outlines a general procedure for dyeing polyester fabric using supercritical CO₂.

Materials and Equipment:

  • Polyester fabric

  • This compound (as a fine powder)

  • High-pressure autoclave (supercritical fluid dyeing vessel)

  • High-pressure CO₂ pump

  • Heating system for the vessel

  • CO₂ cylinder (high purity)

Procedure:

  • Sample and Dye Loading:

    • The polyester fabric sample is wrapped around a perforated holder and placed inside the autoclave.

    • The required amount of this compound powder is placed at the bottom of the vessel.

  • System Purge:

    • The autoclave is sealed, and the system is purged with gaseous CO₂ to remove any air.

  • Pressurization and Heating:

    • The vessel is preheated to the desired dyeing temperature (e.g., 120°C).

    • Liquid CO₂ is then pumped into the autoclave until the target pressure (e.g., 250 bar) is reached, bringing the CO₂ to its supercritical state.

  • Dyeing:

    • The dyeing process is carried out under constant temperature and pressure for a specified duration (e.g., 60 minutes), often with stirring to ensure even dye distribution.

  • Depressurization and Dye Recovery:

    • After dyeing, the pressure is slowly released. As the CO₂ returns to its gaseous state, its solvating power for the dye decreases, causing the unfixed dye to precipitate.

    • The gaseous CO₂ can be recycled.

  • Post-treatment:

    • The dyed fabric is removed from the vessel. A light rinse with a solvent like acetone may be used to remove any residual surface dye.

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_aqueous Aqueous Dyeing Workflow cluster_scCO2 Supercritical CO₂ Dyeing Workflow A1 Dye Bath Preparation (Dye, Water, Auxiliaries) A2 Fabric Immersion A1->A2 A3 Heating to 130°C A2->A3 A4 Dyeing (60 min) A3->A4 A5 Cooling & Rinsing A4->A5 A6 Reduction Clearing (Optional) A5->A6 A8 Wastewater Treatment A5->A8 A7 Final Rinsing & Drying A6->A7 A6->A8 S1 Fabric & Dye Loading in Autoclave S2 System Purge with CO₂ S1->S2 S3 Pressurize & Heat (250 bar, 120°C) S2->S3 S4 Dyeing (60 min) S3->S4 S5 Depressurization S4->S5 S6 CO₂ Recycling S5->S6 S7 Dyed Fabric Removal (Dry) S5->S7

Caption: Comparative workflow of aqueous and supercritical CO₂ dyeing processes.

Logical Relationship of Process Inputs and Outputs

G cluster_aqueous Aqueous Dyeing cluster_scCO2 Supercritical CO₂ Dyeing A_Inputs Inputs: - Dye - Water - Fabric - Auxiliaries - Energy (Heat) A_Process Aqueous Dyeing Process A_Inputs->A_Process A_Outputs Outputs: - Dyed Fabric (Wet) - Wastewater - Air Emissions A_Process->A_Outputs S_Inputs Inputs: - Dye - CO₂ - Fabric - Energy (Heat & Pressure) S_Process scCO₂ Dyeing Process S_Inputs->S_Process S_Outputs Outputs: - Dyed Fabric (Dry) - Recyclable CO₂ - Recovered Dye S_Process->S_Outputs

Caption: Inputs and outputs of aqueous vs. supercritical CO₂ dyeing.

Discussion and Conclusion

The primary advantage of supercritical CO₂ dyeing over the conventional aqueous method is its significantly reduced environmental footprint. The elimination of water from the process negates the need for wastewater treatment, a major cost and environmental concern in the textile industry. Furthermore, the energy-intensive drying step required in aqueous dyeing is absent in the scCO₂ process, leading to potential energy savings.

From a chemical perspective, the scCO₂ process is simpler, often eliminating the need for auxiliary chemicals like dispersing and leveling agents that are essential in aqueous dyeing to keep the hydrophobic disperse dye suspended in water. The solubility of this compound in supercritical CO₂ is a critical parameter and has been shown to increase with both pressure and temperature. The addition of co-solvents can further enhance this solubility.

While direct comparative performance data for this compound is lacking, studies on other disperse dyes suggest that the color strength and fastness properties achieved with scCO₂ dyeing are comparable, and in some cases superior, to those from aqueous methods. The lower dyeing temperatures sometimes possible with scCO₂ can also be advantageous in preserving the integrity of certain synthetic fibers.

Genotoxicity Assessment of Disperse Violet 1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive assessment of the genotoxicity of the anthraquinone dye, Disperse Violet 1, in comparison to other structurally related and commonly used disperse dyes: Disperse Red 1, Disperse Orange 1, and Disperse Red 13. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the use and potential risks associated with these compounds.

Comparative Genotoxicity Data

The genotoxic potential of a substance refers to its ability to damage the genetic material (DNA) of cells, which can lead to mutations and potentially cancer. Several standardized assays are used to evaluate the genotoxicity of chemicals. The following tables summarize the available quantitative and qualitative data for this compound and its alternatives from key genotoxicity studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of the bacterium Salmonella typhimurium.

DyeS. typhimurium StrainsMetabolic Activation (S9)ResultQuantitative Data (Revertant Colonies)
This compound TA98, TA100, TA1535, TA1537With and WithoutConflicting Results[1]Not consistently reported in public literature. Some studies show positive results, particularly in strain TA1537, while others are negative.
Disperse Red 1 TA98, TA100WithPositive[2]Specific revertant colony counts are not consistently reported, but studies confirm mutagenicity.
Disperse Orange 1 TA98, YG1041Not SpecifiedPositive[3][4][5]Induces frameshift mutations.
Disperse Red 13 TA98, YG1041WithoutPositive[6]Induces frameshift mutations.

Table 2: In Vitro Micronucleus Test Results

The in vitro micronucleus test assesses chromosomal damage by detecting the formation of small, secondary nuclei (micronuclei) in cultured cells.

DyeCell TypeConcentrationResultFrequency of Micronucleated Cells
This compound Not SpecifiedNot SpecifiedPositive in some in vitro studies[1]Specific quantitative data not readily available.
Disperse Red 1 Human Lymphocytes & HepG2 cells0.2 - 2.0 µg/mLPositive[2][7]Dose-dependent increase. At 0.2 µg/mL, ~100% of control in lymphocytes.
Disperse Orange 1 Human Lymphocytes & HepG2 cells0.2 - 2.0 µg/mLPositive[3][7]Dose-dependent increase. At 0.2 µg/mL, ~100% of control in lymphocytes.
Disperse Red 13 Human LymphocytesNot SpecifiedPositive[6]Increased chromosomal damage observed.

Table 3: In Vivo Genotoxicity Test Results

In vivo tests are conducted in living organisms to assess the genotoxic effects of a substance in a whole biological system.

DyeAssayAnimal ModelDoseTarget TissueResultQuantitative Data
This compound Micronucleus & Comet AssayNot SpecifiedNot SpecifiedNot SpecifiedNegative in vivo[1]The SCCS opinion states that in vivo tests did not confirm the in vitro positive results, but specific data is not provided.
Disperse Red 1 Micronucleus AssayMouse0.5 & 50 mg/kg bwBone MarrowPositive[8]Increased frequency of micronucleated polychromatic erythrocytes.
Disperse Red 1 Comet AssayMouse0.005 mg/kg bwLiverPositive[8]Increased primary DNA damage.
Disperse Red 1 Comet AssayMouse100 & 500 mg/kgTestisPositive[9]Increased DNA damage.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the ability of a substance to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

  • Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.

  • Animal Model: Typically mice or rats are used.

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.

  • Sample Collection: Bone marrow is collected from the femur at appropriate time intervals after the last administration (usually 24 and 48 hours).

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed, smeared on slides, and stained (e.g., with Giemsa).

    • At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.

    • The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a positive result.

In Vivo Mammalian Alkaline Comet Assay - OECD 489

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells from various tissues.

  • Animal Model and Dosing: Similar to the micronucleus test, rodents are treated with the test substance.

  • Tissue Collection and Cell Preparation: Tissues of interest (e.g., liver, kidney, blood) are collected, and a single-cell suspension is prepared.

  • Procedure:

    • Cells are embedded in a low-melting-point agarose on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving behind the DNA (nucleoids).

    • The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA.

    • Electrophoresis is performed, causing fragmented DNA to migrate away from the nucleus, forming a "comet tail."

  • Visualization and Analysis:

    • The DNA is stained with a fluorescent dye.

    • The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified using image analysis software. Common parameters include % Tail DNA and Tail Moment.

  • Data Analysis: A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the control group indicates a genotoxic effect.

Signaling Pathways and Experimental Workflows

Genotoxic agents can trigger complex cellular signaling pathways that are involved in DNA damage detection, cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death).

DNA Damage Response Signaling Pathway

A key pathway activated in response to DNA damage involves the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream proteins, including the tumor suppressor p53 . Activated p53 can halt the cell cycle to allow time for DNA repair or induce apoptosis if the damage is irreparable.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Damage Recognition & Signaling cluster_2 Cellular Outcomes Genotoxic_Agent Genotoxic Agent (e.g., Disperse Dyes) DNA_Damage DNA Damage (Strand Breaks, Adducts) Genotoxic_Agent->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Figure 1: Simplified DNA damage response pathway initiated by genotoxic agents.

General Experimental Workflow for Genotoxicity Assessment

The assessment of a compound's genotoxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

Genotoxicity_Workflow cluster_0 Initial Screening cluster_1 In Vitro Mammalian Cell Assays cluster_2 In Vivo Confirmation cluster_3 Risk Assessment Ames_Test Ames Test (Bacterial Mutagenicity) Micronucleus_In_Vitro In Vitro Micronucleus Test (Chromosomal Damage) Ames_Test->Micronucleus_In_Vitro Other_In_Vitro Other In Vitro Assays (e.g., Comet Assay) Ames_Test->Other_In_Vitro Micronucleus_In_Vivo In Vivo Micronucleus Test Micronucleus_In_Vitro->Micronucleus_In_Vivo If positive Comet_Assay_In_Vivo In Vivo Comet Assay Other_In_Vitro->Comet_Assay_In_Vivo If positive Risk_Assessment Genotoxicity Risk Assessment Micronucleus_In_Vivo->Risk_Assessment Comet_Assay_In_Vivo->Risk_Assessment

Figure 2: Tiered workflow for assessing the genotoxicity of a chemical compound.

Conclusion

The available data indicates that this compound has shown some evidence of genotoxicity in in vitro tests, but these findings were not confirmed in in vivo studies, leading the Scientific Committee on Consumer Safety (SCCS) to conclude it has no in vivo genotoxic potential.[1] However, the lack of publicly available quantitative data for this compound makes a direct and robust comparison with alternative dyes challenging.

In contrast, Disperse Red 1, Disperse Orange 1, and Disperse Red 13 have all demonstrated positive results in both in vitro mutagenicity and clastogenicity assays. Furthermore, in vivo studies on Disperse Red 1 have confirmed its ability to induce chromosomal and primary DNA damage in mice.[8][9]

For researchers and professionals in drug development, the choice of a dye should consider this genotoxicity profile. While this compound may appear to be a safer alternative based on the current regulatory assessment, the conflicting in vitro data warrants a cautious approach. The other disperse dyes included in this comparison show clearer evidence of genotoxic activity and should be handled with appropriate safety measures. Further research providing transparent, quantitative data for this compound would be beneficial for a more definitive risk assessment.

References

Evaluating the antimicrobial properties of textiles dyed with "Disperse Violet 1"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The textile industry is increasingly focused on the development of functional fabrics with antimicrobial properties to inhibit the growth of harmful microorganisms. While a variety of antimicrobial agents are available, a comprehensive understanding of the methodologies used to evaluate their efficacy is crucial for research and development. This guide provides a comparative overview of standard methods for assessing the antimicrobial properties of textiles.

It is important to note that a literature search for the antimicrobial properties of textiles dyed specifically with "Disperse Violet 1" did not yield any specific experimental data. Therefore, this document will serve as a general guide, using illustrative data from other antimicrobial treatments to provide context for the evaluation process. The focus will be on the comparison of widely accepted testing protocols to aid researchers in selecting the appropriate methods for their specific needs.

Comparison of Standard Antimicrobial Testing Methods

The selection of an appropriate test method is critical for accurately determining the antimicrobial efficacy of a textile finish. The three most common standards are AATCC 100, AATCC 147, and ISO 20743. Each method offers distinct advantages and is suited for different stages of product development and quality control.

FeatureAATCC 100AATCC 147 (Parallel Streak Method)ISO 20743
Test Type QuantitativeQualitativeQuantitative
Primary Outcome Percentage reduction of microorganisms.[1][2][3]Presence and size of a zone of inhibition.[4]Antibacterial activity value (log reduction).[5][6]
Assesses Bacteriostatic (growth-inhibiting) and bactericidal (killing) properties.[1][3]Bacteriostatic activity of diffusible antimicrobial agents.[4]Bacteriostatic and bactericidal properties.[5]
Typical Test Organisms Staphylococcus aureus, Klebsiella pneumoniae.[2]Staphylococcus aureus, Klebsiella pneumoniae.[7]Staphylococcus aureus, Klebsiella pneumoniae.[8]
General Procedure Fabric swatches are inoculated with a bacterial suspension and incubated for 24 hours. The number of viable bacteria is determined before and after incubation.[1][2][3]A nutrient agar plate is streaked with bacteria, and the textile sample is placed on top. The plate is incubated, and the area of no bacterial growth around the sample is observed.[4][7]Inoculated textile samples are incubated for 18-24 hours. The number of viable bacteria is counted and compared to a control sample.[6][9]
Best For Obtaining reproducible, quantitative data for performance claims.[1]Rapid screening of a large number of samples for the presence of diffusible antimicrobial agents.[10]Standardized international testing for a wide range of textile products.[5][6]

Illustrative Performance Data of Antimicrobial Textiles

As previously stated, no specific data for "this compound" is publicly available. The following table presents illustrative quantitative data from studies on other antimicrobial treatments to demonstrate how results are typically presented. This data is for example purposes only.

Antimicrobial Agent/DyeTextileTest OrganismTest MethodBacterial Reduction (%)Source
Chamaecyparis obtusa extract (non-mordanted)CottonS. aureusNot specified99.9%[11]
Chamaecyparis obtusa extract (Cu-mordanted)CottonS. aureusNot specified>99.9%[11]
Chamaecyparis obtusa extract (non-mordanted)CottonK. pneumoniaeNot specified84.2%[11]
Chitosan-treatedCottonE. coliNot specified97.20%[12]
Chitosan-treatedCottonS. aureusNot specified98.03%[12]
Cationic DyesNot specifiedBacteria/FungiNot specified16% to >99.9%[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are summaries of the methodologies for the key tests discussed.

AATCC 100: Antibacterial Finishes on Textile Materials

This quantitative method is designed to assess the degree of antibacterial activity.

  • Preparation of Materials: Test specimens (treated textile) and control specimens (untreated textile) are cut into circular swatches.

  • Inoculum Preparation: A liquid culture of the test microorganism (e.g., Staphylococcus aureus or Klebsiella pneumoniae) is prepared and standardized to a specific concentration.[1]

  • Inoculation: A specified volume of the bacterial inoculum is applied to the surface of both the test and control swatches.

  • Incubation: The inoculated swatches are incubated in a humid environment for 18-24 hours at 37°C.[3]

  • Elution and Enumeration: Immediately after inoculation ("0" contact time) and after the incubation period, the bacteria are eluted from the swatches using a neutralizing solution. The number of viable bacteria in the eluate is determined through serial dilutions and plate counts.[1]

  • Calculation: The percentage reduction of bacteria by the treated textile is calculated by comparing the number of bacteria on the treated swatch to the number on the untreated control swatch after incubation.[2]

AATCC 147: Antibacterial Activity Assessment of Textile Materials: Parallel Streak Method

This is a qualitative method to detect bacteriostatic activity of diffusible antimicrobial agents.

  • Media Preparation: Sterilized nutrient agar is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar plate is inoculated with five parallel streaks of a standardized bacterial suspension.[4][7]

  • Specimen Placement: A rectangular textile specimen is placed transversely across the five streaks.[4]

  • Incubation: The petri dishes are incubated for 18-24 hours at 37°C.[7]

  • Evaluation: The incubated plates are examined for a zone of inhibition (a clear area of no bacterial growth) around the textile specimen and for the interruption of growth under the specimen.[4]

ISO 20743: Determination of Antibacterial Activity of Textile Products

This international standard provides quantitative methods for evaluating the antibacterial efficacy of textiles. The absorption method is commonly used.

  • Specimen Preparation: Both antibacterial-treated and control textile specimens are prepared.

  • Inoculum Preparation: A suspension of the test bacteria is prepared and standardized.

  • Inoculation: A specified volume of the bacterial suspension is inoculated directly onto the textile specimens.[5][9]

  • Incubation: The inoculated specimens are incubated in a humid environment for 18-24 hours at 37°C.[6][9]

  • Enumeration: After incubation, the bacteria are washed out from the specimens, and the number of viable bacteria is determined by plating.[5]

  • Calculation: The antibacterial activity is calculated based on the difference in the logarithmic values of the bacterial counts between the control and treated specimens.[6]

Visualizing the Experimental Workflow

A generalized workflow for evaluating the antimicrobial properties of a dyed textile is presented below.

experimental_workflow cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Data Analysis cluster_results Results start Start: Textile Sample (Dyed with this compound) control Control Sample (Undyed/No Antimicrobial) start->control inoculate Inoculate Textile Samples with Bacteria control->inoculate culture Prepare Bacterial Culture (e.g., S. aureus, K. pneumoniae) culture->inoculate incubate Incubate (e.g., 24h at 37°C) inoculate->incubate qualitative Qualitative Test (e.g., AATCC 147) incubate->qualitative quantitative Quantitative Test (e.g., AATCC 100 / ISO 20743) incubate->quantitative measure_zone Measure Zone of Inhibition qualitative->measure_zone count_colonies Count Bacterial Colonies (CFU) quantitative->count_colonies report Report Findings measure_zone->report calculate_reduction Calculate % Reduction / Log Reduction count_colonies->calculate_reduction calculate_reduction->report

Figure 1. Generalized workflow for antimicrobial textile efficacy testing.

References

Unveiling the Allergenic Potential: A Comparative Guide to Disperse Violet 1 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the growing need for comprehensive safety data in the textile and cosmetic industries, this guide provides a detailed comparison of the skin sensitization and cross-reactivity potential of Disperse Violet 1, a common anthraquinone dye, against several alternative disperse dyes. This document, intended for researchers, scientists, and drug development professionals, synthesizes available experimental data to facilitate informed decisions in material selection and product formulation.

Disperse dyes are a class of synthetic colorants with low water solubility, widely used for dyeing synthetic fibers such as polyester and acetate. However, their lipophilic nature and small molecular size can facilitate skin penetration, leading to an increased risk of allergic contact dermatitis. This compound, in particular, has been identified as a skin sensitizer. This guide presents quantitative data from established testing methodologies to objectively assess its allergenic profile in comparison to other commercially available disperse dyes.

Comparative Analysis of Sensitization Potential

The sensitizing potential of a substance is its ability to induce an allergic response after repeated contact with the skin. The murine Local Lymph Node Assay (LLNA) is a widely accepted method for assessing this potential. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. The result is expressed as the EC3 value, which is the concentration of the chemical required to induce a threefold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a stronger sensitizing potential.

The following table summarizes the available LLNA data for this compound and a selection of alternative disperse dyes.

Dye NameChemical ClassCAS NumberLLNA EC3 Value (%)Sensitization Potency
This compound Anthraquinone128-95-03.75 Moderate
Disperse Blue 106Anthraquinone68516-81-40.003Strong
Disperse Blue 124Azo61968-47-60.003Strong
Disperse Red 1Azo2872-52-83Moderate
Disperse Orange 37Azo13301-61-610Weak
Disperse Blue 35Anthraquinone12222-75-210Weak
Disperse Yellow 3Azo2832-40-8>30Very Weak
Disperse Orange 3Azo730-40-5>30Very Weak

Data compiled from multiple sources. The potency classification is based on established schemes where lower EC3 values correspond to higher potency.

Cross-Reactivity and Co-Sensitization

Cross-reactivity occurs when a person sensitized to one substance also reacts to another, chemically similar substance. Co-sensitization, on the other hand, refers to the development of allergies to multiple, chemically unrelated substances. In the context of textile dyes, both phenomena are significant considerations.

While specific experimental studies on the cross-reactivity of this compound are limited, the potential for cross-reactions between dyes of the same chemical class (e.g., other anthraquinone dyes) exists. Furthermore, there is substantial evidence of cross-reactivity between certain disperse dyes and p-phenylenediamine (PPD), a well-known potent sensitizer found in hair dyes. For instance, a high percentage of individuals allergic to Disperse Orange 3 also show a reaction to PPD. Although a direct link between this compound and PPD cross-reactivity is not well-documented in the reviewed literature, the chemical structures of some dye metabolites may resemble PPD, suggesting a potential for such reactions.

Clinical reports have described cases of patients exhibiting sensitivity to multiple, chemically unrelated dyes, indicating the possibility of co-sensitization due to simultaneous exposure from textiles dyed with a mixture of colorants.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals.

Principle: The assay is based on the principle that sensitizing chemicals induce the proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleotide (e.g., ³H-methyl thymidine) or by other non-radioactive methods.

Methodology:

  • Animal Model: Typically, CBA/J strain mice are used.

  • Dose Groups: A minimum of three concentrations of the test substance, a negative control (vehicle only), and a positive control are used, with at least four animals per group.

  • Application: A defined volume of the test substance or vehicle is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: The proliferation of lymph node cells is quantified by measuring the incorporation of the radiolabel. A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is then interpolated from the dose-response curve.

LLNA_Workflow cluster_preparation Preparation cluster_application Application (Days 1-3) cluster_proliferation Proliferation Measurement (Day 6) cluster_analysis Data Analysis animal_model Select Animal Model (e.g., CBA/J Mice) dose_groups Prepare Dose Groups (Test Substance, Vehicle, Positive Control) application Topical Application to Dorsal Surface of Ears dose_groups->application injection Intravenous Injection of ³H-methyl thymidine application->injection euthanasia Euthanasia and Excision of Auricular Lymph Nodes injection->euthanasia quantification Quantify Lymph Node Cell Proliferation euthanasia->quantification calculation Calculate Stimulation Index (SI) quantification->calculation classification Classification (SI ≥ 3) and EC3 Value Determination calculation->classification

Figure 1. Experimental Workflow of the Murine Local Lymph Node Assay (LLNA).
Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the potential of a substance to cause skin irritation and sensitization in humans.

Principle: The test involves repeated application of a substance to the skin of human volunteers under controlled conditions to determine if an allergic reaction develops.

Methodology:

  • Subject Recruitment: A panel of healthy adult volunteers (typically 50-200) is recruited.

  • Induction Phase: The test material is applied to a small area of the skin (usually the back) under an occlusive or semi-occlusive patch. The patch is removed after 24-48 hours, and the site is evaluated for any reaction. This process is repeated for a total of nine applications over a three-week period.

  • Rest Period: A two-week rest period follows the induction phase, during which no applications are made. This allows for the development of any potential sensitization.

  • Challenge Phase: A single patch containing the test material is applied to a new, previously untreated skin site.

  • Evaluation: The challenge site is evaluated for signs of an allergic reaction (e.g., redness, swelling, papules) at 24, 48, 72, and sometimes 96 hours after patch removal.

HRIPT_Phases Induction Induction Phase (3 weeks, 9 applications) Rest Rest Period (2 weeks) Induction->Rest Allows for sensitization development Challenge Challenge Phase (1 application to new site) Rest->Challenge Evaluation Evaluation (24-96 hours post-challenge) Challenge->Evaluation

Figure 2. Logical Phases of the Human Repeat Insult Patch Test (HRIPT).

Conclusion

The data presented in this guide indicate that this compound is a moderate skin sensitizer. While it may be a suitable option in certain applications, for products intended for prolonged or direct skin contact, alternatives with a weaker sensitization potential, such as Disperse Yellow 3 or Disperse Orange 3, may be preferable. However, it is crucial to consider that even weak sensitizers can cause allergic reactions in susceptible individuals. The potential for cross-reactivity and co-sensitization with other dyes should also be a key consideration in the safety assessment of any textile or cosmetic product. The experimental protocols detailed herein provide a framework for the robust evaluation of new and existing colorants to ensure consumer safety.

Disclaimer: This guide is intended for informational purposes for a scientific audience and should not be considered as a substitute for comprehensive safety testing and regulatory consultation.

A Comparative Guide to Disperse Violet 1 and Disperse Violet 57 for Plastic Coloration

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plastic coloration, the selection of the appropriate dye is paramount to achieving the desired aesthetic and performance characteristics of the final product. This guide provides a comprehensive comparison of two widely used anthraquinone dyes, Disperse Violet 1 and Disperse Violet 57, for researchers, scientists, and professionals in materials science and product development. The following sections detail their performance attributes, supported by available data, and outline the experimental protocols for their evaluation.

Executive Summary

This compound is a vibrant purple dye known for its high color intensity and good overall stability.[1] Disperse Violet 57, a bright reddish-violet dye, is recognized for its excellent heat and migration resistance, making it suitable for a wide range of engineering plastics.[2][3][4] While both are effective colorants, the choice between them will depend on the specific polymer, processing conditions, and end-use application requirements.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and Disperse Violet 57. It is important to note that while specific quantitative data is available for Disperse Violet 57, the data for this compound is largely qualitative, described as having "good" or "excellent" properties in technical literature.

PropertyThis compoundDisperse Violet 57Test Standard (Typical)
C.I. Name This compoundDisperse Violet 57-
CAS Number 128-95-01594-08-7 / 61968-60-3-
Chemical Class AnthraquinoneAnthraquinone-
Appearance Violet powderBright reddish-violet powderVisual
Heat Stability Excellent (Specific temperature data not readily available)280 - 300 °CISO 787-21
Light Fastness (Blue Wool Scale) 5-66-7ISO 105-B02
Migration Resistance (Grey Scale) Good (Specific rating not readily available)4-5ISO 105-A03
Recommended Plastics Polyester-based plastics, Nylon, Acetate[1]PS, ABS, SAN, PMMA, PC, PET, Polyamide[2][3]-

Detailed Performance Analysis

This compound offers high color strength and is noted for its stability to both heat and light, making it a reliable choice for general-purpose plastic coloration.[1] Its application is prominent in polyester-based materials. However, the lack of specific, publicly available quantitative data on its heat stability in various engineering plastics and its migration resistance can be a limiting factor for applications with stringent requirements.

Disperse Violet 57 demonstrates superior performance in high-temperature applications and exhibits excellent resistance to migration, which is critical in preventing color bleeding in the final product.[2][3][4] Its suitability for a broad range of engineering plastics, including polycarbonate (PC) and acrylonitrile butadiene styrene (ABS), makes it a versatile option for demanding applications.

Experimental Protocols

To ensure accurate and reproducible evaluation of these dyes, standardized testing methodologies are crucial. Below are detailed protocols for assessing key performance attributes.

Light Fastness Testing

Objective: To determine the resistance of the colored plastic to fading upon exposure to light.

Methodology (based on ISO 105-B02 and ASTM D4329):

  • Specimen Preparation: Prepare colored plastic plaques of a standardized thickness by injection molding or compression molding, ensuring uniform dispersion of the dye.

  • Exposure: Expose the specimens to a controlled artificial light source, typically a xenon arc lamp, which simulates the solar spectrum. A portion of each specimen should be masked to serve as an unexposed reference.

  • Evaluation: Periodically compare the exposed portion of the specimen to the unexposed portion. The degree of color change is assessed visually against the Blue Wool Scale (grades 1-8, where 8 is excellent) or instrumentally using a spectrophotometer.

Heat Stability Testing

Objective: To evaluate the thermal stability of the dye during plastic processing.

Methodology (based on ISO 787-21):

  • Compounding: Prepare a masterbatch of the dye in the desired polymer. Then, create a series of let-downs at the final concentration.

  • Processing: Subject the colored plastic to a series of controlled high temperatures in an injection molding machine or an extruder, with defined residence times.

  • Analysis: Compare the color of the plastic processed at different temperatures against a control sample processed at a lower, stable temperature. The temperature at which a significant color change occurs is determined as the heat stability limit. Color change is assessed using the ISO 105-A02 grey scale for assessing change in colour.

Migration Resistance Testing

Objective: To assess the tendency of the dye to migrate from the colored plastic to a contacting surface.

Methodology (adapted from principles of ASTM F1929):

  • Sample Assembly: Place a plaque of the colored plastic in direct contact with an uncolored plaque of a plastic known to be susceptible to dye migration (e.g., plasticized PVC).

  • Incubation: Subject the assembly to a specific temperature and pressure for a defined period to accelerate any potential migration.

  • Assessment: After the incubation period, separate the plaques and visually inspect the uncolored plaque for any color transfer. The degree of staining is rated using the ISO 105-A03 grey scale for assessing staining (grades 1-5, where 5 indicates no migration).

Visualization of Comparison and Workflow

To further clarify the selection process and experimental evaluation, the following diagrams are provided.

Disperse_Violet_Comparison cluster_DV1 This compound cluster_DV57 Disperse Violet 57 cluster_applications Primary Applications DV1_node Properties: - High Color Intensity - Good Light Fastness (5-6) - Good Heat Stability DV1_app General Purpose Polyester-based plastics DV1_node->DV1_app Suitable for DV57_node Properties: - Excellent Heat Resistance (280-300°C) - Excellent Light Fastness (6-7) - Excellent Migration Resistance (4-5) DV57_app Engineering Plastics (PC, ABS, PET, etc.) DV57_node->DV57_app Highly Suitable for

Caption: Key property comparison of this compound and 57.

Dye_Evaluation_Workflow start Start: Select Dye and Polymer masterbatch Prepare Masterbatch start->masterbatch molding Injection/Compression Molding of Test Plaques masterbatch->molding testing Perform Performance Tests molding->testing lightfastness Light Fastness Test (ISO 105-B02) testing->lightfastness Test 1 heat_stability Heat Stability Test (ISO 787-21) testing->heat_stability Test 2 migration Migration Resistance Test (ISO 105-A03) testing->migration Test 3 analysis Analyze Results (Spectrophotometer, Grey Scales) lightfastness->analysis heat_stability->analysis migration->analysis report Generate Comparison Report analysis->report

Caption: Experimental workflow for evaluating disperse dyes in plastics.

Conclusion

Both this compound and Disperse Violet 57 are valuable colorants for the plastics industry. Disperse Violet 57 stands out for its well-documented high performance in demanding applications, particularly in engineering plastics where heat stability and migration resistance are critical. This compound is a strong candidate for applications where high color vibrancy is a primary concern and processing conditions are less extreme. For critical applications, it is imperative that researchers and developers conduct their own evaluations based on the specific polymer and end-use requirements, following standardized testing protocols to ensure reliable and comparable results.

References

A Comparative Guide to the In Vitro Cytotoxicity of Synthetic Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of various synthetic disperse dyes, compiled from recent scientific studies. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in toxicological assessment and safety evaluation of textile dyes. This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and visualizes key experimental workflows and cellular pathways involved in dye-induced cytotoxicity.

Comparative Cytotoxicity Data

The cytotoxic effects of synthetic disperse dyes have been evaluated across various human and animal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the IC50 values and other cytotoxicity findings for several disperse dyes.

Disperse DyeCell LineAssayExposure TimeIC50 (µg/mL)Source
Disperse Dye 1HepG-2 (Hepatocellular carcinoma)Not Specified48 h23.4[1]
MCF-7 (Breast cancer)Not Specified48 h62.2[1]
HCT-116 (Colon carcinoma)Not Specified48 h28[1]
A-549 (Lung carcinoma)Not Specified48 h53.6[1]
Disperse Dye 2HepG-2 (Hepatocellular carcinoma)Not Specified48 h196[1]
MCF-7 (Breast cancer)Not Specified48 h482[1]
HCT-116 (Colon carcinoma)Not Specified48 h242[1]
A-549 (Lung carcinoma)Not Specified48 h456[1]
Novel Disperse Dyes 7aHepG-2 (Hepatocellular carcinoma)Not Specified48 h3.27[2]
HCT-116 (Colon carcinoma)Not Specified48 h4.15[2]
MCF-7 (Breast cancer)Not Specified48 h5.23[2]
A-549 (Lung carcinoma)Not Specified48 h3.65[2]
Novel Disperse Dyes 5aHepG-2 (Hepatocellular carcinoma)Not Specified48 h>50[3]
HCT-116 (Colon carcinoma)Not Specified48 h>50[3]
MCF-7 (Breast cancer)Not Specified48 h>50[3]
A-549 (Lung cancer)Not Specified48 h>50[3]

In addition to IC50 values, some studies have reported on the effects of disperse dyes on cell viability. For instance, Disperse Blue 1, Blue 124, and Brown 1 were found to impair cell viability and mitochondrial function in as early as 3 hours of exposure in IPEC-J2 (intestinal porcine epithelial cells) and MPEK-BL6 (mouse keratinocytes) cells.[4][5] Conversely, Disperse Blue 79.1 and Blue 291 did not show these effects.[4][5] Disperse Red 1 has also demonstrated mutagenic effects on human hepatoma cells and lymphocytes.[6]

Experimental Protocols

The following section details a generalized methodology for the in vitro cytotoxicity screening of disperse dyes, based on protocols described in the cited literature.

Cell Culture and Exposure

A variety of cell lines are employed in the cytotoxicity testing of disperse dyes, including human cancer cell lines such as HepG-2, HCT-116, MCF-7, and A-549, as well as non-cancer cell lines like MPEK-BL6 and IPEC-J2.[1][2][3][4] Cells are typically cultured in appropriate media and incubated at 37°C with 5% CO2.[4] For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight.[4] Subsequently, the cells are exposed to various concentrations of the disperse dyes for a predetermined period, often ranging from 30 minutes to 3 days.[4][5]

Cytotoxicity Assays

Several methods are utilized to assess the cytotoxicity of disperse dyes. These assays primarily measure parameters like cell membrane integrity, metabolic activity, and cell proliferation.

  • CellTox™ Green Cytotoxicity Assay: This assay measures changes in membrane integrity, which is indicative of cell death.[4] A fluorescent dye that is impermeable to live cells enters cells with compromised membranes and binds to DNA, emitting a fluorescent signal.[4][5] The increase in fluorescence is proportional to the level of cytotoxicity.[4][5] Fluorescence is typically measured at an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.[4][5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a common method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

  • Trypan Blue Exclusion Test: This is a straightforward method for differentiating viable from non-viable cells.[7] Live cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[7]

Visualizing Experimental Workflows and Cellular Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for in vitro cytotoxicity screening and a simplified signaling pathway for apoptosis, a common mechanism of cell death.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Cell Line Selection & Culture B Seeding Cells in 96-well Plates A->B D Treatment of Cells with Dyes B->D C Preparation of Disperse Dye Solutions C->D E Incubation (e.g., 24, 48, 72h) D->E F Addition of Cytotoxicity Reagent (e.g., MTT, CellTox Green) E->F G Incubation with Reagent F->G H Measurement (e.g., Absorbance, Fluorescence) G->H I Calculation of Cell Viability / IC50 Values H->I J Statistical Analysis I->J

Caption: A generalized workflow for the in vitro cytotoxicity screening of disperse dyes.

G Simplified Apoptotic Signaling Pathway A Disperse Dye Exposure B Cellular Stress (e.g., Oxidative Stress) A->B C Mitochondrial Damage B->C D Release of Cytochrome c C->D E Caspase Activation D->E F Execution of Apoptosis E->F G Cell Death F->G

Caption: A simplified diagram of the apoptotic signaling pathway induced by cellular stress.

References

Safety Operating Guide

Proper Disposal of Disperse Violet 1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Disperse Violet 1, a substance classified as acutely toxic and a potential skin sensitizer.

This compound, also known as 1,4-diaminoanthraquinone, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment.[1][2][3] Improper disposal can lead to contamination and potential harm due to its hazardous properties.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is toxic if swallowed, may cause an allergic skin reaction, and has the potential to cause organ damage through prolonged or repeated exposure.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand ProtectionChemical-impermeable gloves
Eye ProtectionTightly fitting safety goggles
Skin and Body ProtectionLaboratory coat, long-sleeved clothing
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a respirator is required.

This data is synthesized from multiple safety data sheets.[1][4]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[1][4][5][6] Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[7]

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound (e.g., filter paper, absorbent materials, contaminated labware) as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization and Labeling:

  • Place all this compound waste into a designated, compatible, and sealable container.

  • The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound".[8]

  • Include the date of waste generation on the label.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is locked to prevent unauthorized access.[1][3]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[7]

5. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

6. Emergency Procedures:

  • In case of a spill, evacuate the area and prevent the spread of dust.[1]

  • Do not allow the spilled material to enter drains.[4][6]

  • Follow your laboratory's specific spill response protocol and consult the Safety Data Sheet (SDS).

Regulatory Framework

The disposal of hazardous waste is governed by federal, state, and local regulations.[8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Generators of hazardous waste are categorized based on the quantity of waste produced, which dictates specific requirements for handling, storage, and disposal.[11] It is imperative to comply with all applicable regulations to ensure safety and avoid legal penalties.

Environmental Considerations

While some data sheets indicate a lack of specific data on the ecotoxicity of this compound, the general precautionary principle is to prevent its release into the environment.[1] Preventing the chemical from entering drains and waterways is a critical step in responsible disposal.[1][4]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

A This compound Waste Generated C Segregate as Hazardous Waste A->C B Contaminated Materials (e.g., gloves, wipes, glassware) B->C D Place in a Labeled, Sealed Container C->D E Store in a Designated, Secure Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Proper Disposal at an Approved Facility F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Disperse Violet 1

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, ensuring safety during the handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of Disperse Violet 1 in a research environment.

This compound, a common dye used in various applications, presents potential health risks that necessitate careful handling to minimize exposure.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal plans is critical for a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards: it is toxic if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical impermeable gloves (e.g., Nitrile)To prevent skin contact and potential allergic reactions.[1]
Eye/Face Protection Tightly fitting safety goggles with side-shieldsTo protect eyes from dust particles and splashes.[1]
Respiratory Protection Full-face respirator with a particle filter (e.g., N95 or higher)Required when dusts are generated or if exposure limits are exceeded to prevent inhalation.[3]
Body Protection Fire/flame resistant and impervious clothing (e.g., lab coat)To protect skin from accidental spills and contamination.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure. The following step-by-step protocol should be followed:

Preparation:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

  • PPE Donning: Before handling the dye, put on all required PPE as specified in the table above.

  • Work Surface: Cover the work surface with an absorbent, disposable material to contain any spills.

Handling:

  • Avoid Dust Formation: Handle the solid dye carefully to avoid generating airborne dust.[1]

  • Weighing: If weighing is necessary, do so within an enclosure or a fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid dye to the solvent slowly to prevent splashing.

Post-Handling:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

  • PPE Doffing: Remove PPE in an order that minimizes the risk of cross-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage:

  • Solid Waste: All solid waste contaminated with this compound, including unused dye, contaminated PPE (gloves, masks), and absorbent materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of these solutions down the drain.[5]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4]

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][6][7]

Experimental Workflow for Safe Handling and Disposal of this compound

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_vent Ensure Proper Ventilation prep_ppe Don All Required PPE prep_vent->prep_ppe prep_surface Prepare Work Surface prep_ppe->prep_surface handle_dust Avoid Dust Formation prep_surface->handle_dust handle_weigh Weigh in Enclosure handle_dust->handle_weigh handle_solution Prepare Solution Carefully handle_weigh->handle_solution post_decon Decontaminate Work Area handle_solution->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_ppe Doff PPE Correctly post_wash->post_ppe disp_segregate Segregate Solid & Liquid Waste post_ppe->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store Waste Securely disp_label->disp_store disp_collect Arrange for Professional Disposal disp_store->disp_collect

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse Violet 1
Reactant of Route 2
Reactant of Route 2
Disperse Violet 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.